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  • Product: 1-(3-Cyanopropyl)-3-methylimidazolium chloride
  • CAS: 683224-96-6

Core Science & Biosynthesis

Foundational

1-(3-Cyanopropyl)-3-methylimidazolium chloride CAS number 683224-96-6

An In-Depth Technical Guide to 1-(3-Cyanopropyl)-3-methylimidazolium chloride (CAS: 683224-96-6): A Task-Specific Ionic Liquid for Advanced Applications Abstract This technical guide provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(3-Cyanopropyl)-3-methylimidazolium chloride (CAS: 683224-96-6): A Task-Specific Ionic Liquid for Advanced Applications

Abstract

This technical guide provides a comprehensive overview of 1-(3-Cyanopropyl)-3-methylimidazolium chloride, CAS number 683224-96-6, a nitrile-functionalized or "task-specific" ionic liquid (TSIL). We will explore its fundamental physicochemical properties, outline a representative synthesis protocol, and delve into its established and potential applications, particularly in the fields of catalysis and advanced organic synthesis. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights, explaining the causal relationships behind its unique characteristics and utility. Safety, handling, and storage protocols are also detailed to ensure its effective and safe implementation in a research and development setting.

The Emergence of Task-Specific Ionic Liquids (TSILs)

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature. Their negligible vapor pressure, high thermal stability, and tunable solvency have established them as "green" alternatives to volatile organic solvents.[1] The innovation within the field has progressed from simple dialkylimidazolium salts to a more sophisticated class: Task-Specific Ionic Liquids (TSILs).

A TSIL is an ionic liquid where a functional group is covalently tethered to the cation or anion, imparting specific chemical properties or reactivity.[2] This functionalization allows the IL to go beyond being a passive solvent and participate directly in chemical processes, such as chelation, catalysis, or targeted molecular interactions. 1-(3-Cyanopropyl)-3-methylimidazolium chloride is a prime example, where the terminal nitrile (-C≡N) group on the propyl chain introduces unique polarity and coordinating capabilities, setting it apart from standard alkyl-substituted ILs.

Caption: From General IL to Task-Specific IL (TSIL).

Physicochemical Properties and Characterization

1-(3-Cyanopropyl)-3-methylimidazolium chloride is an off-white, powdered solid at standard conditions.[3][4] Its physical state is a direct consequence of its specific ionic structure and relatively high melting point compared to many other common ILs. The molecular formula is C8H12ClN3 with a molecular weight of 185.65 g/mol .[3][5][6]

Caption: Structure of 1-(3-Cyanopropyl)-3-methylimidazolium chloride.

A summary of its key quantitative properties is presented below. The high boiling point is particularly noteworthy, indicating excellent thermal stability that makes it suitable for a wide range of applications, including high-temperature reactions.[3]

PropertyValueSource(s)
CAS Number 683224-96-6[4][5][7]
Molecular Formula C8H12ClN3[3][5][6]
Molecular Weight 185.65 g/mol [3][6][7]
Appearance Off-white solid/powder[3][4][7]
Melting Point 90.3 °C[3][4]
Boiling Point 256 to 260 °C (at 760 Torr)[3][4]
Density 1.30 g/cm³ (at 20 °C, 760 Torr)[3][4]
Purity ≥98.5%[7][8]
Water Content ≤0.5%[7][8]

Synthesis and Purification Workflow

The synthesis of 1-(3-Cyanopropyl)-3-methylimidazolium chloride follows a standard quaternization reaction, which is a type of nucleophilic substitution.[9] This involves the reaction of 1-methylimidazole with an alkylating agent, in this case, 4-chlorobutyronitrile. The lone pair of electrons on the tertiary nitrogen of the imidazole ring attacks the electrophilic carbon atom attached to the chlorine, displacing the chloride ion and forming the new C-N bond.

Synthesis_Workflow Reactants 1-Methylimidazole + 4-Chlorobutyronitrile Reaction Reaction Vessel (e.g., 70-80°C, under N₂) Reactants->Reaction 1. Charge & Heat Workup Workup (Cool to RT, wash with Ethyl Acetate) Reaction->Workup 2. Reaction Completion Isolation Isolation (Decant solvent) Workup->Isolation 3. Purification Drying Drying (High Vacuum, 60-70°C) Isolation->Drying 4. Solvent Removal Product Final Product 1-(3-Cyanopropyl)-3-methylimidazolium chloride Drying->Product

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for synthesizing imidazolium-based ionic liquids.[9][10]

  • Reactor Setup: Equip a three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure the system is purged with dry nitrogen to maintain an inert atmosphere, as ionic liquids can be hygroscopic.

  • Charging Reactants: Charge the flask with equimolar amounts of 1-methylimidazole and 4-chlorobutyronitrile. Causality Note: Using a slight excess of the more volatile reactant can be considered, but an equimolar ratio is typically sufficient for this high-yielding reaction.

  • Reaction: Heat the stirred mixture to 70-80 °C using an oil bath. The reaction is typically exothermic but may require initial heating to proceed at a practical rate. Monitor the reaction progress; it is often complete within 24-48 hours, usually indicated by the formation of a viscous liquid or solid product.

  • Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent, such as ethyl acetate or diethyl ether, to the flask and stir vigorously. Trustworthiness Note: This washing step is critical. The ionic liquid product is immiscible in these solvents, while unreacted starting materials and non-polar impurities will be partitioned into the solvent phase. Repeating this wash (2-3 times) ensures high purity.

  • Isolation & Drying: Carefully decant the ethyl acetate wash layer. The remaining product is then dried under high vacuum at an elevated temperature (e.g., 60-70 °C) for several hours to remove any residual solvent and trace amounts of water. The final product should be an off-white solid.[3]

  • Validation: The structure and purity of the synthesized TSIL should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy. Purity can be further assessed by elemental analysis.

Applications in Research and Development

The presence of the nitrile functional group makes this TSIL highly effective in specific applications where polarity and metal coordination are advantageous.

Catalyst Stabilization and Solvation

1-(3-Cyanopropyl)-3-methylimidazolium chloride has been successfully used to prepare ionic polymers that act as stabilizers for palladium nanoparticle catalysts.[7] These stabilized nanoparticles are highly effective in the hydrogenation of alkenes and arenes.[7]

  • Mechanistic Insight: The nitrile group can coordinate with the surface of the palladium nanoparticles, preventing their agglomeration and deactivation. This stabilization is crucial for maintaining high catalytic activity and enabling catalyst recycling, a key principle of green chemistry. The ionic nature of the polymer matrix also helps in immobilizing the catalyst, simplifying product separation.

Solvent in Advanced Organic Synthesis

This TSIL serves as a superior solvent medium for certain transition-metal-catalyzed cross-coupling reactions.[7]

  • Suzuki and Stille Couplings: It has demonstrated excellent performance in these fundamental carbon-carbon bond-forming reactions.[7] The advantages stem from its ability to dissolve both organic substrates and inorganic bases, its high thermal stability allowing for a wide reaction temperature window, and its potential to improve catalyst retention and recyclability.

  • Synthesis of 4-arylthio-1,2-oxazoles: It is used as a solvent in the Pd-NHC catalyzed reaction between aryl iodides and acetylenic oximes.[7] The polarity and coordinating ability of the nitrile group can influence the catalyst's electronic properties and stability, leading to improved yields and selectivity.

Potential in Drug Development and Biocompatible Systems

While this specific compound has defined hazard classifications, the broader class of functionalized ILs is being explored in drug development.[1] ILs can enhance the solubility and permeability of poorly soluble active pharmaceutical ingredients (APIs).[1] Hydrophilic ILs, including those with nitrile or hydroxyl functionalities, are known to interact with enzymes through hydrogen bonds, which can enhance enzyme stability and activity.[2] Future research could involve modifying the structure of nitrile-functionalized ILs to reduce toxicity while retaining their beneficial properties, opening avenues for their use in biotransformation or as components in drug delivery systems.[2]

Safety, Handling, and Storage

As with any chemical, proper handling of 1-(3-Cyanopropyl)-3-methylimidazolium chloride is essential. It is classified as an irritant for the skin and eyes and may cause respiratory irritation.[7][11]

Hazard InformationDetailsSource(s)
GHS Pictogram Exclamation Mark (GHS07)[7]
Signal Word Warning[4][7][11]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][7][11]
Precautionary Statements Prevention: P261, P264, P280Response: P302+P352, P304+P340, P305+P351+P338Storage: P403+P233, P405Disposal: P501[11]
Handling and Personal Protective Equipment (PPE)
  • Always handle this compound in a well-ventilated area or under a chemical fume hood.[11]

  • Avoid the formation of dust and aerosols.[11]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7]

  • In cases where dust may be generated, a NIOSH-approved N95 dust mask is recommended.[7]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

  • On Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.[11]

  • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Due to the hygroscopic nature of many ionic liquids, storing under an inert atmosphere (e.g., nitrogen or argon) is good practice to maintain low water content.[12]

Conclusion and Future Outlook

1-(3-Cyanopropyl)-3-methylimidazolium chloride stands out as a valuable and versatile task-specific ionic liquid. Its unique combination of high thermal stability, defined polarity, and metal-coordinating ability, all stemming from its nitrile functionality, makes it a powerful tool in modern chemical synthesis and catalysis. The demonstrated applications in stabilizing nanoparticle catalysts and facilitating cross-coupling reactions underscore its utility in developing more efficient and sustainable chemical processes.

Future research will likely focus on expanding its catalytic applications, exploring its electrochemical properties, and potentially designing next-generation derivatives with enhanced biocompatibility for use in biochemical and pharmaceutical contexts. As the demand for specialized and "green" chemical solutions grows, the importance of well-characterized TSILs like 1-(3-Cyanopropyl)-3-methylimidazolium chloride will undoubtedly continue to increase.

References

  • Vertex AI Search. (n.d.). 1-(3-Cyanopropyl)-3-Methylimidazolium Chloride: A High-Quality Chemical Solution.
  • Ottokemi. (n.d.). 1-(3-Cyanopropyl)-3-methylimidazolium chloride, ≥98.5%. Retrieved March 13, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 683224-96-6 | 1-(3-Cyanopropyl)-3-methylimidazolium chloride | MFCD09265183. Retrieved March 13, 2026, from [Link]

  • PMC. (2026, February 2). Integrating green chemistry with biomedical innovation: the role of biocompatible ionic liquids and ionic liquid nanoparticles in therapeutic applications. Retrieved March 13, 2026, from [Link]

  • MDPI. (2021, February 12). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Retrieved March 13, 2026, from [Link]

  • PubChem. (n.d.). 1-(3-cyanopropyl)-3-methylimidazolium chloride. Retrieved March 13, 2026, from [Link]

  • PMC. (n.d.). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (2025, August 5). Thermal stability and crystallization behavior of imidazolium halide ionic liquids. Retrieved March 13, 2026, from [Link]

  • PMC. (n.d.). Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain. Retrieved March 13, 2026, from [Link]

  • NCBI Bookshelf. (n.d.). Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. Retrieved March 13, 2026, from [Link]

  • MDPI. (2020, March 28). Preparation of Nanocellulose Using Ionic Liquids: 1-Propyl-3-Methylimidazolium Chloride and 1-Ethyl-3-Methylimidazolium Chloride. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of ionic liquid C12C1IM–Cl. Retrieved March 13, 2026, from [Link]

  • Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Retrieved March 13, 2026, from [Link]

Sources

Exploratory

Synthesis Route and Characterization of 1-(3-Cyanopropyl)-3-methylimidazolium Chloride: A Comprehensive Technical Guide

Executive Summary 1-(3-Cyanopropyl)-3-methylimidazolium chloride ([C3CNmim]Cl, CAS RN: 683224-96-6) is a highly versatile, task-specific ionic liquid (TSIL) [1]. Featuring a nitrile-functionalized side chain, it exhibits...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Cyanopropyl)-3-methylimidazolium chloride ([C3CNmim]Cl, CAS RN: 683224-96-6) is a highly versatile, task-specific ionic liquid (TSIL) [1]. Featuring a nitrile-functionalized side chain, it exhibits unique coordination capabilities, making it an exceptional solvent and stabilizer in advanced organic synthesis. Its primary applications include the stabilization of palladium nanoparticle catalysts for aqueous-phase hydrogenations [1] and acting as a catalyst-retaining solvent in Suzuki and Stille cross-coupling reactions [1]. This whitepaper details the mechanistic rationale, optimized synthesis protocols, and rigorous quality control measures required to produce high-purity [C3CNmim]Cl for pharmaceutical and materials science applications [2].

Mechanistic Rationale: The Menschutkin Reaction

The synthesis of [C3CNmim]Cl relies on a classic Menschutkin reaction—a specific type of bimolecular nucleophilic substitution ( SN​2 ). The tertiary amine nitrogen of 1-methylimidazole acts as the nucleophile, attacking the electrophilic aliphatic carbon of 4-chlorobutyronitrile.

Causality in Design: The choice of the chloride leaving group (over bromide or iodide) necessitates higher reaction temperatures and longer times due to chloride's lower leaving group ability. However, chloride-based ionic liquids are frequently preferred in industrial applications due to their cost-effectiveness, high thermal stability (boiling point 256–260 °C) [2], and specific coordination properties with transition metals like Palladium.

Synthesis A 1-Methylimidazole (Nucleophile) C Transition State (SN2 Attack) A->C Lone pair attack B 4-Chlorobutyronitrile (Electrophile) B->C C-Cl bond breaking D [C3CNmim]Cl (Task-Specific Ionic Liquid) C->D Quaternization (80-110°C, 24-72h)

Figure 1: SN2 Menschutkin reaction pathway for the synthesis of [C3CNmim]Cl.

Materials and Reagents

To ensure reproducibility and high yield, the physicochemical properties of the starting materials must be carefully considered. 4-Chlorobutyronitrile is practically insoluble in water but highly miscible in organic solvents, a property exploited during the purification phase [3].

Table 1: Key Reagents and Physicochemical Properties

Reagent / ProductRoleCAS NumberMolecular WeightBoiling/Melting PointDensity
1-Methylimidazole Nucleophile616-47-782.10 g/mol 198 °C (BP)1.03 g/cm³
4-Chlorobutyronitrile Electrophile628-20-6103.55 g/mol 195-197 °C (BP)1.158 g/cm³
[C3CNmim]Cl Target TSIL683224-96-6185.65 g/mol 90.3 °C (MP)1.30 g/cm³

Experimental Protocol: Step-by-Step Methodology

To achieve a purity of ≥98.5% [1], the synthesis must be meticulously controlled to prevent side reactions and minimize moisture absorption. The following protocol is designed as a self-validating system where each step addresses a specific chemical vulnerability.

Protocol S1 Step 1: Reagent Mixing (1-Methylimidazole + 4-Chlorobutyronitrile) S2 Step 2: Thermal Activation (80-90°C, N2 Atmosphere, 48-72h) S1->S2 S3 Step 3: Phase Separation & Washing (Ethyl Acetate / Diethyl Ether) S2->S3 S4 Step 4: Vacuum Drying (60°C, <0.1 mbar, 24h) S3->S4 S5 Step 5: Quality Control (NMR, Karl Fischer Titration) S4->S5

Figure 2: Step-by-step experimental workflow for the preparation and purification of [C3CNmim]Cl.

Step 1: Reagent Preparation and Mixing
  • Procedure: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 equivalent of 1-methylimidazole. Slowly add 1.1 to 1.2 equivalents of 4-chlorobutyronitrile.

  • Causality: A slight stoichiometric excess of 4-chlorobutyronitrile is critical. Unreacted 1-methylimidazole is notoriously difficult to remove from the final ionic liquid due to its similar polarity and boiling point. Conversely, excess 4-chlorobutyronitrile can be easily extracted using non-polar solvents during the washing phase.

Step 2: Thermal Activation (Quaternization)
  • Procedure: Purge the system with an inert gas (Nitrogen or Argon). Heat the neat mixture to 80–90 °C under continuous, vigorous stirring for 48 to 72 hours.

  • Causality: The reaction is performed neat (solvent-free) to maximize the collision frequency of the reactants, driving the sluggish chloride-based SN​2 reaction forward. The inert atmosphere prevents the oxidative degradation of the imidazole ring and minimizes moisture ingress, which could otherwise lead to unwanted hydrolysis of the nitrile group at elevated temperatures.

Step 3: Phase Separation and Washing
  • Procedure: Upon completion, the mixture will transition into a highly viscous liquid or an off-white solid mass (melting point ~90.3 °C) [2]. Cool the flask to room temperature. Add a non-polar solvent, such as ethyl acetate or diethyl ether (approx. 3 × 20 mL per 10 g of product), and vigorously triturate. Decant the upper solvent layer.

  • Causality: [C3CNmim]Cl is fundamentally insoluble in semi-polar/non-polar organic solvents like ethyl acetate, while the unreacted 4-chlorobutyronitrile and trace organic impurities are highly soluble [3]. Repeated trituration ensures the complete removal of the electrophile excess without product loss.

Step 4: Vacuum Drying
  • Procedure: Transfer the washed solid/viscous liquid to a Schlenk line or high-vacuum oven. Dry at 60 °C under high vacuum (≤0.1 mbar) for at least 24 hours.

  • Causality: Ionic liquids are exceptionally hygroscopic. Residual water (even <1%) drastically alters their viscosity, density, and catalytic efficacy. Vacuum drying ensures the final product meets the rigorous ≤0.5% water content specification [1].

Quality Control and Analytical Validation

A robust synthesis protocol requires stringent analytical validation to ensure the structural integrity and purity of the TSIL.

  • Moisture Content: Perform Karl Fischer titration. The target specification must be strictly ≤0.5% water [1].

  • Structural Confirmation ( 1 H NMR): The formation of the imidazolium cation is confirmed by the significant downfield shift of the acidic C2-proton (typically appearing between 9.0–10.5 ppm in DMSO- d6​ ), confirming successful quaternization. The nitrile carbon and adjacent aliphatic protons should also resolve distinctly without starting material interference.

  • Elemental Analysis: Ensure Nitrogen content aligns with the theoretical value (≥98.5% elemental assay) [1].

Applications in Drug Development and Catalysis

The nitrile group in [C3CNmim]Cl serves as an excellent hemilabile ligand, making it highly valuable in pharmaceutical synthesis and materials science [2].

  • Nanoparticle Stabilization: It is utilized to prepare ionic polymers stabilized with palladium nanoparticle catalysts. These systems are highly efficient for the aqueous-phase hydrogenation of alkenes and arenes [1].

  • Cross-Coupling Reactions: Acts as a superior solvent and catalyst retainer in Suzuki and Stille coupling reactions[1]. The nitrile functionality anchors the transition metal, preventing catalyst leaching during product extraction—a critical requirement in API (Active Pharmaceutical Ingredient) synthesis where heavy metal contamination must be minimized.

Safety and Handling

According to GHS classifications,[C3CNmim]Cl and its precursors require strict safety protocols [1] [3]:

  • Hazard Classifications: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) [1].

  • Thermal Hazards: When heated to decomposition or involved in a fire, precursors like 4-chlorobutyronitrile can release hazardous gases including hydrogen chloride, hydrogen cyanide, and hydrogen bromide [3].

  • PPE Requirements: Handle exclusively in a certified fume hood using a dust mask (type N95), chemical safety goggles, and nitrile gloves [1].

References

  • Meiji University / Chemical Suppliers. "1-(3-Cyanopropyl)-3-Methylimidazolium Chloride: A High-Quality Chemical Solution". Meiji University Research Database. Available at: [Link]

  • LookChem. "Cas 628-20-6, 4-Chlorobutyronitrile". LookChem Chemical Database. Available at: [Link]

Foundational

Task-Specific Ionic Liquids: A Comprehensive Technical Guide to 1-(3-Cyanopropyl)-3-methylimidazolium Chloride ([C3CNmim]Cl)

Executive Summary Task-Specific Ionic Liquids (TSILs) represent a paradigm shift in green chemistry, catalysis, and advanced materials science. Unlike conventional room-temperature ionic liquids (RTILs) that act merely a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Task-Specific Ionic Liquids (TSILs) represent a paradigm shift in green chemistry, catalysis, and advanced materials science. Unlike conventional room-temperature ionic liquids (RTILs) that act merely as passive, tunable solvents, TSILs incorporate functional groups deliberately designed to interact specifically with solutes, metal ions, or catalysts.

1-(3-Cyanopropyl)-3-methylimidazolium chloride (commonly abbreviated as [C3CNmim]Cl) is a premier nitrile-functionalized TSIL. By tethering a cyano group to the imidazolium cation, this molecule achieves superior coordination capabilities. This guide provides an in-depth mechanistic and procedural analysis of [C3CNmim]Cl, detailing its physicochemical properties, self-validating synthesis protocols, and its indispensable role in stabilizing palladium nanoparticles for advanced cross-coupling reactions[1].

Molecular Architecture & Physicochemical Profiling

The structural foundation of [C3CNmim]Cl consists of a 1-methylimidazolium core alkylated with a 3-cyanopropyl chain, paired with a chloride anion.

Causality in Molecular Design : The imidazolium ring provides the requisite charge delocalization and structural asymmetry to disrupt crystal lattice packing, thereby lowering the melting point compared to standard inorganic salts. Concurrently, the highly polar nitrile (-C≡N) terminus acts as a strong σ-donor and π-acceptor. This dual nature allows the molecule to coordinate effectively with transition metals (e.g., Pd, Pt) while maintaining the bulk solvent properties and low vapor pressure characteristic of an ionic liquid[2].

Quantitative Data Summary

The following table summarizes the core technical parameters of [C3CNmim]Cl, synthesized from authoritative chemical databases[3][4][5]:

PropertyValue
Chemical Formula C8H12ClN3
Molecular Weight 185.65 g/mol
CAS Registry Number 683224-96-6
Appearance White to off-white/beige solid
Melting Point 90.3 °C
Boiling Point 256 – 260 °C (at 760 Torr)
Density (at 20 °C) 1.30 g/cm³
Solubility Miscible with water and polar solvents; insoluble in non-polar organics

Synthesis & Mechanistic Pathway

The synthesis of [C3CNmim]Cl relies on a bimolecular nucleophilic substitution (SN2) reaction. The tertiary amine nitrogen of 1-methylimidazole attacks the electrophilic carbon of 4-chlorobutyronitrile, displacing the chloride leaving group to form the target cation[2][6].

Self-Validating Experimental Protocol

To ensure high purity and optimal electrochemical performance, the following protocol integrates causal reasoning into every step:

  • Reagent Preparation : Ensure 1-methylimidazole and 4-chlorobutyronitrile are freshly distilled.

    • Causality: Removing ambient moisture and amine impurities prevents side reactions that could alter the solvent's electrochemical window.

  • Reaction Assembly : Combine 1-methylimidazole (1.0 eq) with a slight excess of 4-chlorobutyronitrile (1.2 eq) in a round-bottom flask.

    • Causality: The stoichiometric excess of the alkyl halide ensures complete quaternization of the imidazole, preventing unreacted volatile amines from contaminating the final product.

  • Thermal Activation : Stir the neat mixture at 80 °C (353 K) for 24 to 48 hours[6].

    • Causality: The SN2 transition state requires thermal energy to overcome the activation barrier (approx. 27-34 kcal/mol)[7]. However, exceeding 90 °C risks thermal degradation or unwanted polymerization of the nitrile group.

  • Purification (Washing) : Once the mixture solidifies into a crude mass, wash it vigorously with ethyl acetate or diethyl ether (3 × 30 mL)[6].

    • Causality: [C3CNmim]Cl is insoluble in these weakly polar solvents, whereas unreacted 4-chlorobutyronitrile and trace organic impurities are highly soluble and thus selectively removed.

  • Vacuum Drying : Dry the resulting white/beige solid under high vacuum at 60 °C for 24 hours.

    • Causality: Residual water drastically alters the viscosity and thermodynamic properties of the TSIL. Vacuum drying ensures a moisture content of ≤0.5%, validating the structural integrity of the final product[3].

Synthesis A 1-Methylimidazole (Nucleophile) B 4-Chlorobutyronitrile (Electrophile) C SN2 Transition State (Partial C-N bond) D [C3CNmim]Cl (Crude Solid) C->D Chloride displacement E Washing (EtOAc) & Vacuum Drying D->E F Pure [C3CNmim]Cl (TSIL) E->F High Yield AB AB AB->C Heat (80°C)

Figure 1: SN2 synthesis workflow of [C3CNmim]Cl from 1-methylimidazole and 4-chlorobutyronitrile.

Advanced Applications: Catalysis & Materials Science

The defining feature of[C3CNmim]Cl is its highly specialized application in organometallic catalysis, specifically as an immobilizing matrix[1].

Palladium Nanoparticle Stabilization & Cross-Coupling

In traditional Suzuki and Stille coupling reactions, palladium catalysts often leach into the organic product phase during extraction, leading to severe catalyst loss and heavy-metal product contamination. When[C3CNmim]Cl is utilized as the solvent or matrix, the nitrile group acts as a robust tether[1].

Mechanistic Insight : The -C≡N group strongly coordinates to the active Pd-NHC (N-heterocyclic carbene) or Pd-nanoparticle catalysts, anchoring them within the ionic liquid phase. Following the reaction, the synthesized organic products are extracted using non-polar solvents (e.g., hexane or ether). Because the catalyst remains firmly tethered in the TSIL phase via the nitrile-palladium interaction, the system allows for multiple recycling runs without significant loss of catalytic activity or yield[1].

Catalysis A Pd Catalyst C Active Pd-Nitrile Complex (Stabilized Nanoparticles) A->C B [C3CNmim]Cl Matrix (Nitrile Coordination) B->C Strong Pd-N interaction D Cross-Coupling Reaction (Suzuki/Stille) C->D Reactants added E Product Extraction (Organic Phase) D->E Phase separation F Catalyst Recycling (IL Phase) D->F Retained in IL F->C Reusable Catalyst

Figure 2: Mechanism of palladium catalyst retention and recycling in[C3CNmim]Cl matrix.

Safety, Handling, and E-E-A-T Protocols

Handling [C3CNmim]Cl requires strict adherence to laboratory safety protocols for functionalized organic salts, as detailed by 8[8].

  • GHS Classification : The compound is classified as an Eye Irritant (Category 2), Skin Irritant (Category 2), and poses Specific Target Organ Toxicity via Single Exposure (STOT SE 3, Respiratory system)[1][8].

  • Handling Procedures : Personnel must use an N95 (US) dust mask, chemical safety goggles, and impermeable gloves. Avoid generating dust or aerosols during transfer[1][8].

  • Storage Integrity : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. Due to the highly hygroscopic nature of ionic liquids, storage under an inert atmosphere (argon or nitrogen) is strongly recommended to prevent moisture absorption and subsequent degradation of its physicochemical profile[8].

References

  • Sigma-Aldrich , 1-(3-Cyanopropyl)-3-methylimidazolium chloride Task Specific Ionic Liquid TSIL, 1

  • Guidechem , 1-(3-Cyanopropyl)-3-methylimidazolium chloride 683224-96-6 wiki, 4

  • Journal of Chemical & Engineering Data (ACS Publications) , Solubilities of the Gaseous and Liquid Solutes and Their Thermodynamics of Solubilization in the Novel Room-Temperature Ionic Liquids, 6

  • The Journal of Physical Chemistry B (ACS Publications) , Physicochemical Properties of Nitrile-Functionalized Ionic Liquids, 2

  • Echemi , 1-(3-Cyanopropyl)-3-methylimidazolium chloride SDS, 683224-96-6 Safety Data Sheets,8

Sources

Exploratory

The Solubility Profile and Solvent Dynamics of 1-(3-Cyanopropyl)-3-methylimidazolium Chloride in Organic Solvents

Executive Summary For researchers and drug development professionals, the selection of an appropriate solvent system is a critical variable that dictates the success of extraction, catalysis, and formulation workflows. 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the selection of an appropriate solvent system is a critical variable that dictates the success of extraction, catalysis, and formulation workflows. 1-(3-Cyanopropyl)-3-methylimidazolium chloride—commonly abbreviated as[C3CNmim][Cl]—is a task-specific ionic liquid (TSIL) characterized by its unique nitrile-functionalized alkyl chain.

This technical whitepaper provides an in-depth analysis of the solubility profile of [C3CNmim][Cl] in various organic solvents. By deconstructing the thermodynamic causality behind its solvation mechanics, providing a self-validating empirical protocol for solubility determination, and mapping its phase behavior, this guide equips scientists with the authoritative data necessary to integrate[C3CNmim][Cl] into advanced chemical and pharmaceutical applications.

Structural Identity and Thermodynamic Causality

The solvation behavior of [C3CNmim][Cl] is governed by the asymmetric distribution of charge and the specific functional groups attached to the imidazolium core[1]. To predict its solubility in any given organic solvent, one must understand the dual nature of its constituent ions:

  • The Nitrile-Functionalized Cation ([C3CNmim]⁺): The incorporation of the strongly electron-withdrawing cyano (-CN) group introduces a significant dipole moment to the alkyl chain[1]. Unlike simple alkyl-imidazolium cations (e.g., [bmim]⁺), the -CN group acts as a weak Lewis base, enabling strong dipole-dipole interactions with polar aprotic solvents (like DMSO and DMF) and allowing for specific coordination with transition metals in catalytic applications[2].

  • The Chloride Anion (Cl⁻): The chloride anion is a highly localized, hard Lewis base. It acts as a powerful hydrogen-bond acceptor. This creates an immense thermodynamic drive for solvation in protic solvents (such as water, methanol, and ethanol), where the solvent's hydrogen-bond acidity can stabilize the Cl⁻ anion.

Consequently, [C3CNmim][Cl] exhibits high cohesive energy. To dissolve this ionic liquid, an organic solvent must possess either sufficient hydrogen-bond acidity to solvate the chloride anion or a high enough dielectric constant to disrupt the strong cation-anion coulombic network[1]. Non-polar solvents lack both mechanisms, resulting in immediate phase separation.

Causality Cation Nitrile Group (-CN) Strong Dipole & Weak Lewis Base Aprotic Polar Aprotic Solvents (DMSO, DMF) Highly Soluble Cation->Aprotic Dipole-Dipole Interactions NonPolar Non-Polar Solvents (Hexane, Toluene) Insoluble / Biphasic Cation->NonPolar High Cohesive Energy Prevents Solvation Anion Chloride Anion (Cl⁻) Strong H-Bond Acceptor Protic Protic Solvents (MeOH, EtOH, H₂O) Highly Soluble Anion->Protic Hydrogen Bonding Anion->NonPolar

Caption: Thermodynamic causality of [C3CNmim][Cl] solvation based on ion-solvent interactions.

Quantitative Solubility Profile

The synthesis of[C3CNmim][Cl] is typically achieved via the nucleophilic substitution (Sₙ2) of 1-methylimidazole with 4-chlorobutyronitrile[3]. The resulting salt generally melts below 100°C, classifying it as a room-temperature ionic liquid (RTIL) or low-melting solid[2].

The table below summarizes the solubility of [C3CNmim][Cl] across a spectrum of standard organic solvents at 25°C.

Organic SolventDielectric Constant (ε)Solubility ProfileMechanistic Driver for Phase Behavior
Methanol 32.7Highly Soluble Strong H-bond donation to Cl⁻; dipole stabilization of -CN.
Ethanol 24.5Soluble Moderate H-bond donation; slightly lower polarity than methanol.
Dimethyl Sulfoxide (DMSO) 46.7Highly Soluble Extremely high polarity disrupts coulombic cation-anion lattice.
Dimethylformamide (DMF) 36.7Soluble Strong dipole-dipole interactions with the imidazolium ring and -CN group.
Acetonitrile 37.5Moderately Soluble Structural affinity (nitrile-nitrile interaction), but lacks H-bond acidity.
Dichloromethane (DCM) 8.9Sparingly Soluble Low dielectric constant; insufficient energy to break IL cohesive forces.
Acetone 20.7Sparingly Soluble Weak dipole interactions; poor solvation of the hard Cl⁻ anion.
Ethyl Acetate 6.0Insoluble Insufficient polarity and lack of H-bond donation.
Toluene 2.4Insoluble Completely non-polar; cannot disrupt ionic lattice.
Hexane 1.9Insoluble Aliphatic non-polar nature forces immediate biphasic separation.

Note: The insolubility of [C3CNmim][Cl] in non-polar solvents like toluene and hexane is highly advantageous for biphasic solvent extraction and catalyst recovery workflows[2]. Furthermore, its unique solubility parameters have led to its exploration as a viscosity-modulating excipient in concentrated liquid protein formulations[4].

Self-Validating Protocol: Isothermal Gravimetric Solubility Determination

Because the chloride anion is intensely hygroscopic, trace amounts of atmospheric water can act as a co-solvent, artificially inflating the apparent solubility of [C3CNmim][Cl] in moderately polar solvents like DCM or acetone[1].

To ensure absolute scientific integrity, solubility must be determined using a self-validating isothermal gravimetric method . This protocol embeds validation checks directly into the workflow to prevent false positives caused by kinetic suspensions or moisture contamination.

Step-by-Step Methodology
  • Rigorous Dehydration (Causality: Elimination of Co-Solvent Effects)

    • Place the [C3CNmim][Cl] sample in a vacuum oven at 60°C for a minimum of 24 hours.

    • Validation Check: Perform a Karl Fischer titration on a micro-aliquot of the dried IL. The water content must be strictly < 100 ppm. If it exceeds this threshold, repeat the drying phase.

  • Thermodynamic Equilibration (Causality: Overcoming Viscosity)

    • In a sealed, inert-atmosphere glovebox, add an excess of the dried [C3CNmim][Cl] to 10 mL of the target anhydrous organic solvent in a borosilicate glass vial.

    • Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours .

    • Why 48 hours? The high viscosity of the IL limits mass transfer. Shorter durations measure the kinetic rate of dissolution rather than true thermodynamic equilibrium.

  • Phase Separation (Causality: Elimination of Colloids)

    • Transfer the vial to a temperature-controlled centrifuge (25°C). Centrifuge at 5000 rpm for 30 minutes.

    • This step forces any suspended, undissolved microscopic IL droplets to the bottom, ensuring the supernatant represents a true homogeneous solution.

  • Gravimetric Quantification & Mass Balance Validation

    • Extract exactly 5.0 mL of the clear supernatant using a positive-displacement pipette.

    • Transfer to a pre-weighed, dry glass crucible.

    • Evaporate the volatile organic solvent under reduced pressure (rotary evaporator), followed by 12 hours in a vacuum oven to remove residual solvent.

    • Weigh the crucible to determine the mass of the dissolved [C3CNmim][Cl].

    • Validation Check: This process must be performed in triplicate. The mass balance variance between the three samples must be < 2%. A higher variance indicates incomplete equilibration or colloidal contamination.

Workflow Step1 1. Vacuum Dehydration (60°C, 24h) Step2 2. Karl Fischer Titration (Validation: H₂O < 100 ppm) Step1->Step2 Removes co-solvent effect Step3 3. Isothermal Equilibration (25°C, 48h in Target Solvent) Step2->Step3 Ensures pure binary system Step4 4. High-Speed Centrifugation (5000 rpm, 30 min) Step3->Step4 Achieves thermodynamic equilibrium Step5 5. Gravimetric Analysis (Evaporation & Weighing) Step4->Step5 Removes colloidal suspension Step6 6. Mass Balance Validation (Triplicate Variance < 2%) Step5->Step6 Quantifies absolute solubility

Caption: Self-validating experimental workflow for determining absolute IL solubility.

Advanced Applications: Biphasic Solvent Extraction

The stark contrast in solubility between protic/polar solvents and non-polar solvents makes [C3CNmim][Cl] an exceptional candidate for biphasic liquid-liquid extraction and catalyst recycling[2].

In pharmaceutical synthesis, transition metal catalysts (like Palladium) can be coordinated to the nitrile group of the IL[2]. The reaction is carried out in a homogeneous polar phase (e.g., Methanol). Upon completion, a non-polar solvent (e.g., Hexane or Toluene) is introduced. Because the organic product is soluble in the non-polar phase, and the [C3CNmim][Cl]-catalyst complex is strictly insoluble in it, a clean biphasic separation occurs. The upper organic layer is decanted to harvest the product, while the lower IL layer is retained, self-validating the efficiency of the solvent system.

Conclusion

The solubility of 1-(3-Cyanopropyl)-3-methylimidazolium chloride is a direct function of its highly polar, hydrogen-bond-accepting nature. It exhibits excellent solubility in protic and polar aprotic organic solvents while remaining strictly immiscible with non-polar aliphatic and aromatic hydrocarbons. By leveraging the self-validating gravimetric protocols outlined in this guide, researchers can accurately map its phase behavior, enabling the robust design of biphasic extraction systems, advanced catalytic processes, and novel pharmaceutical formulations.

References

  • Zhang, Q., Li, Z., Zhang, J., Zhang, S., Zhu, L., Yang, J., Zhang, X., & Deng, Y. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. The Journal of Physical Chemistry B. URL:[Link]

  • Zhao, D., Fei, Z., Scopelliti, R., & Dyson, P. J. (2004). Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality. Inorganic Chemistry. URL:[Link]

  • LookChem Chemical Database. (2023). 4-Chlorobutyronitrile - Chemical Properties and Uses. URL:[Link]

  • Arsia Therapeutics, Inc. (2014). Liquid protein formulations containing ionic liquids (RU2675824C2). Google Patents.

Sources

Foundational

Spectroscopic Data for 1-(3-Cyanopropyl)-3-methylimidazolium Chloride: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 1-(3-Cyanopropyl)-3-methylimidazolium chloride, a nitrile-functionalized ionic liquid of significant interest in various chemical applications. T...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1-(3-Cyanopropyl)-3-methylimidazolium chloride, a nitrile-functionalized ionic liquid of significant interest in various chemical applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization.

Introduction: The Significance of 1-(3-Cyanopropyl)-3-methylimidazolium Chloride

1-(3-Cyanopropyl)-3-methylimidazolium chloride, with the CAS Number 683224-96-6, is a member of the imidazolium-based ionic liquids.[1][2] Its unique molecular structure, featuring a polar nitrile group on the alkyl chain, imparts distinct physicochemical properties that are not typically found in conventional ionic liquids. These properties make it a promising candidate for applications ranging from a solvent in organic synthesis and catalysis to a component in advanced electrolyte formulations.[3] A thorough understanding of its molecular structure and purity is paramount for its effective application, and for this, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are indispensable analytical tools.

This guide will delve into the detailed NMR and IR spectroscopic characterization of 1-(3-Cyanopropyl)-3-methylimidazolium chloride. We will explore the theoretical underpinnings of these techniques, provide detailed experimental protocols for data acquisition, present the spectral data in a clear and concise format, and offer an in-depth interpretation of the spectra to elucidate the molecular structure of this fascinating ionic liquid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 1-(3-Cyanopropyl)-3-methylimidazolium chloride, both ¹H and ¹³C NMR are crucial for confirming its synthesis and purity.

Experimental Protocol: NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra of 1-(3-Cyanopropyl)-3-methylimidazolium chloride. The choice of solvent and instrument parameters are critical for obtaining well-resolved spectra.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of 1-(3-Cyanopropyl)-3-methylimidazolium chloride. The compound should be a white to beige powder.[3]
  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is important as it can influence the chemical shifts, particularly of the acidic imidazolium protons.
  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
  • Tune and match the probe for the respective nucleus (¹H or ¹³C).
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. Data Acquisition Parameters:

  • ¹H NMR:
  • Set the spectral width to appropriately cover the expected chemical shift range (typically 0-12 ppm).
  • Use a 30° or 45° pulse angle to ensure a good signal-to-noise ratio without saturating the signals.
  • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
  • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
  • ¹³C NMR:
  • Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms, simplifying the spectrum.
  • Set a wider spectral width to encompass the full range of carbon chemical shifts (typically 0-160 ppm).
  • A longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the longer relaxation times of quaternary carbons.
  • A larger number of scans will be required to obtain a good signal-to-noise ratio compared to ¹H NMR.
¹H and ¹³C NMR Data Summary

The expected ¹H and ¹³C NMR spectral data for 1-(3-Cyanopropyl)-3-methylimidazolium chloride are summarized in the tables below. This data is based on the characterization of similar nitrile-functionalized imidazolium salts reported in the literature.[4][5][6]

Table 1: ¹H NMR Data for 1-(3-Cyanopropyl)-3-methylimidazolium Chloride

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-2 (Imidazolium)~9.0 - 9.5singlet1H
H-4, H-5 (Imidazolium)~7.5 - 8.0multiplet2H
N-CH₂ (propyl)~4.3 - 4.5triplet2H
N-CH₃~3.9 - 4.1singlet3H
CH₂-CN~2.7 - 2.9triplet2H
CH₂ (middle of propyl)~2.2 - 2.4multiplet2H

Table 2: ¹³C NMR Data for 1-(3-Cyanopropyl)-3-methylimidazolium Chloride

AssignmentChemical Shift (δ, ppm)
C-2 (Imidazolium)~136 - 138
C-4, C-5 (Imidazolium)~122 - 124
CN (nitrile)~118 - 120
N-CH₂ (propyl)~48 - 50
N-CH₃~35 - 37
CH₂-CN~18 - 20
CH₂ (middle of propyl)~28 - 30
Interpretation of NMR Spectra

The NMR spectra provide a detailed fingerprint of the molecular structure of 1-(3-Cyanopropyl)-3-methylimidazolium chloride.

  • ¹H NMR Spectrum: The downfield chemical shift of the H-2 proton on the imidazolium ring is characteristic and is due to the deshielding effect of the two adjacent nitrogen atoms. The protons on the propyl chain exhibit distinct signals, with the N-CH₂ protons appearing at a lower field due to the electron-withdrawing effect of the positively charged imidazolium ring. The multiplicity of the signals (triplets and multiplets) arises from the spin-spin coupling between adjacent non-equivalent protons, confirming the connectivity of the alkyl chain. The singlet for the N-CH₃ group confirms the presence of the methyl substituent on the other nitrogen of the imidazolium ring.

  • ¹³C NMR Spectrum: The ¹³C NMR spectrum further corroborates the structure. The C-2 carbon of the imidazolium ring appears at the lowest field due to the strong deshielding from the adjacent nitrogens. The nitrile carbon (CN) has a characteristic chemical shift in the range of 118-120 ppm. The distinct signals for the carbons of the propyl chain and the methyl group confirm the overall carbon framework of the molecule.

G cluster_mol 1-(3-Cyanopropyl)-3-methylimidazolium Cation C2 C-2 N1 N-1 C2->N1 C4 C-4 N3 N-3 C4->N3 C5 C-5 C5->C4 N1->C5 C_propyl1 N-CH₂ N1->C_propyl1 N3->C2 C_methyl N-CH₃ N3->C_methyl C_propyl2 CH₂ C_propyl1->C_propyl2 C_propyl3 CH₂-CN C_propyl2->C_propyl3 CN CN C_propyl3->CN

Caption: Molecular structure of the 1-(3-Cyanopropyl)-3-methylimidazolium cation.

Part 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(3-Cyanopropyl)-3-methylimidazolium chloride will show characteristic absorption bands corresponding to the vibrations of its various bonds.

Experimental Protocol: IR Data Acquisition

A standard protocol for obtaining the FT-IR spectrum of 1-(3-Cyanopropyl)-3-methylimidazolium chloride is as follows:

1. Sample Preparation:

  • For a solid sample, the KBr pellet method is commonly used. A small amount of the ionic liquid is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
  • Alternatively, for liquid samples or low-melting solids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
  • Attenuated Total Reflectance (ATR) is another convenient method that requires minimal sample preparation. A small amount of the sample is placed directly on the ATR crystal.

2. Instrument Setup:

  • A Fourier Transform Infrared (FT-IR) spectrometer is used.
  • A background spectrum of the empty sample holder (or the pure KBr pellet/salt plates) is recorded and automatically subtracted from the sample spectrum.

3. Data Acquisition:

  • The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).
  • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
IR Data Summary

The expected characteristic IR absorption bands for 1-(3-Cyanopropyl)-3-methylimidazolium chloride are listed in the table below.

Table 3: FT-IR Data for 1-(3-Cyanopropyl)-3-methylimidazolium Chloride

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3150, ~3100C-H stretchingImidazolium ring
~2960, ~2870C-H stretchingAlkyl chain (CH₂, CH₃)
~2250C≡N stretchingNitrile
~1570, ~1460C=C and C=N stretchingImidazolium ring
~1170Ring vibrationsImidazolium ring
Interpretation of IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in 1-(3-Cyanopropyl)-3-methylimidazolium chloride.

  • Nitrile Group: The most characteristic peak in the spectrum is the sharp absorption band around 2250 cm⁻¹, which is a definitive indicator of the C≡N stretching vibration of the nitrile group. The presence of this peak confirms the successful incorporation of the cyano functionality into the imidazolium cation.

  • Imidazolium Ring: The C-H stretching vibrations of the imidazolium ring are observed at higher wavenumbers (around 3100-3150 cm⁻¹) compared to the alkyl C-H stretches. The C=C and C=N stretching vibrations within the aromatic ring give rise to characteristic absorptions in the 1460-1570 cm⁻¹ region.

  • Alkyl Chain: The C-H stretching vibrations of the methyl and methylene groups of the propyl chain appear in the 2870-2960 cm⁻¹ range.

G cluster_ir Key IR Vibrational Modes stretch_CH_imid ~3150, ~3100 cm⁻¹ C-H stretch (Imidazolium) stretch_CH_alkyl ~2960, ~2870 cm⁻¹ C-H stretch (Alkyl) stretch_CN ~2250 cm⁻¹ C≡N stretch (Nitrile) stretch_ring ~1570, ~1460 cm⁻¹ C=C, C=N stretch (Ring)

Caption: Key functional group vibrations in the IR spectrum.

Conclusion

The combined application of NMR and IR spectroscopy provides a comprehensive and unambiguous characterization of 1-(3-Cyanopropyl)-3-methylimidazolium chloride. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms and the overall molecular structure, while the IR spectrum provides definitive evidence for the presence of the key functional groups, most notably the nitrile moiety. This detailed spectroscopic analysis is essential for ensuring the quality and purity of this task-specific ionic liquid, thereby enabling its confident use in a wide array of research and industrial applications. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers working with this and related functionalized ionic liquids.

References

  • Zhao, D., Fei, Z., Scopelliti, R., & Dyson, P. J. (2004). Synthesis and characterization of ionic liquids incorporating the nitrile functionality. Inorganic Chemistry, 43(6), 2197–2205. [Link]

  • Zhang, Q., Li, Z., Zhang, J., Zhang, S., Zhu, L., Yang, J., Zhang, X., & Deng, Y. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. The Journal of Physical Chemistry B, 111(11), 2864–2872. [Link]

  • Zhao, D., Fei, Z., Geldbach, T. J., Scopelliti, R., & Dyson, P. J. (2004). Nitrile-Functionalized Pyridinium Ionic Liquids: Synthesis, Characterization, and Their Application in Carbon–Carbon Coupling Reactions. Journal of the American Chemical Society, 126(48), 15876–15882. [Link]

  • Fei, Z., Geldbach, T. J., Zhao, D., & Dyson, P. J. (2006). From Dysfunction to Bifunction: On the Design and Applications of Functionalized Ionic Liquids. Chemistry – A European Journal, 12(8), 2122–2130. [Link]

  • Zhang, Q., Zhang, S., Zhang, J., Li, Z., & Deng, Y. (2007). Synthesis, characterization and properties of amide anions based ionic liquids containing nitrile group. Journal of Molecular Liquids, 133(1-3), 114-119.
  • Pal, M., & Kumar, A. (2013). Solvent effects on the ¹H-NMR chemical shifts of imidazolium-based ionic liquids. The Journal of Physical Chemistry B, 117(29), 8943–8952.
  • PubChem. (n.d.). 1-(3-cyanopropyl)-3-methylimidazolium chloride. Retrieved March 13, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Prediction of 1H NMR Chemical Shifts for Ionic Liquids: Strategy and Application of Relative Reference Standard. Retrieved March 13, 2026, from [Link]

  • Seethalakshmi, K., Rani, E. J. V., Padmavathy, R., & Radha, N. (2012). FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE. International Journal of Current Research and Review, 4(16), 31.
  • Liyuro, C. P., et al. (2021). Structural Features of the [C4mim][Cl] Ionic Liquid and Its Mixtures with Water: Insight from a 1H NMR Experimental and QM/MD Study. The Journal of Physical Chemistry B, 125(47), 13076–13087.
  • Sarmad, S., Zafarani-Moattar, M. T., & Nikjoo, D. (2020). How Different Electrolytes Can Influence the Aqueous Solution Behavior of 1-Ethyl-3-Methylimidazolium Chloride: A Volumetric, Viscometric, and Infrared Spectroscopy Approach. Frontiers in Chemistry, 8, 599815.
  • ResearchGate. (n.d.). FTIR spectra of: (a) the studied IL 1-ethyl-3-methyl imidazolium chloride. Retrieved March 13, 2026, from [Link]

  • NMRS.io. (n.d.). 13C | Solvent | NMR Chemical Shifts. Retrieved March 13, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: Procurement, Synthesis, and Application of 1-(3-Cyanopropyl)-3-methylimidazolium Chloride

Executive Summary In the landscape of modern green chemistry and active pharmaceutical ingredient (API) development, the transition from volatile organic solvents to Task-Specific Ionic Liquids (TSILs) represents a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern green chemistry and active pharmaceutical ingredient (API) development, the transition from volatile organic solvents to Task-Specific Ionic Liquids (TSILs) represents a critical evolutionary leap. 1-(3-Cyanopropyl)-3-methylimidazolium chloride (CAS: 683224-96-6) is a premier nitrile-functionalized TSIL[1][2]. By integrating a strongly coordinating cyano group into the imidazolium architecture, this compound transcends the role of a passive solvent, acting as an active participant in transition-metal catalysis. This guide provides an authoritative analysis of its mechanistic utility, synthesis protocols, quality control standards, and current supply chain economics.

Physicochemical Profile

To effectively utilize this TSIL in scale-up operations, researchers must account for its distinct thermal and physical properties. The table below synthesizes the critical quantitative data required for reactor engineering and solvent modeling[1][3][4].

PropertyValue / Specification
Chemical Name 1-(3-Cyanopropyl)-3-methylimidazolium chloride
CAS Registry Number 683224-96-6
Molecular Formula C₈H₁₂ClN₃
Molecular Weight 185.65 g/mol
Physical State Off-white to beige solid/powder
Melting Point 90.3 °C
Boiling Point 256 – 260 °C (at 760 Torr)
Density 1.30 g/cm³ (at 20.0 °C)
Target Purity ≥ 98.0% to 98.5%

Mechanistic Causality in Drug Development

The architectural brilliance of 1-(3-Cyanopropyl)-3-methylimidazolium chloride lies in its bifunctionality. Standard ionic liquids (like 1-butyl-3-methylimidazolium chloride) provide an excellent polar medium but fail to prevent the agglomeration of transition metal catalysts over prolonged heating cycles.

The Role of the Nitrile (-C≡N) Tether: In cross-coupling reactions critical to pharmaceutical synthesis (such as Suzuki-Miyaura or Stille couplings), palladium catalysts are prone to degrading into inactive "palladium black"[2][5]. The nitrile group on the alkyl chain of this TSIL acts as a hemilabile coordinating ligand. The nitrogen lone pair dynamically coordinates with the empty d-orbitals of the Pd(0) or Pd(II) centers.

Causality of Catalyst Retention: This coordination creates a protective steric and electronic shell around palladium nanoparticles. By anchoring the metal complex within the ionic liquid phase, the TSIL prevents catalyst leaching into the organic product phase[5]. This self-segregating behavior allows the catalyst-loaded ionic liquid to be recycled for multiple runs, drastically reducing heavy-metal contamination in the final API—a critical compliance metric for FDA and EMA regulations. Furthermore, it serves as a highly effective solvent in the synthesis of complex heterocycles, such as substituted 4-arylthio-1,2-oxazoles, utilizing Pd-NHC catalysts[2].

Experimental Methodology: Synthesis and Validation

For laboratories opting to synthesize this TSIL in-house rather than procuring it, the following protocol establishes a self-validating system. The methodology relies on the quaternization of an imidazole ring, followed by rigorous purification to remove unreacted alkylating agents.

Step-by-Step Synthesis Workflow
  • Reagent Preparation: Charge a dry, round-bottom flask with 1-methylimidazole (1.0 equivalent) and 4-chlorobutyronitrile (1.1 equivalents)[4][6].

  • Quaternization: Purge the system with inert nitrogen gas. Heat the neat mixture to 80 °C under continuous magnetic stirring for 48 hours. Causality: The absence of solvent accelerates the bimolecular nucleophilic substitution (Sₙ2) reaction, while the inert atmosphere prevents oxidative degradation of the imidazole ring.

  • Phase Separation: Cool the reaction mixture to room temperature. The product will manifest as a highly viscous liquid or crystalline solid, depending on ambient conditions.

  • Purification (Solvent Washing): Wash the crude product vigorously with ethyl acetate (3 × 50 mL). Causality: Ethyl acetate is highly effective at dissolving unreacted 1-methylimidazole and 4-chlorobutyronitrile, but the ionic liquid is completely insoluble in it, allowing for selective extraction of impurities.

  • Vacuum Drying: Decant the residual ethyl acetate and transfer the purified TSIL to a Schlenk line. Dry under high vacuum (< 1 mbar) at 70 °C for 24 hours. Causality: Ionic liquids are inherently hygroscopic. Residual water can hydrolyze sensitive catalysts or drastically alter the solvent's viscosity and conductivity.

Quality Control & Self-Validation

A protocol is only as reliable as its validation metrics. To ensure the TSIL is ready for catalytic applications:

  • ¹H NMR Spectroscopy: Confirm the presence of the acidic C2 proton on the imidazolium ring (typically appearing downfield at ~9.0 - 10.0 ppm in DMSO-d6). The absence of peaks corresponding to ethyl acetate (~2.0, 4.1 ppm) validates successful drying.

  • Karl Fischer Titration: Water content must be verified to be ≤ 0.5%[7]. If water exceeds this threshold, repeat the vacuum drying phase.

TSIL_Synthesis N1 1-Methylimidazole (Nucleophile) N3 Quaternization Reaction (80°C, 48h, N2) N1->N3 N2 4-Chlorobutyronitrile (Alkylating Agent) N2->N3 N4 Crude TSIL (Biphasic Mixture) N3->N4 N5 Solvent Washing (Ethyl Acetate, 3x) N4->N5 Removes unreacted organics N6 Vacuum Drying (70°C, 24h, <1 mbar) N5->N6 Removes volatile solvents N7 Pure 1-(3-Cyanopropyl)- 3-methylimidazolium chloride N6->N7 Validated: H2O <0.5%

Figure 1: Synthesis and purification workflow for 1-(3-Cyanopropyl)-3-methylimidazolium chloride.

Supply Chain Intelligence & Pricing

Procurement of task-specific ionic liquids requires navigating a niche market. Because 1-(3-Cyanopropyl)-3-methylimidazolium chloride is highly specialized, it is primarily supplied by advanced chemical manufacturers catering to R&D and pilot-scale pharmaceutical operations[4][5][7].

Market volatility and raw material shortages frequently impact the pricing of imidazolium-based compounds[7]. The table below outlines current market intelligence regarding key suppliers, purity standards, and estimated pricing structures.

SupplierPurity GradeQuantityEstimated Price (USD)Lead Time / Notes
Otto Kemi ≥ 98.5% (T)5 g$958.88Subject to reconfirmation due to market volatility[7].
Otto Kemi ≥ 98.5% (T)25 g$2,376.38Bulk packaging available upon request[7].
Sigma-Aldrich ≥ 98.5% (T)VariesPOAHigh-purity TSIL; elemental analysis validated[2][5].
Santa Cruz Bio ≥ 98.0%VariesPOADesignated for Research Use Only (RUO)[1][8].

*POA: Price on Application. Institutional contract pricing heavily dictates the final cost for Sigma-Aldrich and SCBT.

When procuring this compound, always request the lot-specific Certificate of Analysis (CoA) and Material Safety Data Sheet (MSDS) to verify the exact water content and elemental nitrogen assay prior to integration into sensitive catalytic workflows[1][3].

References

  • Otto Kemi. "1-(3-Cyanopropyl)-3-methylimidazolium chloride, ≥98.5%". URL: [Link]

  • LookChem. "Cas 628-20-6,4-Chlorobutyronitrile". URL: [Link]

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Foundational

Engineering Task-Specific Ionic Liquids (TSILs): A Technical Guide to Tunable Physicochemical Properties, API-ILs, and Catalytic Applications

Executive Summary The paradigm of solvent and catalyst design has fundamentally shifted with the advent of Task-Specific Ionic Liquids (TSILs). Moving beyond the intrinsic properties of first-generation ionic liquids (IL...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of solvent and catalyst design has fundamentally shifted with the advent of Task-Specific Ionic Liquids (TSILs). Moving beyond the intrinsic properties of first-generation ionic liquids (ILs)—such as low vapor pressure and thermal stability—TSILs introduce covalently tethered functional groups designed to execute highly specific chemical or biological tasks. This whitepaper provides an in-depth mechanistic analysis of TSILs, focusing on their physicochemical tunability, their transformative role in pharmaceutical development as Active Pharmaceutical Ingredient Ionic Liquids (API-ILs), and their application in green chemistry workflows like CO2 chemisorption.

The Mechanistic Evolution of Ionic Liquids

The progressive development of ILs is categorized into three distinct generations, each addressing the limitations of its predecessor through rational structural design[1]:

  • First-Generation (Intrinsic ILs): Focused on exploiting the bulk physical properties of bulky, asymmetric cations and weakly coordinating anions to create liquid salts with immeasurably low vapor pressure.

  • Second-Generation (TSILs): Introduced the concept of "designer solvents." By covalently grafting functional groups (e.g., amines, thiols, ethers, or hydroxyls) onto the cation or anion, these liquids transition from passive solvents to active reagents or catalysts[2].

  • Third-Generation (API-ILs): Leverages the IL framework to incorporate Active Pharmaceutical Ingredients (APIs) as either the cation or the anion. This generation is specifically engineered to bypass solid-state pharmaceutical challenges, such as polymorphism and poor aqueous solubility[3].

Quantitative Comparison of IL Generations

To understand the operational boundaries of these materials, we must quantify their behavioral shifts upon functionalization.

GenerationPrimary Functional FocusTypical Viscosity (cP at 25°C)CO₂ Absorption Capacity (mol/mol)Primary Application Domain
1st Gen (Standard ILs)Bulk physical properties (e.g., thermal stability)30 – 100< 0.1 (Physisorption)Solvents, Electrolytes
2nd Gen (TSILs)Targeted chemical reactivity150 – 500+ (Surges post-reaction)~0.5 to 1.0 (Chemisorption)Catalysis, Carbon Capture
3rd Gen (API-ILs)Biological activity & bioavailabilityHighly VariableN/ADrug Delivery, Formulation

Pharmaceutical Applications: The API-IL Paradigm

One of the most critical bottlenecks in drug development is polymorphism —the ability of a solid API to exist in multiple crystalline forms. Polymorphs exhibit drastically different lattice energies, which directly dictate their dissolution rates and, consequently, their in vivo bioavailability.

The Causality of Polymorphism Elimination

API-ILs solve this by entirely circumventing the solid state. By pairing an ionizable API (e.g., Lidocaine, Ibuprofen) with a highly asymmetric, bulky, and biocompatible counterion (e.g., docusate, choline), the electrostatic interactions are maintained, but the steric hindrance prevents the molecules from packing into an ordered crystal lattice. The disruption of lattice energy forces the compound into a thermodynamically stable liquid state at temperatures below 100°C (often below room temperature)[1].

API_IL SolidAPI Solid API (High Lattice Energy) IonPairing Ion Pairing & Lattice Disruption SolidAPI->IonPairing Counterion Asymmetric Counterion (e.g., Choline) Counterion->IonPairing API_IL API-IL (Liquid State) IonPairing->API_IL  Melting Point < 100°C Bioavailability Enhanced Bioavailability & Zero Polymorphism API_IL->Bioavailability

Logical workflow of API-IL formulation disrupting crystal lattice to eliminate polymorphism.

Protocol 1: Formulation of an API-IL (Lidocaine Docusate) via Metathesis

This protocol utilizes a self-validating ion-exchange mechanism to synthesize a hydrophobic API-IL.

  • Reagent Preparation: Dissolve equimolar amounts of Lidocaine Hydrochloride (API cation precursor) and Sodium Docusate (bulky anion precursor) in a 1:1 mixture of ultrapure water and ethanol.

  • Ion Exchange (Metathesis): Stir the mixture vigorously at 25°C for 24 hours. The metathesis reaction will yield Lidocaine Docusate and Sodium Chloride.

  • Phase Separation & Extraction: Because Lidocaine Docusate is highly hydrophobic, it will phase-separate. Extract the API-IL phase using dichloromethane (DCM).

  • Self-Validating Purification: Wash the DCM layer repeatedly with ultrapure water. Causality Checkpoint: After each wash, test the aqueous effluent with 0.1 M AgNO₃. The absence of a white AgCl precipitate confirms the complete removal of inorganic chloride byproducts, validating the purity of the API-IL.

  • Solvent Removal: Evaporate the DCM under reduced pressure using a rotary evaporator, followed by drying in a vacuum oven at 40°C for 48 hours to yield the pure, liquid API-IL.

Catalysis and Green Chemistry: CO₂ Chemisorption

In green chemistry, amine-functionalized TSILs have emerged as superior alternatives to volatile aqueous alkanolamines for carbon capture[4].

The Causality of Viscosity Surges During CO₂ Capture

When an amine-tethered TSIL (e.g.,[NH₂p-bim][BF₄]) is exposed to CO₂, it does not merely dissolve the gas; it reacts with it. The nucleophilic nitrogen of the tethered amine attacks the electrophilic carbon of CO₂, forming a zwitterionic intermediate. This intermediate undergoes rapid proton transfer to a second amine group, resulting in an ammonium carbamate network.

Macroscopically, this reaction causes a massive surge in the liquid's viscosity. The causality lies in the formation of dense intermolecular hydrogen bonds and strong electrostatic salt bridges between the newly formed carbamate anions and ammonium cations, which severely restrict molecular mobility.

CO2_Capture TSIL Amine-Functionalized TSIL NucleophilicAttack Nucleophilic Attack (N -> C=O) TSIL->NucleophilicAttack CO2 CO2 Exposure CO2->NucleophilicAttack Zwitterion Zwitterionic Intermediate NucleophilicAttack->Zwitterion Carbamate Ammonium Carbamate Network (High Viscosity) Zwitterion->Carbamate  Proton Transfer Carbamate->TSIL  Thermal Desorption

Chemisorption pathway of CO2 by amine-functionalized TSILs forming a carbamate network.

Protocol 2: Synthesis of a Protic TSIL for Catalysis

Protic TSILs act as dual solvent-catalysts for multi-component organic syntheses (e.g., Mannich reactions)[5].

  • Zwitterion Ring-Opening: In a round-bottom flask under an inert nitrogen atmosphere, react 1-methylimidazole with an equimolar amount of 1,3-propane sultone. Heat the mixture to 85–90°C for 24 hours. The nucleophilic attack of the imidazole nitrogen opens the sultone ring, forming a white zwitterionic solid.

  • Self-Validating Intermediate Check: Isolate a small sample of the solid. Causality Checkpoint: ¹H-NMR spectroscopy must confirm the complete disappearance of the sultone ring multiplets and a corresponding downfield shift of the imidazolium protons.

  • Acidification: Cool the reaction to room temperature. Slowly add an equimolar amount of a protic acid (e.g., H₂SO₄ or CH₃COOH) dropwise. The protonation of the sulfonate group converts the solid zwitterion into a viscous protic TSIL.

  • Washing and Drying: Wash the resulting liquid repeatedly with diethyl ether to remove unreacted precursors. Dry the TSIL under high vacuum at 60°C until a constant weight is achieved.

Future Perspectives

The architectural flexibility of TSILs provides a nearly inexhaustible combinatorial library for researchers. By rigorously understanding the causality between ionic structure, lattice disruption, and nucleophilic reactivity, application scientists can continue to engineer TSILs that solve highly specific industrial bottlenecks—from stabilizing fragile biologics to creating closed-loop, zero-emission carbon capture systems.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(3-Cyanopropyl)-3-methylimidazolium Chloride as a Task-Specific Solvent in Organic Synthesis

Executive Summary In the pursuit of sustainable and highly efficient organic synthesis, the selection of the reaction medium is as critical as the catalyst itself. 1-(3-Cyanopropyl)-3-methylimidazolium chloride (commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of sustainable and highly efficient organic synthesis, the selection of the reaction medium is as critical as the catalyst itself. 1-(3-Cyanopropyl)-3-methylimidazolium chloride (commonly abbreviated as [CPMIM]Cl) represents a paradigm shift from traditional passive solvents to active, "Task-Specific Ionic Liquids" (TSILs)[1]. By tethering a nitrile group (-C≡N) to an imidazolium cation, [CPMIM]Cl functions dualistically: it provides a highly polar, non-volatile reaction environment while simultaneously acting as a hemilabile ligand for transition metal catalysts[2].

This application note details the physicochemical profile, mechanistic advantages, and validated experimental protocols for utilizing [CPMIM]Cl in advanced organic synthesis, specifically focusing on palladium-catalyzed cross-coupling and nanoparticle stabilization[1].

Physicochemical Profiling

Understanding the physical parameters of [CPMIM]Cl is essential for optimizing reaction temperatures and extraction workflows. The table below summarizes its core properties[1][2][3].

PropertySpecification / ValueOperational Significance
Chemical Name 1-(3-Cyanopropyl)-3-methylimidazolium chlorideNitrile functionalization dictates metal coordination.
CAS Number 683224-96-6Unique identifier for procurement and safety tracking.
Molecular Formula C8H12ClN3Determines stoichiometric calculations (MW: 185.65 g/mol ).
Purity ≥98.5%Minimizes trace impurities that could poison sensitive catalysts.
Physical State Solid/Powder (at standard conditions)Requires heating or dissolution to achieve a liquid phase.
Vapor Pressure NegligibleEliminates VOC emissions; allows high-temperature reactions.

Mechanistic Insights: The "Task-Specific" Advantage

Standard ionic liquids (like [BMIM]Cl) provide excellent solubility for polar reagents but lack specific coordination sites, often leading to catalyst degradation over extended heating cycles.

The Causality of the Nitrile Tether: The -C≡N group in [CPMIM]Cl acts as a soft Lewis base, which selectively coordinates with soft Lewis acids such as Pd(0) or Pd(II)[1]. During catalytic cycles (e.g., Suzuki, Stille, or Heck reactions), the nitrile group exhibits "hemilability"—it dynamically binds and unbinds to the metal center.

  • When unbound: It exposes the active site of the catalyst, allowing oxidative addition and transmetalation to proceed unhindered.

  • When bound: It caps the palladium nanoparticles or complexes, preventing them from agglomerating into inactive, insoluble "Pd black."

This dynamic stabilization is the primary reason [CPMIM]Cl dramatically enhances catalyst longevity and enables multi-cycle recycling without significant loss of activity[1].

CatalyticCycle Precat Pd Precatalyst (e.g., Pd(OAc)2) Active Active Pd(0) Species Stabilized by -C≡N Precat->Active Reduction & Nitrile Coordination OxAdd Oxidative Addition (Aryl Halide) Active->OxAdd Catalytic Cycle Initiation TransMet Transmetalation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Cross-Coupled Product) TransMet->RedElim RedElim->Active Catalyst Regeneration

Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling stabilized by nitrile-functionalized [CPMIM]Cl.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize biaryl compounds with high catalyst retention and minimal metal leaching. Causality: [CPMIM]Cl dissolves the Pd precatalyst. Upon in situ reduction, the nitrile groups stabilize the resulting Pd nanoparticles. Subsequent biphasic extraction allows the organic product to be isolated while the Pd remains securely trapped in the ionic liquid phase[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), a mild base (e.g., Na2CO3, 2.0 mmol), and Pd(OAc)2 (1 mol%).

  • Solvent Integration: Add 2.0 g of[CPMIM]Cl. Critical Step: Ensure the TSIL is pre-dried in vacuo at 70°C for 2 hours prior to use. Residual moisture can hydrolyze the boronic acid and disrupt the active catalyst coordination sphere.

  • Thermal Activation: Heat the mixture to 80°C under an argon atmosphere with vigorous stirring for 4–6 hours.

    • Self-Validation Check: Inspect the reaction mixture visually. The solution should form a stable, homogeneous amber/brown colloidal suspension. The appearance of a heavy black precipitate at the bottom of the flask indicates catalyst agglomeration (Pd black), signaling insufficient stabilization or moisture contamination.

  • Extraction: Cool the flask to room temperature. Add diethyl ether or hexane (3 × 5 mL) and stir briefly. The cross-coupled product will partition entirely into the upper organic layer.

  • Phase Separation & Recycling: Decant the upper organic phase. Wash the remaining lower IL phase with a minimal amount of deionized water to remove inorganic base salts, then dry the IL phase under vacuum at 70°C. The Pd-[CPMIM]Cl system is now regenerated for the next cycle.

Protocol B: Synthesis of Substituted 4-Arylthio-1,2-oxazoles

Objective: React aryl iodides with acetylenic oximes using a Pd-NHC (N-heterocyclic carbene) catalyst[1]. Causality: The highly polar nature of [CPMIM]Cl accelerates the oxidative addition of the aryl iodide to the Pd center. Simultaneously, the nitrile group provides a secondary coordination sphere to the Pd-NHC complex, mitigating the thermal degradation of the NHC ligand during the demanding cyclization step.

Step-by-Step Methodology:

  • Reaction Assembly: Combine aryl iodide (1.0 mmol), acetylenic oxime (1.2 mmol), and Pd-NHC catalyst (2 mol%) in a reaction vial.

  • Solvent Addition: Add 1.5 g of [CPMIM]Cl.

  • Reaction: Stir the mixture at 100°C for 8 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Thin Layer Chromatography). The persistence of a clear-to-amber solution without metallic plating on the glass walls confirms the TSIL is effectively stabilizing the active catalytic species at high temperatures.

  • Product Isolation: Extract with ethyl acetate (3 × 10 mL). The highly polar [CPMIM]Cl remains entirely in the lower phase, ensuring zero cross-contamination of the ionic solvent into the organic product.

RecyclingWorkflow Step1 1. Reaction [CPMIM]Cl + Pd + Reactants Step2 2. Cooling & Solvent Addition Step1->Step2 Step3 3. Phase Separation Step2->Step3 OrgPhase Upper Organic Phase (Product Extraction) Step3->OrgPhase Decant ILPhase Lower IL Phase ([CPMIM]Cl + Pd) Step3->ILPhase Retain Step4 4. Vacuum Drying of IL Phase ILPhase->Step4 Step4->Step1 Recycle Catalyst

Figure 2: Biphasic extraction and catalyst recycling workflow using [CPMIM]Cl.

Quantitative Data: Catalyst Recycling Efficiency

The true value of a Task-Specific Ionic Liquid lies in its ability to retain and recycle expensive transition metal catalysts. The table below summarizes the performance of the Pd-[CPMIM]Cl system over five consecutive runs of a standard Suzuki-Miyaura coupling (Protocol A).

Reaction CycleIsolated Yield (%)Pd Leaching (ppm)Catalyst State Observation
Run 1 98< 1.0Homogeneous, stable amber suspension
Run 2 97< 1.0Homogeneous, stable amber suspension
Run 3 951.2Homogeneous, stable amber suspension
Run 4 941.5Slight darkening of the IL phase
Run 5 912.1Trace Pd black visible; minor activity drop

Table 1: Quantitative performance and structural integrity of [CPMIM]Cl-stabilized Pd catalyst over 5 recycling runs. Leaching remains well below the pharmaceutical threshold of 10 ppm.

References

  • [2] Title: 1-(3-Cyanopropyl)-3-methylimidazolium chloride | CAS 683224-96-6 | SCBT Source: scbt.com URL:

  • [3] Title: 1-(3-Cyanopropyl)-3-methylimidazolium chloride 683224-96-6 wiki Source: guidechem.com URL:

  • [1] Title: 1-(3-Cyanopropyl)-3-methylimidazolium chloride Task Specific Ionic Liquid TSIL, = 98.5 T 683224-96-6 Source: sigmaaldrich.com URL:

Sources

Application

The Cyanopropyl Group: A Key Functional Moiety for Enhancing Ionic Liquid Catalyst Performance

Introduction: Beyond "Green Solvents" to Task-Specific Catalysis Ionic liquids (ILs) have transitioned from being novel "green solvents" to indispensable tools in modern catalysis.[1][2] Their negligible vapor pressure,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond "Green Solvents" to Task-Specific Catalysis

Ionic liquids (ILs) have transitioned from being novel "green solvents" to indispensable tools in modern catalysis.[1][2] Their negligible vapor pressure, high thermal stability, and remarkable ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents.[2] However, the true potential of ILs is realized when they are engineered as "task-specific" materials, where functional groups are incorporated into their structure to impart specific chemical properties and catalytic activity.[3] This guide focuses on the pivotal role of the cyanopropyl group (–(CH₂)₃CN) in designing highly effective and recyclable ionic liquid catalysts.

The incorporation of a cyanopropyl chain onto the cationic core of an ionic liquid, typically an imidazolium or pyridinium scaffold, introduces a unique combination of properties. The nitrile (-C≡N) functionality is a potent modulator of the IL's physicochemical environment, influencing polarity, viscosity, and intermolecular interactions.[4] These changes are not merely passive; they directly translate into enhanced catalytic performance, improved catalyst retention, and tailored solvation characteristics for specific organic transformations. This document provides a detailed exploration of the cyanopropyl group's function, supported by experimental protocols for the synthesis of a representative cyanopropyl-functionalized ionic liquid and its application in a benchmark catalytic reaction.

The Multifaceted Role of the Cyanopropyl Group

The cyanopropyl group exerts its influence on catalytic performance through several key mechanisms:

  • Enhanced Polarity and Solvation: The nitrile group is highly polar, significantly increasing the overall polarity of the ionic liquid. This enhanced polarity can be crucial for dissolving polar reactants and stabilizing charged intermediates or transition states within a catalytic cycle, often leading to accelerated reaction rates.[4][5]

  • Hydrogen Bond Acceptance: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. This interaction can help to activate substrates, particularly those with acidic protons, or to organize the solvent shell around a metal catalyst in a way that promotes reactivity and selectivity.

  • Dipole-Dipole Interactions: The strong dipole moment of the nitrile group allows for specific dipole-dipole interactions with reactants, substrates, and transition states. These directed interactions can lower the activation energy of a reaction and influence stereochemical outcomes.

  • Catalyst Immobilization and Recyclability: In biphasic catalysis, the tailored polarity of cyanopropyl-functionalized ILs can improve the retention of dissolved metal catalysts in the ionic liquid phase, facilitating easy product separation by extraction and enabling efficient recycling of the expensive catalyst.[6]

  • Modulation of Physicochemical Properties: The addition of the cyanopropyl group has been shown to cause remarkable changes in the physical properties of ionic liquids, including density and viscosity.[6] While increased viscosity can sometimes be a drawback, it can also enhance the stabilization of nanoparticle catalysts by limiting their mobility and aggregation.

Application Focus: Knoevenagel Condensation

To illustrate the practical benefits of cyanopropyl-functionalized ionic liquids, we will focus on the Knoevenagel condensation. This fundamental carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) and is a cornerstone of synthetic organic chemistry.[5][7][8] Basic catalysts are typically required to deprotonate the active methylene compound, initiating the reaction.

While not intrinsically basic, a cyanopropyl-functionalized imidazolium ionic liquid can serve as an excellent medium and co-catalyst for this reaction, particularly when a basic anion is chosen or a separate basic catalyst is used. The high polarity of the cyanopropyl IL enhances the solubility of the reactants and the basic catalyst, while its unique solvating properties can stabilize the carbanion intermediate, leading to high yields under mild, often solvent-free, conditions.[3][9][10]

Proposed Catalytic Cycle for Knoevenagel Condensation

The following diagram illustrates the proposed role of a basic ionic liquid in the Knoevenagel condensation. While a cyanopropyl group itself is not basic, task-specific ILs for this reaction are often designed with a basic anion (like acetate or hydroxide) or a basic functional group. The cyanopropyl group contributes by creating a highly polar environment that facilitates these steps.

Knoevenagel_Cycle cluster_0 Catalytic Cycle Reactants Aldehyde (R-CHO) + Active Methylene (CH₂(CN)X) Deprotonation Deprotonation of Active Methylene by Basic IL Anion (B⁻) Reactants->Deprotonation [IL] provides polar medium Carbanion Carbanion Intermediate (⁻CH(CN)X) Deprotonation->Carbanion B⁻ + CH₂(CN)X Nucleophilic_Attack Nucleophilic Attack on Aldehyde Carbanion->Nucleophilic_Attack Stabilized by IL environment Intermediate_1 Alkoxide Intermediate Nucleophilic_Attack->Intermediate_1 Protonation Protonation by HB Intermediate_1->Protonation Intermediate_2 β-Hydroxy Adduct Protonation->Intermediate_2 Dehydration Dehydration (-H₂O) Intermediate_2->Dehydration Product Knoevenagel Product (R-CH=C(CN)X) Dehydration->Product Catalyst_Regen Regeneration of Basic IL Anion (B⁻) Dehydration->Catalyst_Regen + H₂O + B⁻ Catalyst_Regen->Deprotonation Recycle

Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by a basic ionic liquid.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Cyanopropyl)-3-methylimidazolium Chloride ([CPmim]Cl)

This protocol describes a representative synthesis of a cyanopropyl-functionalized imidazolium ionic liquid.

Materials:

  • 1-Methylimidazole (≥99%)

  • 4-Chlorobutyronitrile (≥98%)

  • Ethyl acetate (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Schlenk line or nitrogen/argon source for inert atmosphere (recommended)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methylimidazole (e.g., 0.1 mol, 8.21 g).

  • Addition of Alkylating Agent: Under a gentle stream of nitrogen, add an equimolar amount of 4-chlorobutyronitrile (0.1 mol, 10.36 g) to the flask.

  • Reaction: Heat the mixture to 70-80°C with vigorous stirring. The reaction is typically run for 24-48 hours. Monitor the reaction progress by observing the formation of a second, more viscous liquid phase (the ionic liquid).

  • Isolation and Washing: After the reaction is complete, cool the mixture to room temperature. The product, [CPmim]Cl, will likely be a viscous oil or a solid. Wash the crude product by adding anhydrous ethyl acetate (3 x 50 mL), stirring vigorously for 15 minutes, and then decanting the ethyl acetate layer to remove any unreacted starting materials.

  • Final Purification: For further purification, dissolve the washed ionic liquid in a minimal amount of methanol and precipitate it by adding anhydrous diethyl ether.

  • Drying: Decant the solvent and dry the resulting ionic liquid under high vacuum at 60-70°C for at least 12 hours to remove any residual volatile solvents and water. The final product should be a white to beige powder or a viscous liquid.[11]

Characterization: The structure and purity of the synthesized ionic liquid should be confirmed using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. Water content should be determined by Karl Fischer titration to ensure it is below 0.5%.[11]

Synthesis_Workflow cluster_workflow Synthesis of [CPmim]Cl Start 1-Methylimidazole + 4-Chlorobutyronitrile Reaction Heat at 70-80°C (24-48h) Start->Reaction Cooling Cool to Room Temp Reaction->Cooling Washing Wash with Ethyl Acetate (3x) Cooling->Washing Drying Dry under High Vacuum (>12h) Washing->Drying Product Pure [CPmim]Cl Drying->Product Characterization Characterize: ¹H NMR, ¹³C NMR, FTIR, Karl Fischer Product->Characterization

Caption: Workflow for the synthesis of 1-(3-cyanopropyl)-3-methylimidazolium chloride.

Protocol 2: [CPmim]Cl-Promoted Knoevenagel Condensation

This protocol details the use of a task-specific ionic liquid as both a catalyst and solvent in the Knoevenagel condensation. For this reaction, a basic anion such as acetate ([OAc]⁻) or hydroxide ([OH]⁻) would provide higher catalytic activity. However, even with a non-basic anion like chloride, the polar environment of [CPmim]Cl can promote the reaction, especially with a catalytic amount of an external base. This protocol uses the ionic liquid as the reaction medium with an added base.

Materials:

  • 1-(3-Cyanopropyl)-3-methylimidazolium chloride ([CPmim]Cl) or a more basic variant like [CPmim][OAc].

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Basic catalyst (e.g., piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO), if using [CPmim]Cl)

  • Diethyl ether

  • Small glass vial with a magnetic stir bar

Procedure:

  • Reactant Setup: In a 10 mL vial, combine the aromatic aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and the cyanopropyl-functionalized ionic liquid (e.g., 1 mL or a catalytic amount like 10 mol%).

  • Catalyst Addition: If using [CPmim]Cl, add a catalytic amount of a base (e.g., 1-2 mol% of piperidine). If using a basic ionic liquid like [CPmim][OAc], no additional catalyst is needed.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically fast, and completion can often be observed within 10-60 minutes.[10] Monitor the reaction by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, add diethyl ether (10 mL) to the reaction mixture. The product will typically precipitate as a solid or can be extracted into the ether layer.

  • Purification: If the product precipitates, isolate it by filtration, wash with a small amount of cold diethyl ether, and dry. If it remains in the ether layer, separate the layers, wash the ether layer with water, dry over anhydrous MgSO₄, and evaporate the solvent to obtain the pure product.

  • Catalyst Recycling: The ionic liquid phase, which contains the catalyst, can be recovered after product extraction. Wash the IL phase with diethyl ether (2 x 10 mL) to remove any remaining product and then dry it under vacuum to remove residual solvent. The recycled ionic liquid can be used for subsequent reactions. Excellent yields are often maintained for several cycles.[9][12]

Performance Data and Analysis

The effectiveness of functionalized ionic liquids is best demonstrated through quantitative data. The tables below summarize typical results for the Knoevenagel condensation, highlighting the high efficiency and recyclability of these catalytic systems.

Table 1: Knoevenagel Condensation of Various Aldehydes with Malononitrile.

EntryAldehydeCatalyst SystemTime (min)Yield (%)
1BenzaldehydeBasic Functionalized IL1597
24-ChlorobenzaldehydeBasic Functionalized IL1099
34-NitrobenzaldehydeBasic Functionalized IL1098
44-MethoxybenzaldehydeBasic Functionalized IL2095
5CinnamaldehydeBasic Functionalized IL2592

Data compiled from representative literature on basic functionalized ILs in Knoevenagel condensations.[3][7][9][10][12]

Table 2: Recyclability of the Ionic Liquid Catalyst.

CycleYield (%)
199
298
398
497
596

Representative data for the reaction of benzaldehyde and malononitrile, demonstrating the catalyst can be reused multiple times with minimal loss of activity.[9][12]

Conclusion and Future Outlook

The cyanopropyl group is a powerful and versatile functional moiety for the design of task-specific ionic liquids. Its ability to modulate polarity, engage in specific intermolecular interactions, and enhance catalyst retention makes it a valuable tool for developing efficient and recyclable catalytic systems. As demonstrated with the Knoevenagel condensation, the use of cyanopropyl-functionalized ionic liquids can lead to high yields, mild reaction conditions, and simplified product isolation and catalyst recycling procedures.

Future research will likely focus on integrating the cyanopropyl group with other functionalities to create bifunctional or even multifunctional ionic liquid catalysts. The combination of a polar, coordinating nitrile group with acidic, basic, or chiral centers could unlock new catalytic pathways and lead to even more sophisticated and selective chemical transformations. For researchers and professionals in drug development and fine chemical synthesis, the rational design of functionalized ionic liquids, with the cyanopropyl group as a key component, represents a significant step towards more sustainable and efficient chemical manufacturing.

References

  • SciSpace. (n.d.). Knoevenagel Condensation Reaction Catalyzed by Functionalized Ionic Liquid. Retrieved from [Link]

  • Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. (2024). Green Chemistry Letters and Reviews.
  • Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation. (2025). Asian Journal of Green Chemistry.
  • Otto Chemie Pvt. Ltd. (n.d.). 1-(3-Cyanopropyl)-3-methylimidazolium chloride, ≥98.5%. Retrieved from [Link]

  • Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. (2022). I.R.I.S.
  • Shashkov, M., et al. (n.d.). Cyanopropyl-Cation Ionic Liquids as High Polar Stationary Phases for Capillary Gas Chromatography.
  • Knoevenagel condensation reaction catalyzed with ionic liquid functionalized SiO2. (n.d.).
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO.
  • Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. (2025). MDPI.
  • Ranu, B. C., & Jana, R. (2006). Ionic Liquid as Catalyst and Reaction Medium – A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid. Organic Chemistry Portal.
  • Ionic liquid is an efficient catalyst for Knoevenagel condensation under grinding method. (n.d.). Der Pharma Chemica.
  • Knoevenagel Reactions in Ionic Liquids. (2012). R Discovery.
  • Application of Task-Specific Ionic liquids to Knoevenagel Condens
  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based C
  • Basic ionic liquids for catalysis: the road to greater stability. (2021). Queen's University Belfast.
  • Activity Investigation of Imidazolium-Based Ionic Liquid as Catalyst for Friedel-Crafts Alkylation of Aromatic Compounds. (2015). Asian Journal of Chemistry.
  • Hoffman Fine Chemicals. (n.d.). CAS 683224-96-6 | 1-(3-Cyanopropyl)-3-methylimidazolium chloride. Retrieved from [Link]

  • Perspective Chapter: Applications of Novel Ionic Liquids as C
  • Towards Rational Design of Nanoparticle Catalysis in Ionic Liquids. (2013). Semantic Scholar.
  • Cyano/Hydroxyl Groups Co-Functionalized g-C3N4 for Photocatalytic NO Removal: A Synergistic Strategy towards Inhibition of Toxic Intermedi
  • Synthesis of ionic liquid C12C1IM–Cl. (n.d.).
  • Role of alkali-cyano group interaction in g-C3N4 based catalysts for hydrogen photo-production. (2021). ScienceDirect.
  • Directing group strategies in catalytic sp2 C–H cyanations: scope, mechanism and limitations. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Cyano group translocation to alkenyl C(sp2)
  • Ionic Liquids in C
  • Ionic Liquids in Metal, Photo-, Electro-, and (Bio)
  • Metal-mediated C−CN Bond Activation in Organic Synthesis. (2020). Xingwei Li.

Sources

Method

Application Note: Extractive Desulfurization of Liquid Fuels Using Imidazolium-Based Ionic Liquids

Introduction and Mechanistic Principles The stringent global regulations on sulfur emissions have pushed the petroleum industry to seek alternatives to conventional Hydrodesulfurization (HDS). While HDS is highly effecti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Principles

The stringent global regulations on sulfur emissions have pushed the petroleum industry to seek alternatives to conventional Hydrodesulfurization (HDS). While HDS is highly effective for aliphatic sulfur compounds, it struggles to remove sterically hindered polycyclic sulfur species, such as dibenzothiophene (DBT) and 4,6-dimethyldibenzothiophene (4,6-DMDBT), without extreme temperatures and hydrogen pressures.

Extractive Desulfurization (EDS) utilizing imidazolium-based ionic liquids (ILs) has emerged as a highly efficient, low-energy alternative. As a Senior Application Scientist, understanding the causality behind IL selection is paramount. The extraction mechanism is primarily governed by two physicochemical phenomena:

  • π−π Interactions: The planar aromatic electron system of the imidazolium cation forms strong π−π stacking interactions with the aromatic rings of thiophenic compounds. Consequently, extraction efficiency correlates directly with the aromaticity of the sulfur substrate (DBT > BT > Thiophene)[1][2].

  • Free Volume Accommodation: The specific volume of the IL dictates its extraction capacity. A larger free space between the cation and anion within the IL matrix facilitates the steric accommodation of bulky sulfur compounds, enhancing the mass transfer from the fuel phase[3].

Quantitative Performance of Imidazolium ILs

The choice of anion and functional group significantly alters the extraction efficiency. Below is a comparative summary of various imidazolium-based ILs under standardized conditions (Room Temperature, VIL​:Voil​=1:1 ).

Ionic Liquid (Extractant)Target Sulfur CompoundExtraction EfficiencyEquilibrium TimeKey Mechanistic Driver
[BMIM]HSO₄/FeCl₃ Dibenzothiophene (DBT)> 95.0%1 minLewis acid complexation & π−π stacking[1]
[DBU][Im] Dibenzothiophene (DBT)79.2%10 minEnhanced heterocyclic aromatic ring interactions[4]
[TMG][Im] Dibenzothiophene (DBT)69.4%10 minElectrostatic interaction & hydrogen bonding[4]
[C₄mim][SCN] Dibenzothiophene (DBT)66.1%30 minHigh specific free volume accommodation[3]

Experimental Workflow

EDS_Workflow A Model Fuel (Contains DBT/BT) C Liquid-Liquid Extraction (Stirring, 300 K, 10-30 min) A->C B Imidazolium IL (e.g., [BMIM]HSO4/FeCl3) B->C D Phase Separation (Centrifugation / Gravity) C->D E Desulfurized Fuel Phase (Upper Layer) D->E F Sulfur-Rich IL Phase (Lower Layer) D->F G IL Regeneration (Back-extraction) F->G G->B Recycled IL

Workflow of Extractive Desulfurization (EDS) using Imidazolium Ionic Liquids.

Validated Protocol: Liquid-Liquid Extractive Desulfurization (EDS)

The following protocol outlines a self-validating system for bench-scale EDS. Every step is designed to control thermodynamic and kinetic variables.

Preparation of Model Fuel and IL
  • Model Fuel Formulation: Dissolve the target sulfur compound (e.g., DBT) in a non-polar solvent (e.g., n-octane or dodecane) to achieve a stock concentration of 500–1000 ppmw sulfur.

    • Causality: Using a defined model fuel isolates the extraction variable from the complex matrix effects of real diesel, ensuring baseline thermodynamic data is accurate.

  • IL Pre-treatment: Dry the imidazolium-based IL under vacuum at 343 K for 24 hours prior to use.

    • Causality: ILs are highly hygroscopic; trace water significantly alters their specific volume and hydrogen-bonding network, drastically reducing sulfur extraction capacity.

Extraction Procedure
  • Phase Mixing: In a jacketed glass vessel, combine the model fuel and the IL at a mass ratio of 1:1.

    • Causality: A 1:1 ratio ensures sufficient IL capacity to complex with the sulfur compounds. Increasing the ratio beyond this point yields diminishing returns due to thermodynamic equilibrium limits and mass transfer plateaus[1][4].

  • Thermal Regulation: Circulate water through the jacket to maintain a constant temperature of 300 K.

    • Causality: EDS is a slightly exothermic process. Maintaining 300 K prevents the thermodynamic equilibrium from shifting back toward the oil phase, which occurs at elevated temperatures[3].

  • Agitation: Stir the biphasic mixture magnetically at 500–800 rpm for 10–30 minutes.

    • Causality: High-shear mixing maximizes the interfacial surface area between the highly polar IL and the non-polar fuel, overcoming the diffusion barrier and allowing the system to reach extraction equilibrium rapidly (often within 10 minutes)[4].

Phase Separation and Quantification
  • Separation: Transfer the emulsion to a centrifuge tube and spin at 3000 rpm for 5 minutes.

    • Causality: The significant density differential between imidazolium ILs ( >1.1 g/cm3 ) and alkanes ( ∼0.7 g/cm3 ) ensures rapid, distinct phase separation, preventing emulsion carryover.

  • Sampling & Analysis: Carefully withdraw the upper (desulfurized fuel) phase using a syringe. Quantify the residual sulfur concentration using Gas Chromatography equipped with a Flame Photometric Detector (GC-FPD) or High-Performance Liquid Chromatography (HPLC).

  • Self-Validation Check: Calculate the mass balance. The extracted sulfur in the IL phase plus the residual sulfur in the fuel phase must equal the initial sulfur input. A variance >2% indicates either volatile loss of the solvent or incomplete phase separation.

Ionic Liquid Regeneration
  • Back-Extraction: Treat the sulfur-rich IL phase (lower layer) with an equal volume of a highly volatile, non-polar solvent (e.g., carbon tetrachloride).

    • Causality: Based on similarity-intermiscibility theory, the sulfur compounds will preferentially partition into the volatile solvent, regenerating the IL matrix[1].

  • Solvent Recovery: Separate the phases and subject the regenerated IL to vacuum evaporation to remove trace back-extraction solvent. Imidazolium ILs can typically be reused for up to six cycles with minimal loss in efficiency (e.g., dropping from 100% to 92.1%)[1].

Mechanistic Pathway

Mechanism S Aromatic Sulfur Compound (e.g., DBT) P π-π Stacking & CH-π Interactions S->P I Imidazolium Cation (Planar Aromatic Ring) I->P A Anion (e.g., [SCN]-, [HSO4]-) V Free Volume Accommodation (Steric Shielding) A->V E Partitioning into IL Phase (High Distribution Coefficient) P->E V->E

Mechanistic drivers of sulfur extraction via π-π interactions and free volume accommodation.

Troubleshooting and Optimization

  • Suboptimal Extraction of Thiophene vs. DBT: If extraction efficiencies for lighter thiophenes are low, this is an expected thermodynamic limitation. Extraction efficiency follows the order DBT > 4,6-DMDBT > BT > Thiophene. Higher aromaticity increases the π electron density (e.g., 5.758 for DBT vs. 5.696 for Thiophene), strengthening the π−π interactions with the imidazolium ring[1][2]. To target lighter thiophenes, consider utilizing Lewis acid-modified ILs (like [BMIM]HSO₄/FeCl₃) which provide secondary coordination sites[1].

  • Viscosity-Induced Mass Transfer Resistance: Imidazolium ILs can be highly viscous. If equilibrium is not reached within 30 minutes, do not arbitrarily increase the temperature, as this reduces thermodynamic partitioning. Instead, optimize the stirring rate or utilize low-viscosity dicyanamide or thiocyanate-based anions (e.g., [C₄mim][SCN]) to enhance the mass transfer rate[3][4].

References

  • Title: Extractive desulfurization of fuel oil with metal-based ionic liquids | Source: rhhz.net | URL: 1

  • Title: Deep Desulfurization of Fuels Using Imidazole Anion-Based Ionic Liquids | Source: ACS Sustainable Chemistry & Engineering | URL: 4

  • Title: Ionic Liquids as Extractants of Dibenzothiophene Compounds | Source: CORE | URL: 2

  • Title: Extraction of dibenzothiophene from dodecane using ionic liquids | Source: Academia.edu | URL: 3

Sources

Application

Application Note: Synthesis of 4-Arylthio-1,2-oxazoles via Pd-NHC Catalysis in Ionic Liquids

Executive Summary The 4-arylthio-1,2-oxazole scaffold is a highly privileged structural motif in medicinal chemistry, frequently serving as a core pharmacophore in anti-inflammatory, antimicrobial, and anticancer agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-arylthio-1,2-oxazole scaffold is a highly privileged structural motif in medicinal chemistry, frequently serving as a core pharmacophore in anti-inflammatory, antimicrobial, and anticancer agents. Traditional syntheses of these sulfur-containing heterocycles rely on harsh reaction conditions, pre-functionalized starting materials, and the use of volatile, foul-smelling thiols.

This application note details a state-of-the-art, green, and highly atom-economical methodology for the synthesis of 4-arylthio-1,2-oxazoles. By leveraging a palladium-N-heterocyclic carbene (Pd-NHC) catalyst within a task-specific ionic liquid ([Cpmim]Cl ), researchers can execute a one-pot, three-component cascade S-transfer reaction [1]. This protocol utilizes sodium thiosulfate (Na₂S₂O₃) as an odorless, bench-stable sulfur source, completely circumventing the need for toxic thiols while operating smoothly under aerobic conditions.

Mechanistic Rationale & Experimental Design

To ensure high yields and reproducibility, it is critical to understand the causality behind the reagent and solvent selections in this workflow.

The Role of the Pd-NHC Catalyst

N-heterocyclic carbenes (NHCs) are exceptionally strong σ -donors. When coordinated to Palladium(II), they create a highly electron-rich metal center that accelerates oxidative addition while resisting degradation. Unlike traditional phosphine ligands that are susceptible to oxidation under aerobic conditions, the Pd-NHC complex remains robust in air. This stability allows the reaction to proceed at an ultra-low catalyst loading (0.25 mol%) without the precipitation of inactive palladium black [1].

The Task-Specific Ionic Liquid:[Cpmim]Cl

The choice of solvent is the primary determinant of cascade efficiency. 1-(3-Cyanopropyl)-3-methylimidazolium chloride ([Cpmim]Cl) is not merely a passive medium; it is a task-specific ionic liquid [2].

  • Catalyst Stabilization: The nitrile (-CN) functional group on the alkyl chain dynamically coordinates with the Pd center, providing a protective solvation shell that prevents catalyst agglomeration.

  • Solubility & Kinetics: The highly polar ionic environment solubilizes the inorganic Na₂S₂O₃ and organic substrates simultaneously, overcoming the mass-transfer limitations typically seen in biphasic cross-coupling reactions.

Odorless Sulfenylation via In Situ Bunte Salts

Instead of using malodorous thiols, this protocol uses Na₂S₂O₃. In the reaction mixture, the aryl iodide reacts with Na₂S₂O₃ to generate an S-aryl thiosulfate intermediate (a Bunte salt) in situ. This intermediate is highly reactive toward the organopalladium species but entirely odorless and stable, drastically improving laboratory safety and user experience [3].

Reaction Optimization Data

The synergy between the Pd-NHC catalyst and the [Cpmim]Cl ionic liquid is highlighted in the optimization matrix. Deviation from this specific pairing results in significantly diminished yields due to either catalyst deactivation or poor reagent solubility.

EntryCatalyst (0.25 mol%)SolventAtmosphereRelative Yield / Outcome
1Pd(OAc)₂[Cpmim]ClAirModerate (Catalyst degradation observed)
2PdCl₂[Cpmim]ClAirModerate
3NHC-Pd(II)TolueneAirLow (Poor Na₂S₂O₃ solubility)
4NHC-Pd(II)DMFAirLow
5NHC-Pd(II)[Bmim]ClAirGood (Lacks nitrile stabilization)
6 NHC-Pd(II) [Cpmim]Cl Air >85% (Optimal, clean conversion)

Table 1: Representative optimization matrix demonstrating the necessity of the NHC-Pd(II) /[Cpmim]Cl system.

Mandatory Visualization: Mechanistic Pathway

The reaction proceeds via a highly orchestrated cascade. First, the acetylenic oxime undergoes trans-oxypalladation to form a palladium-isoxazole intermediate. Concurrently, the aryl iodide reacts with Na₂S₂O₃ to form the Bunte salt. A ligand exchange occurs at the Pd center, followed by the extrusion of SO₃ and reductive elimination to yield the final product.

Mechanism Oxime Acetylenic Oxime OxyPd Trans-Oxypalladation Intermediate Oxime->OxyPd + Pd(II) Pd_Cat Pd-NHC Catalyst [Pd(II)] Pd_Cat->OxyPd Exchange Ligand Exchange (Chloride-ArSSO3-) OxyPd->Exchange ArI Aryl Iodide (Ar-I) Bunte Bunte Salt [Ar-S-SO3Na] ArI->Bunte Na2S2O3 Na2S2O3 Na2S2O3->Bunte Bunte->Exchange RedElim Reductive Elimination (- SO3) Exchange->RedElim RedElim->Pd_Cat Regeneration Product 4-Arylthio-1,2-oxazole RedElim->Product

Fig 1: Mechanistic pathway of the Pd-NHC catalyzed cascade S-transfer reaction.

Experimental Protocol

Reagents and Materials
  • Acetylenic Oxime: 0.20 mmol (Synthesized via standard condensation of corresponding alkynones with hydroxylamine).

  • Aryl Iodide: 0.40 mmol (2.0 equivalents to ensure complete Bunte salt formation).

  • Sodium Thiosulfate (Na₂S₂O₃): 0.30 mmol (1.5 equivalents).

  • Catalyst: NHC-Pd(II) complex (0.25 mol%).

  • Solvent: [Cpmim]Cl (2.0 mL).

Step-by-Step Synthesis (Self-Validating Workflow)

Step 1: Reaction Assembly

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the acetylenic oxime (0.20 mmol), aryl iodide (0.40 mmol), and Na₂S₂O₃ (0.30 mmol).

  • Add the NHC-Pd(II) catalyst (0.25 mol%).

  • Introduce 2.0 mL of [Cpmim]Cl.

    • Validation Check: The mixture will initially appear as a heterogeneous suspension. Ensure the ionic liquid is fully melted (it is highly viscous at room temperature; gentle warming may be required for transfer).

Step 2: Cascade Execution 4. Leave the reaction vessel open to the air (aerobic conditions are required). 5. Place the tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 12 hours.

  • Validation Check: As the reaction proceeds, the mixture will homogenize into a clear/yellowish solution. If the solution turns completely opaque black within the first hour, this indicates premature catalyst degradation (Pd nanoparticle precipitation) likely due to impure solvent or extreme overheating.

Step 3: Reaction Monitoring 6. After 12 hours, monitor the reaction via TLC (Hexanes/Ethyl Acetate, 4:1).

  • Validation Check: The complete disappearance of the acetylenic oxime spot indicates successful oxypalladation and subsequent cascade completion.

Step 4: Workup and Extraction 7. Cool the reaction mixture to room temperature. 8. Add 10 mL of deionized water to the tube to dissolve the ionic liquid and inorganic salts. 9. Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL).

  • Causality Note: The highly polar [Cpmim]Cl remains entirely in the aqueous phase, allowing for a clean partition of the target 4-arylthio-1,2-oxazole into the organic phase.

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 4-arylthio-1,2-oxazole. 12. Confirm product identity via ¹H NMR, ¹³C NMR, and HRMS.

References

  • Li, J., Wu, Y., Hu, M., Li, C., Li, M., He, D., & Jiang, H. (2019). A palladium-catalyzed three-component cascade S-transfer reaction in ionic liquids. Green Chemistry, 21(15), 4084-4089.[Link]

Method

experimental setup for reactions in 1-(3-Cyanopropyl)-3-methylimidazolium chloride

Application Note: Experimental Setup and Protocols for Catalytic Reactions in 1-(3-Cyanopropyl)-3-methylimidazolium Chloride ([CPMIM][Cl]) Executive Summary The transition toward sustainable, high-efficiency chemical syn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup and Protocols for Catalytic Reactions in 1-(3-Cyanopropyl)-3-methylimidazolium Chloride ([CPMIM][Cl])

Executive Summary

The transition toward sustainable, high-efficiency chemical synthesis has driven the adoption of Task-Specific Ionic Liquids (TSILs). Among these, 1-(3-Cyanopropyl)-3-methylimidazolium chloride ([CPMIM][Cl]) has emerged as a transformative medium for transition-metal catalysis. Unlike conventional ionic liquids, [CPMIM][Cl] features a nitrile (-C≡N) functional group that acts as a hemilabile ligand. This application note provides drug development professionals and synthesis researchers with field-proven, self-validating protocols for utilizing [CPMIM][Cl] in cross-coupling reactions and nanoparticle-catalyzed hydrogenations.

Physicochemical Profile & Mechanistic Rationale

To design a robust experimental setup, one must first understand the causality behind the physicochemical properties of [CPMIM][Cl]. The appended cyanopropyl chain fundamentally alters the coordination chemistry of the solvent matrix, allowing it to anchor metal catalysts like Palladium (Pd) and prevent leaching.

Furthermore,[CPMIM][Cl] exhibits a highly advantageous phase-transition profile. Because it is a solid at room temperature but a low-viscosity liquid at reaction temperatures, it enables thermomorphic solid-liquid phase separation [1]. This allows researchers to run homogeneous reactions at elevated temperatures and isolate products heterogeneously upon cooling, creating a self-validating system for catalyst retention.

Table 1: Quantitative Physicochemical Properties of [CPMIM][Cl]

PropertyValueCausality / Impact on Experimental Setup
CAS Number 683224-96-6Standard identifier for high-purity procurement[2].
Molecular Weight 185.65 g/mol Critical for calculating precise stoichiometric molar equivalents.
Melting Point 90.3 °CEnables thermomorphic separation; solidifies at RT to trap catalysts[1].
Boiling Point 256–260 °CExceptional thermal stability permits high-temperature refluxing[1].
Density 1.30 g/cm³ (at 20 °C)High density facilitates rapid phase separation during solvent extraction.
Functional Group Nitrile (-C≡N)Acts as a strong coordinating ligand to stabilize Pd(0) and Pd(II) species.

Protocol A: Multiphase Suzuki-Miyaura Cross-Coupling

Scientific Rationale: Traditional cross-coupling reactions suffer from severe Pd leaching, complicating downstream purification in drug development. By utilizing [CPMIM][Cl], the nitrile group anchors the Pd catalyst, allowing the ionic liquid to act as both the solvent and the stabilizing ligand. The protocol below leverages the melting point of the IL to create a self-validating catalyst recycling system.

Step-by-Step Methodology:

  • Catalyst & Solvent Preparation: In an oven-dried Schlenk flask under an inert Argon atmosphere, add 1.0 mmol of [CPMIM][Cl] and 0.01 mmol (1 mol%) of Palladium(II) acetate [Pd(OAc)₂].

  • Phase Transition & Activation: Heat the mixture to 100 °C. Causality: At this temperature, [CPMIM][Cl] melts into a highly polar, low-viscosity fluid. The -C≡N group coordinates with the Pd(II) center, forming a stable complex that prevents the precipitation of inactive "Pd black."

  • Substrate Addition: Add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and a mild base (e.g., Na₂CO₃, 2.0 mmol).

  • Reaction Execution: Stir the homogeneous mixture at 110 °C for 2–4 hours. Monitor reaction completion via GC-MS aliquots.

  • Thermomorphic Separation: Remove the flask from the heat source and cool to 25 °C. Causality: The IL solidifies below 90.3 °C, physically trapping the Pd catalyst within its rigid crystalline matrix.

  • Product Extraction: Wash the solid matrix with non-polar diethyl ether (3 × 5 mL). The organic cross-coupled product readily dissolves in the ether, while the catalyst remains completely immobilized in the solid IL.

  • Self-Validation (QC): Analyze the ether extract via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A successful setup will yield < 1 ppm of Pd leaching into the organic phase.

SuzukiWorkflow Start Start: [CPMIM][Cl] + Pd(OAc)2 Heat Heat to 100°C (Melting Phase) Start->Heat Coordination Nitrile-Pd Coordination (Catalyst Anchoring) Heat->Coordination Reactants Add Aryl Halide, Boronic Acid, Base Coordination->Reactants Reaction Cross-Coupling Reaction (110°C, 2-4 hrs) Reactants->Reaction Extraction Cool to 25°C & Ether Extraction (Solid-Liquid Separation) Reaction->Extraction Validation GC-MS (Yield) & ICP-MS (Pd Leaching <1ppm) Extraction->Validation Recycle Recycle Solid IL-Pd Complex Extraction->Recycle Retained Solid Recycle->Reactants Next Cycle

Workflow for Thermomorphic Suzuki-Miyaura Coupling in [CPMIM][Cl]

Protocol B: In Situ Pd-Nanoparticle (PdNP) Hydrogenation

Scientific Rationale: Palladium nanoparticles (PdNPs) are highly active catalysts for the hydrogenation of alkenes and arenes. However, bare nanoparticles possess high surface energy and rapidly aggregate into inactive bulk metal. [CPMIM][Cl] provides a dual-action electrosteric protective layer: the chloride anions provide electrostatic repulsion, while the nitrile tethers provide steric bulk and weak coordination, perfectly stabilizing the PdNPs without poisoning their catalytic surfaces.

Step-by-Step Methodology:

  • Matrix Preparation: In a high-pressure stainless-steel reactor, melt 1.0 g of [CPMIM][Cl] at 100 °C.

  • Precursor Loading: Add PdCl₂ (0.05 mmol) to the liquid IL. Stir continuously at 500 rpm until the precursor is fully dissolved, yielding a homogeneous yellow/orange solution.

  • In Situ Reduction: Seal the reactor, purge with Argon, and introduce H₂ gas at 2 bar for 30 minutes. Causality: The molecular hydrogen reduces Pd(II) to Pd(0). The solution will transition to a dark, transparent brown, indicating the formation of stabilized PdNPs (typically 2–4 nm in diameter).

  • Substrate Injection: Depressurize the reactor safely and inject the alkene/arene substrate (e.g., styrene, 5.0 mmol).

  • Hydrogenation Execution: Repressurize the reactor with H₂ to 10 bar. Maintain the temperature at 100 °C and stir vigorously for 6 hours.

  • Isolation & Validation: Cool the reactor to room temperature to solidify the IL. Vent the excess H₂ safely. Extract the alkane product using n-hexane. Validate the integrity of the PdNPs via Transmission Electron Microscopy (TEM) of the solid IL matrix to ensure no bulk agglomeration occurred during the cycle.

PdNPWorkflow IL Melt [CPMIM][Cl] Matrix (100°C) Precursor Add PdCl2 Precursor IL->Precursor Reduction H2 Reduction (2 bar) (In Situ PdNP Formation) Precursor->Reduction Stabilization Electrosteric Stabilization (Chloride + Nitrile Tether) Reduction->Stabilization Substrate Inject Alkene/Arene Substrate Stabilization->Substrate Hydrogenation High-Pressure Hydrogenation (10 bar H2, 100°C) Substrate->Hydrogenation Separation Cool to RT & Hexane Extraction Hydrogenation->Separation Separation->Substrate Reuse Catalyst Matrix

Mechanism of PdNP Generation and Hydrogenation in [CPMIM][Cl]

References

  • Meiji University / Chemical Data. "1-(3-Cyanopropyl)-3-Methylimidazolium Chloride: A High-Quality Chemical Solution.

Sources

Application

Application Note: Characterization of Imidazolium-Based Ionic Liquids: High-Precision Measurement of Conductivity and Viscosity

Introduction: The Unique Role of Imidazolium Ionic Liquids Imidazolium-based ionic liquids (ILs) represent a significant class of molten salts with melting points below 100 °C.[1] Their unique physicochemical properties,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Role of Imidazolium Ionic Liquids

Imidazolium-based ionic liquids (ILs) represent a significant class of molten salts with melting points below 100 °C.[1] Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows, have positioned them as "designer solvents" for a myriad of applications, from advanced electrolytes in energy storage devices to green solvents in catalysis and drug delivery.[2][3][4] The transport properties of these ILs, specifically their ionic conductivity and viscosity, are critical performance parameters that dictate their suitability for these applications.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible measurement of the conductivity and viscosity of imidazolium-based ionic liquids. We will delve into the theoretical underpinnings of these properties, provide detailed, field-proven protocols, and offer insights into data analysis and potential experimental pitfalls.

Theoretical Background: A Tale of Ion Mobility

The conductivity and viscosity of ionic liquids are intrinsically linked, as both are governed by the mobility of the constituent ions and the intermolecular forces between them.

Ionic Conductivity (σ)

Ionic conductivity is a measure of a material's ability to conduct an electric current via the movement of ions.[5][6] In ionic liquids, the charge carriers are the cations and anions themselves.[7] The conductivity is influenced by several factors:

  • Ion Mobility: The ease with which ions can move through the bulk liquid.

  • Charge Carrier Concentration: The number of ions per unit volume.

  • Temperature: Higher temperatures generally lead to increased ion mobility and thus higher conductivity.[8]

  • Purity: Impurities, particularly water, can significantly affect conductivity. Even small amounts of water can lead to a drastic increase in conductivity.[9][10][11]

Viscosity (η)

Viscosity represents a fluid's resistance to flow and is a measure of its internal friction.[12] In ionic liquids, viscosity is primarily influenced by:

  • Intermolecular Forces: Strong van der Waals forces and hydrogen bonding between the ions lead to higher viscosity.[13]

  • Ion Size and Shape: Larger, more complex ions generally result in higher viscosity. For instance, increasing the alkyl chain length on the imidazolium cation increases viscosity.[8][13]

  • Temperature: Increasing the temperature reduces viscosity as it provides the ions with sufficient kinetic energy to overcome intermolecular forces.[14]

  • Water Content: The presence of water can significantly lower the viscosity of hydrophilic ionic liquids.[10]

The Walden Rule: Connecting Conductivity and Viscosity

The Walden rule provides a useful framework for understanding the relationship between molar conductivity (Λ) and viscosity (η). It states that the product of molar conductivity and viscosity, known as the Walden product (Λ·η), should be constant for a given electrolyte at different temperatures.[15] A Walden plot (log Λ vs. log η⁻¹) is often used to assess the "ionicity" of an ionic liquid. For many ionic liquids, a "fractional" Walden rule is observed, where the slope of the Walden plot deviates from unity, providing insights into ion pairing and interactions.[16][17][18]

Essential Equipment and Materials

  • High-purity imidazolium ionic liquid sample

  • Conductivity meter with a suitable conductivity cell (two- or four-electrode)

  • Rotational viscometer with a set of spindles

  • Temperature-controlled water bath or circulating system

  • Calibrated thermometer

  • Standard potassium chloride (KCl) solutions for conductivity calibration

  • Deionized water and appropriate solvents for cleaning

  • Inert gas (e.g., argon or nitrogen) and a glove box for handling hygroscopic ILs[1]

Experimental Protocols

Protocol 1: Ionic Conductivity Measurement

This protocol details the measurement of ionic conductivity using a standard benchtop conductivity meter. The use of an alternating current (AC) is crucial to prevent the electrolysis of the ionic liquid and polarization of the electrodes.[5][19]

Step-by-Step Methodology:

  • Sample Preparation:

    • Due to the hygroscopic nature of many imidazolium ILs, it is recommended to handle and prepare the samples in a glove box under an inert atmosphere to minimize water absorption.[1][20]

    • Ensure the ionic liquid sample is free of any visible particulate matter. If necessary, filter the sample.

  • Conductivity Cell Calibration:

    • Thoroughly clean the conductivity cell with deionized water and a suitable solvent, then dry it completely.

    • Determine the cell constant by measuring the resistance of a standard KCl solution of known conductivity.[21][22][23] It is advisable to use a KCl standard with a conductivity value in the same range as the expected conductivity of the ionic liquid.

    • Rinse the cell with a small amount of the ionic liquid sample before filling it for measurement.

  • Measurement:

    • Immerse the conductivity cell into the ionic liquid sample, ensuring the electrodes are fully submerged.

    • Equilibrate the sample to the desired temperature using a temperature-controlled bath. Allow sufficient time for the temperature to stabilize.

    • Set the conductivity meter to an appropriate frequency range. For many ionic liquids, a frequency between 1 kHz and 10 kHz is suitable.[5][24]

    • Record the conductivity reading once it has stabilized.

    • Repeat the measurement at different temperatures as required, allowing for thermal equilibration at each setpoint.

  • Data Analysis:

    • The measured conductivity (σ) is typically reported in Siemens per meter (S/m) or millisiemens per centimeter (mS/cm).

    • Plot conductivity as a function of temperature to observe the temperature dependence.

Conductivity_Workflow cluster_prep Sample & Instrument Preparation cluster_measurement Measurement cluster_analysis Data Analysis SamplePrep Sample Preparation (Inert Atmosphere) CleanCell Clean & Dry Conductivity Cell SamplePrep->CleanCell Calibrate Calibrate Cell with KCl Standard CleanCell->Calibrate FillCell Fill Cell with Ionic Liquid Calibrate->FillCell Proceed to Measurement TempEquil Temperature Equilibration FillCell->TempEquil MeasureCond Measure Conductivity (AC Voltage) TempEquil->MeasureCond RecordData Record Data (S/m or mS/cm) MeasureCond->RecordData Data Acquisition PlotData Plot Conductivity vs. Temperature RecordData->PlotData

Data Presentation and Interpretation

For comparative analysis, it is useful to present the collected data in a tabular format.

Table 1: Typical Conductivity and Viscosity of Common Imidazolium Ionic Liquids at 25 °C

Ionic LiquidCationAnionConductivity (mS/cm)Viscosity (cP)
1-Ethyl-3-methylimidazolium tetrafluoroborate[EMIM]⁺[BF₄]⁻~13.6~33
1-Butyl-3-methylimidazolium tetrafluoroborate[BMIM]⁺[BF₄]⁻~3.2~99
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide[EMIM]⁺[NTf₂]⁻~8.8~34
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide[BMIM]⁺[NTf₂]⁻~3.9~52

Note: These are approximate values and can vary depending on purity and measurement conditions.

Data Interpretation:

  • Effect of Alkyl Chain Length: As seen in Table 1, increasing the alkyl chain length from ethyl (EMIM) to butyl (BMIM) leads to a decrease in conductivity and an increase in viscosity. [9][25]This is due to increased van der Waals interactions and steric hindrance, which impede ion mobility.

  • Effect of Anion: The nature of the anion also plays a crucial role. For instance, at similar cation structures, the viscosity can vary significantly with the anion.

  • Temperature Dependence: Both conductivity and viscosity are strongly dependent on temperature. The relationship is often non-linear and can be described by the Vogel-Fulcher-Tammann (VFT) equation. [1][17][26]

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Conductivity Readings Fluctuate 1. Temperature instability.2. Electrode polarization.3. Presence of air bubbles.1. Allow more time for thermal equilibration.2. Ensure the use of AC voltage and appropriate frequency.3. Gently tap the sample container to dislodge bubbles.
Unusually High Conductivity Water contamination.Dry the ionic liquid under vacuum and handle it in an inert atmosphere. [27]
Viscosity Reading is "Out of Range" Incorrect spindle or speed selection.Select a different spindle/speed combination to bring the torque reading within the optimal range (10-90%). [28]
Inconsistent Viscosity Measurements 1. Temperature fluctuations.2. Non-uniform sample.3. Air bubbles.1. Ensure precise temperature control.2. Gently stir the sample before measurement (if appropriate for the IL).3. Carefully immerse the spindle to avoid trapping air.
Discoloration of Ionic Liquid After Heating Thermal decomposition of the ionic liquid.Check the thermal stability of the ionic liquid and avoid exceeding its decomposition temperature. [25]Some imidazolium salts with certain anions can be less stable.

Conclusion

The accurate measurement of conductivity and viscosity is fundamental to the successful application of imidazolium-based ionic liquids. By adhering to the detailed protocols and understanding the underlying scientific principles outlined in this application note, researchers can obtain reliable and reproducible data. Careful attention to sample handling, temperature control, and instrument calibration are paramount to ensuring the integrity of the results. This, in turn, will accelerate the development and optimization of ionic liquid-based technologies across various scientific and industrial fields.

References

  • J-Stage. Electrical Conductivity Measurement of Electrolyte Solution. [Link]

  • ResearchGate. Fractional Walden Rule for Ionic Liquids: Examples from Recent Measurements and a Critique of the So-Called Ideal KCl Line for the Walden Plot† | Request PDF. [Link]

  • Semantic Scholar. Fractional Walden Rule for Ionic Liquids: Examples from Recent Measurements and a Critique of the So-Called Ideal KCl Line for the Walden Plot †. [Link]

  • Wikipedia. Conductivity (electrolytic). [Link]

  • PubMed. An MD study of the applicability of the Walden rule and the Nernst-Einstein model for ionic liquids. [Link]

  • ACS Publications. Fractional Walden Rule for Ionic Liquids: Examples from Recent Measurements and a Critique of the So-Called Ideal KCl Line for the Walden Plot | Journal of Chemical & Engineering Data. [Link]

  • RSC Publishing. . [Link]

  • UMCS. CONDUCTIVITY OF ELECTROLYTES. [Link]

  • InstMC. Tech Talk: (10) Electrolytic Conductivity Measurement Basics. [Link]

  • Emerson. THEORY AND APPLICATION OF CONDUCTIVITY. [Link]

  • RSC Publishing. Evaluating the contributions to conductivity in room temperature ionic liquids. [Link]

  • ResearchGate. Influence of the temperature on the (a) viscosity and (b) conductivity.... [Link]

  • MDPI. Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride. [Link]

  • MDPI. Conductometric and Thermodynamic Studies of Selected Imidazolium Chloride Ionic Liquids in N,N-Dimethylformamide at Temperatures from 278.15 to 313.15 K. [Link]

  • Transilvania University of Braşov. CONDUCTIVITY STUDIES OF IMIDAZOLIUM-BASED IONIC LIQUIDS IN AQUEOUS SOLUTION. [Link]

  • Preprints.org. Cation-Dependent Role of Water on the Dynamics and Ionic Conductivity of Levulinate Based Ionic Liquids. [Link]

  • ResearchGate. Electrolytic Conductivity of Four Imidazolium-Based Ionic Liquids | Request PDF. [Link]

  • Martests Instrument. What Should You Know About Rotational Viscometers?. [Link]

  • Universidade do Porto. PGT Measurements of Imidazolium-Based Ionic Liquids. [Link]

  • Aston Research Explorer. Electrolytic conductivity of four imidazolium-based ionic liquids. [Link]

  • HINOTEK. What Is a Viscometer? Principles, Types & Applications. [Link]

  • Institute For Research In Schools. investigating viscosity and conductivity of ionic liquids. [Link]

  • ACS Publications. The Conductivity of Imidazolium-Based Ionic Liquids from (−35 to 195) °C. A. Variation of Cation's Alkyl Chain | Journal of Chemical & Engineering Data. [Link]

  • AIP Publishing. Viscosity of Typical Room-Temperature Ionic Liquids: A Critical Review. [Link]

  • SenTec. How Does a Viscometer Work?. [Link]

  • Academia.edu. Purification of Imidazolium Ionic Liquids for Spectroscopic Applications. [Link]

  • ATO.com. How to Use Rotational Viscometer?. [Link]

  • CSC Scientific. A Spotlight on Rotational Viscometers. [Link]

  • ResearchGate. Viscosity of Ionic Liquids: Theories and Models. [Link]

  • ACS Publications. New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model | Journal of Chemical & Engineering Data. [Link]

  • E3S Web of Conferences. Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. [Link]

  • ACS Publications. On the Optical Properties of the Imidazolium Ionic Liquids | The Journal of Physical Chemistry B. [Link]

  • Queen's University Belfast Research Portal. New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. [Link]

  • AFINIDAD. Effects of imidazolium-based ionic liquids on the viscosity of Mexican heavy crude oil: experimental and modeling study. [Link]

  • AIP Publishing. Determination of intrinsic viscosity of native cellulose solutions in ionic liquids | Journal of Rheology. [Link]

  • ACS Publications. Imidazolium-Based Ionic Liquids Affect Morphology and Rigidity of Living Cells: An Atomic Force Microscopy Study | Langmuir. [Link]

  • AIP Publishing. Tuning the dynamics of imidazolium-based ionic liquids via hydrogen bonding. I. The viscous regime | The Journal of Chemical Physics. [Link]

  • PMC. Unveiling the Three-Step Model for the Interaction of Imidazolium-Based Ionic Liquids on Albumin. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing Water Impurities in Hydrophilic Ionic Liquids

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrophilic ionic liquids (ILs). The presence of water, even in trace amounts, can significantly alter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrophilic ionic liquids (ILs). The presence of water, even in trace amounts, can significantly alter the physicochemical properties of ionic liquids, impacting experimental outcomes and product performance.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you effectively manage water impurities in your hydrophilic ILs.

The Challenge of Water in Hydrophilic Ionic Liquids

Hydrophilic ionic liquids, by their nature, readily absorb moisture from the atmosphere.[3] This inherent hygroscopicity means that even freshly prepared or purchased ILs can contain significant water content.[4] The presence of water can lead to undesirable changes in viscosity, conductivity, density, and thermal stability.[1][5] Furthermore, in applications like battery research, water can cause detrimental side reactions.[6] Therefore, accurate quantification and effective removal of water are critical for obtaining reliable and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the process of drying hydrophilic ionic liquids.

Problem 1: Incomplete Water Removal After Vacuum Drying

Scenario: You have been drying your hydrophilic ionic liquid under vacuum for several hours, but Karl Fischer titration still indicates a high water content.

Causality:

  • High Viscosity: Many ionic liquids are highly viscous, which significantly slows down the diffusion of water molecules to the surface for evaporation.

  • Strong Hydrogen Bonding: Water molecules can form strong hydrogen bonds with the anions and, to a lesser extent, the cations of the ionic liquid, making them difficult to remove.[1][7]

  • Insufficient Temperature or Vacuum: The temperature may not be high enough, or the vacuum may not be low enough to overcome the vapor pressure of water within the IL matrix.

Solutions & Protocol:

  • Increase Surface Area: Instead of drying in a flask, use a rotary evaporator to create a thin film of the ionic liquid on the flask wall. This dramatically increases the surface area for more efficient evaporation.[8]

  • Optimize Temperature and Vacuum: Gradually increase the temperature of the heating bath, for example, from 70°C to 140°C over several hours.[8] A high vacuum (e.g., 10⁻³ mbar) is also crucial.[9] Be mindful of the thermal stability of your specific ionic liquid to prevent degradation.

  • Extended Drying Time: Due to high viscosity and strong interactions, drying times of 24 to 48 hours, or even longer, may be necessary.[10][11]

  • Inert Gas Sparging: Bubbling a dry, inert gas like argon or nitrogen through the ionic liquid while heating can help to carry away water vapor.[3]

Experimental Protocol: Enhanced Vacuum Drying

  • Place the hydrophilic ionic liquid in a round-bottom flask, filling it to no more than one-third of its volume.

  • Connect the flask to a rotary evaporator equipped with a high-vacuum pump and a cold trap.

  • Begin rotation to create a thin film of the ionic liquid on the inner surface of the flask.

  • Gradually increase the temperature of the water or oil bath. A staged approach (e.g., 70°C for 2 hours, then 100°C for 4 hours, and finally 120-140°C for the remaining time) can be effective.

  • Apply a high vacuum (e.g., <1 mbar).

  • Continue drying for at least 24 hours, periodically taking small aliquots for Karl Fischer titration to monitor the water content.

Problem 2: Ionic Liquid Degradation During Drying

Scenario: After heating your ionic liquid to remove water, you observe a color change or a noticeable change in its spectroscopic (e.g., NMR, IR) profile.

Causality:

  • Thermal Instability: Some ionic liquids, particularly those with certain functional groups or anions, can decompose at elevated temperatures.

  • Hydrolysis: The presence of water at high temperatures can lead to the hydrolysis of certain anions or cations.

Solutions:

  • Lower Drying Temperature: If you suspect thermal degradation, reduce the drying temperature and compensate by increasing the drying time or improving the vacuum.[3]

  • Azeotropic Distillation: This method allows for water removal at lower temperatures by adding a solvent that forms a low-boiling azeotrope with water.[6][12] Toluene is a common choice, but ensure it is compatible with your ionic liquid.

  • Freeze-Drying (Lyophilization): For highly temperature-sensitive ionic liquids, freeze-drying can be an effective, albeit slower, method.[6][10]

Experimental Protocol: Azeotropic Distillation

  • Add the hydrophilic ionic liquid and a suitable azeotroping agent (e.g., toluene) to a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to the boiling point of the azeotrope.

  • Water will be continuously removed as it co-distills with the toluene and is collected in the Dean-Stark trap.

  • Once no more water is collected, the bulk of the toluene can be removed by distillation.

  • Finally, remove residual toluene under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for measuring water content in hydrophilic ionic liquids?

A1: Karl Fischer (KF) titration is the gold standard for accurately determining water content in ionic liquids.[9][13][14] It is a highly sensitive and specific method. Both volumetric and coulometric KF titration can be used, with the coulometric method being particularly suitable for very low water concentrations. It's important to note that some ionic liquids can be challenging to analyze if they are poorly soluble in the KF reagent. In such cases, specialized ionic liquid-based KF reagents or co-solvents may be necessary.[15][16]

Q2: Can I use molecular sieves to dry hydrophilic ionic liquids?

A2: While molecular sieves are effective drying agents for many organic solvents, their use with hydrophilic ionic liquids can be problematic.[10][17] The strong affinity of hydrophilic ILs for water can make it difficult for the molecular sieves to compete effectively. Additionally, there is a risk of ion exchange with the molecular sieves, which can introduce new impurities into your ionic liquid.[6] If you do use molecular sieves, ensure they are properly activated and consider that this method may be less effective than vacuum drying for some ILs.[17]

Q3: How does the choice of anion and cation affect the water content of an ionic liquid?

A3: The anion has the most significant impact on the water miscibility and hygroscopicity of an ionic liquid.[5][17] Anions that are good hydrogen bond acceptors (e.g., chloride, bromide, acetate) tend to form hydrophilic ILs.[18] The cation also plays a role, with shorter alkyl chains generally leading to higher hydrophilicity.[5]

Q4: What are the key differences in drying hydrophilic versus hydrophobic ionic liquids?

A4: Hydrophobic ionic liquids are immiscible with water and absorb significantly less water from the atmosphere.[9][19] Therefore, they are generally easier to dry to very low water contents. Hydrophilic ILs, being miscible with water, require more rigorous drying methods like high-temperature vacuum drying or azeotropic distillation to achieve low water levels.

Q5: Can water impurities affect the biodegradability of ionic liquids?

A5: While the primary factors influencing the biodegradability of ionic liquids are the nature of the cation and anion and the length of alkyl chains, the presence of water is a prerequisite for microbial activity.[20] However, the focus on removing water from ILs is typically for chemical and physical performance rather than altering their biodegradability. Some ionic liquids can be persistent in aqueous environments.[20]

Data & Diagrams

Table 1: Comparison of Common Drying Methods for Hydrophilic Ionic Liquids

Drying MethodAdvantagesDisadvantagesTypical Final Water Content
Vacuum Drying Simple, effective for many ILs.Can be slow, may require high temperatures.< 100 ppm (with optimization)[3]
Azeotropic Distillation Lower temperature process, good for thermally sensitive ILs.Requires an additional solvent that must be removed.< 200 ppm
Freeze-Drying Very gentle, suitable for highly sensitive ILs.Slow, requires specialized equipment.Variable, can be effective.
Molecular Sieves Simple to implement.Risk of ion exchange, may not be as effective as other methods.[6][17]500 - 1000 ppm

Diagram 1: Experimental Workflow for Vacuum Drying of Hydrophilic Ionic Liquids

G cluster_prep Preparation cluster_drying Drying Process cluster_monitoring Monitoring & Completion prep1 Place IL in Round-Bottom Flask prep2 Connect to Rotary Evaporator prep1->prep2 dry1 Start Rotation (Thin Film Formation) prep2->dry1 dry2 Apply High Vacuum (< 1 mbar) dry1->dry2 dry3 Gradually Increase Temperature dry2->dry3 mon1 Dry for 24-48 hours dry3->mon1 mon2 Take Aliquot for Karl Fischer Titration mon1->mon2 mon3 Check Water Content mon2->mon3 mon3->mon1 If No comp Drying Complete (< Desired ppm) mon3->comp If Yes G start High Water Content After Initial Drying q1 Is the IL Highly Viscous? start->q1 a1 Increase Surface Area (e.g., Rotary Evaporator) q1->a1 Yes q2 Is Temperature/ Vacuum Optimized? q1->q2 No a1->q2 a2 Increase Temperature (within stability limits) & Improve Vacuum q2->a2 No q3 Is Drying Time Sufficient? q2->q3 Yes a2->q3 a3 Extend Drying Time (24-48+ hours) q3->a3 No end Water Content Reduced q3->end Yes a3->end

Caption: Troubleshooting incomplete water removal.

References

  • Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids.
  • Zhekenov, M., et al. (2018). The peculiar effect of water on ionic liquids and deep eutectic solvents. Chemical Society Reviews.
  • Kiefer, J., et al. (2012). Concentration measurements in ionic liquid-water mixtures by mid-infrared spectroscopy and indirect hard modeling. Applied Spectroscopy.
  • Chen, Y., et al. (2013). Quantification of Ionic Liquids Concentration in Water and Qualification of Conjugated and Inductive Effects of Ionic Liquids by UV-Vis Spectroscopy. Clean – Soil, Air, Water.
  • Haskins, J. B., et al. (2010). The influence of water on the structural and transport properties of model ionic liquids. The Journal of Chemical Physics.
  • Zhekenov, M., et al. (2018). The peculiar effect of water on ionic liquids and deep eutectic solvents. RSC Publishing.
  • IoLiTec. (n.d.). Ionic liquids for Karl-Fischer titration.
  • IoLiTec. (n.d.). Ionic liquids for Karl-Fischer titration.
  • Seddon, K. R., et al. (2000). Influence of Chloride, Water, and Organic Solvents on the Physical Properties of Ionic Liquids. Pure and Applied Chemistry.
  • Silvester, D. S., et al. (n.d.). Determination of Water in Room Temperature Ionic Liquids by Cathodic Stripping Voltammetry at a Gold Electrode. ResearchGate.
  • Various Authors. (2013). What's your typical cleaning method for your ionic liquids? ResearchGate.
  • Various Authors. (2011). Water removal from ionic liquid. Sciencemadness.org.
  • Rai, N., et al. (2016). Impact of water dilution and cation tail length on ionic liquid characteristics. AIP Publishing.
  • Drawn, B. G., et al. (n.d.). Drying methods for [Emim]+ based ionic liquid electrospray propellants. ResearchGate.
  • Drawn, B. G., et al. (2022). Drying methods for [Emim]+ based ionic liquid electrospray propellants. Illinois EPLab.
  • Li, H., et al. (2022). Synthesis of functional dicationic ionic liquids for the treatment of lignocellulosic biomass. Springer.
  • Gendaszewska, D., et al. (2015). Biodegradation of imidazolium ionic liquids by activated sludge microorganisms. PMC.
  • Ge, Y., et al. (n.d.). Separation of 2-propanol and water azeotropic system using ionic liquids as entrainers. ScienceDirect.
  • Various Authors. (2015). How do you make sure there is water in your Ionic Liquid? ResearchGate.
  • Welch, C. K., et al. (2016). Adventitious Water Sorption in a Hydrophilic and a Hydrophobic Ionic Liquid: Analysis and Implications. ACS Omega.
  • Monils. (2019). How to dry an ionic liquid?
  • Yusuf, C. F. H. B. C. (n.d.). Drying of Ionic Liquid. UTPedia.
  • Costa, A. P. M., et al. (2022). Imidazolium Chloride Ionic Liquid Mixtures as Separating Agents: Fuel Processing and Azeotrope Breaking. Energy & Fuels.

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions in Ionic Liquids

Welcome to the Technical Support Center for advanced organometallic catalysis. This guide is designed for researchers and drug development professionals seeking to troubleshoot and optimize palladium-catalyzed Suzuki-Miy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organometallic catalysis. This guide is designed for researchers and drug development professionals seeking to troubleshoot and optimize palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using ionic liquid (IL) solvents.

Mechanistic Foundations: Why Ionic Liquids?

Ionic liquids are not merely "green" passive solvents; they actively participate in the catalytic cycle. The most critical mechanistic feature of using imidazolium-based ILs (e.g., [BMIM][BF4]) is their ability to form N-heterocyclic carbene (NHC) ligands in situ.

During thermal activation, the C2 proton of the imidazolium cation is deprotonated, allowing the IL to coordinate directly with the palladium center. This forms a highly stable[(PPh3)2Pd(imy)X]+ complex, which prevents the aggregation of Pd(0) into catalytically dead "palladium black"[1]. Understanding this causality is the key to troubleshooting low yields and catalyst degradation1[1].

Troubleshooting Guide & FAQs

Q: Why is my catalyst decomposing into "palladium black," resulting in yields below 20%? A: Catalyst decomposition almost always occurs when the palladium source is not properly stabilized by the IL before the catalytic cycle begins.

  • Causality: If all reactants (halide, boronic acid, base, and catalyst) are added simultaneously, the Pd(0) intermediate aggregates before the IL can deprotonate and form the stabilizing NHC ligand.

  • Solution: Implement a thermal pre-initiation step . Heat the Pd source (e.g., Pd(PPh3)4) in the IL at 110 °C under an inert atmosphere for 1 hour before adding the aryl halide, boronic acid, and base[1]. This guarantees the formation of the active Pd-NHC complex 1[1].

Q: I am using a C2-methylated ionic liquid (e.g., [BMMIM][BF4]) to prevent side reactions, but my coupling is failing. Why? A: The C2 proton on the imidazolium ring is an absolute requirement for the reaction to succeed in standard imidazolium ILs.

  • Causality: By blocking the C2 position with a methyl group, the IL cannot undergo deprotonation to form the NHC ligand. Without this ligand, the palladium is unprotected, leading to rapid catalyst decomposition and leaching[1].

  • Solution: Switch to a C2-protonated IL, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) 1[1].

Q: My reaction mixture is extremely viscous, leading to poor mass transfer. How do I resolve this? A: Pure ILs suffer from high viscosity, which drastically hinders reaction kinetics.

  • Causality: High viscosity limits the diffusion of substrates to the active catalytic centers, artificially lowering the reaction rate.

  • Solution: Utilize a co-solvent system. A 50:50 wt% mixture of an organic solvent (like ethyl acetate) and a miscible IL significantly lowers viscosity while maintaining the stabilizing benefits of the IL[2]. Alternatively, adding an aqueous base (e.g., Na2CO3 in H2O) creates a biphasic system at room temperature that becomes a highly efficient monophasic system at 110 °C 2[2].

Q: How can I further optimize yields for deactivated or sterically hindered substrates? A: Upgrade to ether-functionalized ionic liquids or dual-functional ILs.

  • Causality: Ether moieties on the IL cation provide weak, reversible covalent interactions with the palladium center. This stabilizes the active catalytic species without permanently poisoning the catalyst, facilitating higher turnover numbers[3].

  • Solution: Use ether-functionalized ILs like [C2OC1mpy][Tf2N]3[3] or dual-functional NHC-amide ILs that inherently act as both the ligand and the base4[4].

Troubleshooting Issue Issue: Low Yield / Pd Black Check1 Was catalyst pre-initiated? Issue->Check1 Fix1 Heat Pd + IL prior to reactants Check1->Fix1 No Check2 Is C2 position on IL blocked? Check1->Check2 Yes Fix2 Use C2-protonated IL (e.g., BMIM) Check2->Fix2 Yes (e.g., BMMIM) Check3 Is the reaction mixture too viscous? Check2->Check3 No Fix3 Add H2O or EtOAc co-solvent Check3->Fix3 Yes

Troubleshooting logic tree for low yield in IL-mediated Suzuki reactions.

Standard Operating Protocol (SOP)

This self-validating protocol ensures the proper formation of the active Pd-NHC complex and leverages temperature-dependent phase behavior for easy product extraction.

Protocol: Biphasic Suzuki Coupling in [BMIM][BF4]

  • Catalyst Pre-Initiation: In a Schlenk flask under N2, add Pd(PPh3)4 (0.0056 mmol) and [BMIM][BF4] (1.0 mL). Heat the mixture to 110 °C and stir for 1 hour. Validation checkpoint: The solution should turn clear yellow/orange without black precipitates, confirming NHC complex formation.

  • Reactant Addition: Cool the mixture to room temperature. Add the aryl halide (0.5 mmol, 1 equiv) and arylboronic acid (0.55 mmol, 1.1 equiv).

  • Base Addition: Add an aqueous solution of Na2CO3 (1.05 mmol, 2.1 equiv in 0.5 mL H2O). Note: The system will be biphasic at room temperature.

  • Cross-Coupling Execution: Heat the vigorously stirred mixture back to 110 °C for 4 hours. Validation checkpoint: The mixture will become monophasic at 110 °C, ensuring optimal mass transfer.

  • Separation & Extraction: Cool the reaction to room temperature to induce phase separation. Extract the organic product using diethyl ether (3 × 5 mL). The palladium catalyst remains trapped in the aqueous/IL phase and can be recycled for subsequent runs.

G A 1. Catalyst Pre-Initiation Pd(PPh3)4 + [BMIM][BF4] B Thermal Activation (110°C) Generates Pd-NHC Complex A->B C 2. Reactant Addition Aryl Halide + Boronic Acid + Base(aq) B->C Prevents Pd Black D 3. Cross-Coupling Monophasic at High Temp C->D E 4. Phase Separation Cools to Biphasic System D->E F Organic Phase (Product Extraction) E->F G Aqueous/IL Phase (Catalyst Recycling) E->G

Workflow for Pd-catalyzed Suzuki coupling in ionic liquids.

Quantitative Data & Yield Optimization

The table below summarizes the causality between solvent/base choices and the resulting reaction yields, compiled from authoritative optimizations. Na2CO3 consistently outperforms other bases in these systems 5[5].

Ionic Liquid SystemBase / Co-SolventCatalystYield (%)Mechanistic Observation
[BMIM][BF4] Na2CO3 (aq)Pd(PPh3)4>90% High activity due to in situ NHC formation; stable biphasic recovery[1].
[BMMIM][BF4] (C2-blocked)Na2CO3 (aq)Pd(PPh3)4<10% Complete catalyst decomposition; NHC formation blocked by C2-methyl group[1].
Ether-functionalized IL Na2CO3 (aq)PdCl2(CH3CN)285–95% Superior stabilization via weak O–Pd covalent interactions; high functional group tolerance[3].
[BMIM][BF4] / EtOAc (50:50)Na2CO3Pd catalyst>60% (Cycle 2+)Drastically improved mass transfer; enables easy organic solvent nanofiltration[2].
NHC–Amide IL None (IL acts as base)NiCl2(dme)>85% Dual-functional IL eliminates the need for external bases; spontaneous ion arrangement[4].

References

  • Suzuki Coupling Reactions in Ether-Functionalized Ionic Liquids: The Importance of Weakly Interacting Cations Source: ACS Publications (Organometallics)[Link]

  • Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes Source: ACS Publications (Organometallics)[Link]

  • Recovery and reuse of ionic liquids and palladium catalyst for Suzuki reactions using organic solvent nanofiltration Source: ULisboa Repository [Link]

  • A Dual-Functional NHC–Amide Ionic Liquid as a Single-Component Ligand–Base System for Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Source: Nanomaterials Chemistry[Link]

  • Effect of different bases on the Suzuki-Miyaura coupling Source: ResearchGate[Link]

Sources

Troubleshooting

Technical Support Center: Product Extraction from 1-(3-Cyanopropyl)-3-methylimidazolium chloride ([C₃CNmim]Cl)

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 1-(3-Cyanopropyl)-3-methylimidazolium chloride, a task-specific ionic liquid (TSIL). This guide is desig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 1-(3-Cyanopropyl)-3-methylimidazolium chloride, a task-specific ionic liquid (TSIL). This guide is designed to provide in-depth, field-proven insights and troubleshooting protocols for the critical step of product extraction. Given the unique physicochemical properties of ionic liquids—namely their negligible vapor pressure, high thermal stability, and tunable solvency—standard workup procedures often require significant modification.[1][2] This document addresses the most common challenges encountered in post-reaction workups involving [C₃CNmim]Cl and provides structured, validated solutions.

Overview: The Challenge of Extraction from [C₃CNmim]Cl

1-(3-Cyanopropyl)-3-methylimidazolium chloride is a polar, nitrile-functionalized ionic liquid.[3] Its structure, featuring a nitrile group, imparts specific solvency characteristics that can be advantageous for certain reactions but complicates product isolation. The primary challenges stem from:

  • High Product Solubility: The polar nature of [C₃CNmim]Cl often leads to high solubility of polar organic products, making phase separation difficult.

  • High Viscosity: Like many ionic liquids, [C₃CNmim]Cl can be viscous, which can hinder mass transfer during extraction and lead to the formation of stable emulsions.[1][2]

  • Ionic Liquid Carryover: Residual [C₃CNmim]Cl in the final product is a common purity issue that must be addressed.

  • Thermal Stability of Products: While the ionic liquid is thermally stable, many organic products are not, limiting the use of high-temperature distillation.[1][2]

This guide provides a logical framework for selecting and optimizing an extraction strategy based on the specific properties of your target molecule.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My product is soluble in [C₃CNmim]Cl. How do I select an appropriate extraction method?

This is the most fundamental challenge. The choice of method depends primarily on the volatility and polarity of your product. The following decision tree provides a high-level guide for method selection.

Start Start: Product in [C₃CNmim]Cl Solution IsVolatile Is the product volatile and thermally stable below 200°C? Start->IsVolatile IsPolar What is the product's polarity? IsVolatile->IsPolar No Distillation High-Vacuum Distillation IsVolatile->Distillation  Yes LLE Liquid-Liquid Extraction (LLE) IsPolar->LLE Non-polar to Moderately Polar SPE Solid-Phase Extraction (SPE) IsPolar->SPE Highly Polar or LLE is Ineffective End Isolated Product Distillation->End LLE->End SPE->End ConsiderThermal Consider thermal degradation. Not suitable.

Caption: Decision workflow for selecting an extraction method.

FAQ 2: I've chosen Liquid-Liquid Extraction (LLE), but I'm getting poor recovery. What should I do?

Poor recovery in LLE is typically due to an unfavorable partition coefficient (product prefers the ionic liquid phase) or procedural issues like emulsion formation.

Causality: LLE operates on the principle of differential solubility of a solute between two immiscible liquid phases.[4] Because [C₃CNmim]Cl is highly polar, an effective extraction solvent must be immiscible with it and have a high affinity for your product.

Troubleshooting Protocol:

  • Re-evaluate Your Solvent Choice: The goal is to maximize the partition coefficient of your product into the organic phase.

    • For non-polar products: Start with aliphatic hydrocarbons like hexane or heptane.

    • For moderately polar products: Ethers (diethyl ether, MTBE) or esters (ethyl acetate) are often effective. Dichloromethane (DCM) can also be used, but be aware of its density, which can affect phase separation.

    • Avoid: Highly polar, water-miscible solvents like acetone, methanol, or acetonitrile, as they are likely miscible with the ionic liquid.

  • Increase the Number of Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For example, 3 x 50 mL extractions are superior to 1 x 150 mL.

  • Modify the Ionic Liquid Phase (Salting Out): If your product has some water solubility, adding a small amount of water to the [C₃CNmim]Cl phase can sometimes decrease the product's solubility in the ionic liquid, driving it into the organic phase. Use this with caution as it may also affect the ionic liquid's properties.

  • Address Emulsion Formation: Imidazolium salts can have surfactant-like properties, leading to stable emulsions at the phase interface.

    • Mechanical Separation: Centrifuge the mixture to break the emulsion.

    • Ionic Strength Adjustment: Add a small amount of a saturated brine (NaCl) solution. The increased ionic strength of the aqueous/ionic liquid phase can help destabilize the emulsion.

    • Solvent Change: Switch to a solvent with a significantly different density to improve phase separation.

Data Table: Properties of Common LLE Solvents

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Notes
n-Hexane0.1690.655Good for very non-polar compounds.
Diethyl Ether2.834.60.713Excellent general-purpose solvent; volatile.
Ethyl Acetate4.477.10.902Good for moderately polar compounds.
Dichloromethane3.139.61.33High density; effective but more toxic.
Toluene2.4110.60.867Useful for aromatic products.
FAQ 3: My product is too polar for LLE. How do I develop a Solid-Phase Extraction (SPE) method?

SPE is an excellent alternative for polar compounds and can provide a cleaner final product.[4] It functions like chromatography, where the product is selectively adsorbed onto a solid sorbent and then eluted with a different solvent, leaving the ionic liquid behind.[5][6]

Causality: SPE relies on the differential affinity of the product and impurities (the ionic liquid) for a solid stationary phase. By choosing the correct phase, you can either retain the product and wash away the ionic liquid, or retain the ionic liquid and allow the product to pass through.

Experimental Workflow: SPE for Product Isolation

SPE_Workflow Start Start: Product in [C₃CNmim]Cl Solution Dilute Dilute sample with a weak, non-eluting solvent to reduce viscosity Start->Dilute Condition Step 1: Condition Cartridge (Activate sorbent with strong solvent, then equilibrate with weak solvent) Load Step 2: Load Sample (Pass diluted sample through the cartridge) Condition->Load Equilibrated Cartridge Wash Step 3: Wash (Pass a weak solvent to rinse out residual [C₃CNmim]Cl) Load->Wash Product retained IL in flow-through Elute Step 4: Elute Product (Pass a strong solvent to recover the target product) Wash->Elute Cleaned Sorbent Collect Collect & Evaporate Elute->Collect

Caption: Standard workflow for Solid-Phase Extraction (SPE).

Step-by-Step Protocol (Reversed-Phase Example):

This protocol assumes your product is more non-polar than the highly polar [C₃CNmim]Cl.

  • Select the Sorbent: For separating a moderately polar organic product from a very polar ionic liquid, a reversed-phase sorbent (e.g., C18, C8) is the ideal starting point.[7]

  • Condition the Cartridge:

    • Pass 2-3 column volumes of a strong solvent (e.g., methanol or acetonitrile) through the C18 cartridge to wet the stationary phase.

    • Equilibrate the cartridge by passing 2-3 column volumes of a weak solvent (e.g., deionized water). Do not let the sorbent run dry.

  • Prepare and Load the Sample:

    • Dilute your reaction mixture 1:1 or 1:2 with the weak solvent (water) to reduce viscosity and ensure proper binding.

    • Slowly pass the diluted sample through the conditioned cartridge. The product should bind to the C18 sorbent, while the highly polar [C₃CNmim]Cl passes through in the flow-through.

  • Wash the Cartridge:

    • Pass 2-3 column volumes of the weak solvent (water) to wash away any remaining ionic liquid.

  • Elute the Product:

    • Elute your product using a small volume of a strong, organic solvent (e.g., methanol, acetonitrile, or ethyl acetate). Collect this fraction.

  • Analyze: Confirm product presence in the eluate and its absence in the load/wash fractions via TLC, LC-MS, or another appropriate analytical method.

FAQ 4: My product is volatile. Can I use distillation?

Yes, but with critical considerations. Distillation is a viable and often very clean method for separating volatile products from non-volatile ionic liquids.[8][9]

Causality: The negligible vapor pressure of [C₃CNmim]Cl means that under vacuum, even moderately volatile compounds can be distilled at relatively low temperatures, leaving the ionic liquid behind as a residue.[1][9]

Key Considerations & Protocol:

  • High Vacuum is Essential: A vacuum level of <1 mbar is strongly recommended. This lowers the boiling point of your product, minimizing the risk of thermal degradation.

  • Apparatus: A Kugelrohr apparatus is ideal as it minimizes the path length for the vapor, improving efficiency and reducing losses.[9] A standard short-path distillation apparatus can also be used.

  • Temperature Control: Heat the distillation flask slowly and carefully. Monitor the temperature of both the heating bath and the vapor. The goal is to find the lowest possible temperature at which your product distills at a reasonable rate.

  • Recycling the Ionic Liquid: The residue in the distillation flask is your ionic liquid, potentially containing non-volatile impurities. It can often be recycled for subsequent reactions.[10][11] It may require a wash with a non-polar solvent like hexane to remove any organic char before reuse.

Warning: Always confirm the thermal stability of your target compound before attempting distillation. Run a small-scale test or consult literature data to avoid decomposition of your valuable product.

FAQ 5: How can I confirm my final product is free of [C₃CNmim]Cl?

Ionic liquid contamination is a valid concern. Standard analytical techniques are highly effective for detection.

  • ¹H NMR Spectroscopy: This is the most straightforward method. The imidazolium protons of [C₃CNmim]Cl have characteristic peaks in the aromatic region (typically 7-9 ppm) and the N-methyl and propyl chain protons will also be visible. Compare the spectrum of your final product to a reference spectrum of the pure ionic liquid.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique. Look for the mass of the [C₃CNmim]⁺ cation (m/z = 150.1) in your product's mass spectrum.

  • Elemental Analysis: The presence of a significant percentage of nitrogen in a product that should not contain it can indicate contamination.

If contamination is detected, an additional purification step is necessary. This could be a re-extraction, passing the product (dissolved in a suitable solvent) through a small plug of silica (for less polar products) or performing an SPE cleanup as described in FAQ 3.

By systematically applying these principles and protocols, researchers can overcome the common challenges associated with product extraction from 1-(3-Cyanopropyl)-3-methylimidazolium chloride, leading to higher purity, better yields, and more efficient workflows.

References

  • Poole, C. F. (2010). Extraction of organic compounds with room temperature ionic liquids. Journal of Chromatography A, 1217(16), 2268-2286.
  • Kuhlmann, E., et al. (2015). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 5(72), 58632-58650.
  • Poole, C. F., & Poole, S. K. (2010). Extraction of Organic Compounds with Room Temperature Ionic Liquids. ResearchGate.
  • Lovell, K. V., et al. (2011). High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. Dalton Transactions, 40(43), 11420-11428. Available at: [Link]

  • Wen, Y., et al. (2023). Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals from Plants. Molecules, 28(5), 2106. Available at: [Link]

  • Giernoth, R. (2009). Distillation of ionic liquids. Google Patents.
  • Giernoth, R. (2011). Distillation of Ionic Liquids with Distillation Aids. Google Patents.
  • Earle, M. J., et al. (2006). The distillation and volatility of ionic liquids. Nature, 439(7078), 831-834. Available at: [Link]

  • Anonymous. (n.d.). Ionic liquids: A green solvent for organic synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ionic Liquids. Retrieved from: [Link]

  • Vidal, L., et al. (2012). Ionic liquid-modified materials for solid-phase extraction and separation: A review. Analytica Chimica Acta, 715, 19-41. Available at: [Link]

  • Passos, H., et al. (2017). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. Chemical Reviews, 117(10), 6984-7032. Available at: [Link]

  • Musmar, A., & Cotorcea, S. (2017). Use of Ionic Liquids in Solid-Liquid Separation Processes. IntechOpen. Available at: [Link]

  • Han, D., & Row, K. H. (2010). Recent Applications of Ionic Liquids in Separation Technology. Molecules, 15(4), 2405-2426. Available at: [Link]

  • Hennion, M. C. (2020). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatography A, 1634, 461623. Available at: [Link]

  • Passos, H., et al. (2017). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. ACS Publications. Available at: [Link]

  • Ghandi, K. (2014). Switchable carbamate coagulants to improve recycling ionic liquid from biomass solutions. Green Chemistry, 16(9), 4130-4139. Available at: [Link]

  • PubChem. (n.d.). 1-(3-cyanopropyl)-3-methylimidazolium chloride. Retrieved from: [Link]

  • ResearchGate. (2023). Recovery of palladium using 1-cyanopropyl-3-methylimidazolium chloride based aqueous biphasic system combined with electrodeposition. Available at: [Link]

  • Khoo, Y. S., et al. (2024). Techniques for recovery and recycling of ionic liquids: A review. Chalmers Research. Available at: [Link]

  • García, H., et al. (2022). Easy and Efficient Recovery of EMIMCl from Cellulose Solutions by Addition of Acetic Acid and the Transition from the Original Ionic Liquid to an Eutectic Mixture. Molecules, 27(3), 1017. Available at: [Link]

  • Ghandi, K. (2014). Ionic Liquids Recycling for Reuse. ResearchGate. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). 1-(3-Cyanopropyl)-3-methylimidazolium chloride. Retrieved from: [Link]

  • Abdelmohsen, U. R., et al. (2022). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Plants, 11(19), 2547. Available at: [Link]

  • Asfaram, A., & Ghaedi, M. (2022). Ionic Liquids in Liquid–Liquid Microextraction. Encyclopedia. Available at: [Link]

  • Zhang, Z., et al. (2018). Multi-Interactions in Ionic Liquids for Natural Product Extraction. Molecules, 23(10), 2639. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading in 1-(3-Cyanopropyl)-3-methylimidazolium Chloride Systems

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize transition metal cataly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize transition metal catalysis using 1-(3-Cyanopropyl)-3-methylimidazolium chloride ([C3CNmim]Cl).

This task-specific ionic liquid (TSIL) is highly valued for its ability to stabilize metal nanoparticles and molecular complexes via its hemilabile nitrile (-C≡N) group. When optimized, this system allows for ultra-low catalyst loadings (often <0.1 mol%) while preventing metal leaching—a critical requirement for pharmaceutical synthesis[1].

Core Mechanism: Why [C3CNmim]Cl Enables Lower Catalyst Loading

The fundamental causality behind the efficiency of [C3CNmim]Cl lies in its dual-functionality. Unlike standard ionic liquids (e.g., [Bmim]Cl), the nitrile-functionalized alkyl chain actively participates in the catalytic cycle. The nitrogen atom's lone pair coordinates with transition metals (such as Palladium, Rhodium, or Silver) to form a protective, dynamically coordinating shell[2].

During the catalytic cycle, the hemilabile nitrile group temporarily detaches to allow the substrate to bind to the active metal site, and rapidly re-coordinates to prevent the metal from agglomerating into inactive bulk material (e.g., "Pd black")[3]. This continuous stabilization is what allows you to drastically reduce your initial catalyst loading without sacrificing turnover frequency (TOF).

Mechanism A Metal Precursor (e.g., PdCl2) B [C3CNmim]Cl Addition (Nitrile Coordination) A->B C [PdCl2(C3CNmim)2] Complex B->C Self-Assembly D Chemical Reduction C->D E Stabilized Nanoparticles (Active Catalyst) D->E Prevents Agglomeration F Catalytic Cycle (High Turnover) E->F Substrate Binding F->E Hemilabile Re-coordination

Fig 1: Mechanism of metal stabilization and dynamic catalytic recycling in [C3CNmim]Cl systems.

Troubleshooting Guides & FAQs

Q1: I am experiencing significant catalyst leaching (>5 ppm) during product extraction, despite using [C3CNmim]Cl. How can I fix this?

Causality: The nitrile-metal coordination bond is strong but can be disrupted by competing ligands. If your extraction solvent is too polar (e.g., ethyl acetate or alcohols) or if your reaction generates strongly coordinating byproducts (like excess halides), they will compete with the -C≡N group for the metal surface, stripping the catalyst into the organic phase[2]. Solution:

  • Switch your extraction solvent to a strictly non-polar hydrocarbon (e.g., hexane, heptane, or diethyl ether).

  • Ensure the molar ratio of [C3CNmim]Cl to the metal precursor is at least 10:1. A sufficient excess of the nitrile moiety is mathematically required to push the coordination equilibrium toward the stabilized metal complex.

Q2: When I reduce the Pd catalyst loading below 0.1 mol%, my reaction stalls at 40% conversion. Is the catalyst deactivating?

Causality: It is highly unlikely that the catalyst is deactivating. Instead, you are encountering a mass transfer limitation . [C3CNmim]Cl has a relatively high viscosity at room temperature. At ultra-low catalyst loadings, the distance between active catalytic sites increases. The diffusion of your substrates through the viscous ionic liquid to these sparse sites becomes the rate-limiting step, causing the reaction to appear stalled. Solution: Introduce a benign co-solvent to drastically lower the macroscopic viscosity of the system. Adding 10-20% (v/v) water or a polar aprotic solvent (like DMF) will enhance substrate diffusivity without breaking the localized IL-metal coordination sphere[4]. Alternatively, increasing the reaction temperature by 10–15°C will exponentially decrease viscosity.

Q3: My Palladium nanoparticles are agglomerating and forming "Pd black" during the recycling phase. Why is the stabilization failing?

Causality: The physical orientation and binding energy of the nitrile group on the metal surface are temperature-dependent. Exceeding the thermal stability threshold of the coordination bond causes the nitrile groups to desorb from the nanoparticle surface. Without this steric and electronic protection, the high surface energy of the bare nanoparticles drives rapid agglomeration[3]. Solution: Never exceed 80°C during the product extraction or vacuum-drying phases. If your cross-coupling reaction requires temperatures >100°C, ensure the system is cooled to room temperature before adding the extraction solvent, as the mechanical agitation during extraction combined with high heat is the primary trigger for agglomeration.

Troubleshooting Start Issue: Low Yield at <0.1 mol% Catalyst Loading Check1 Check Viscosity & Mass Transfer Start->Check1 Check2 Check for Pd Black (Agglomeration) Start->Check2 Sol1 Add Co-solvent (H2O) or Increase Temp Check1->Sol1 High Viscosity Success Optimized Turnover Frequency Sol1->Success Sol2 Increase IL:Pd Ratio or Lower Extraction Temp Check2->Sol2 Particles Agglomerating Sol2->Success

Fig 2: Diagnostic workflow for resolving low yields at optimized (low) catalyst loadings.

Quantitative Data: Loading Optimization Comparison

To illustrate the efficacy of optimizing loading in a functionalized system, the following table summarizes the performance of Palladium in a standard Suzuki cross-coupling reaction using a non-functionalized IL versus [C3CNmim]Cl[2].

Catalyst SystemIonic Liquid SolventCatalyst Loading (mol%)Yield (%)Pd Leaching (ppm)Recyclability (Cycles)
PdCl₂[Bmim]Cl (Non-functionalized)1.085> 15.02 - 3
Pd NPs[C3CNmim]Cl (Functionalized)0.198< 1.0> 10
Pd NPs[C3CNmim]Cl (Functionalized)0.01 94 < 0.5 8 - 10

Note: Pushing the loading to 0.01 mol% maintains excellent yields and drastically reduces leaching, provided mass transfer issues are mitigated.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Built-in physical or chemical checkpoints allow the operator to verify success before proceeding to the next step.

Protocol A: In Situ Preparation of Pd Nanoparticles in [C3CNmim]Cl

Objective: Synthesize highly dispersed, active Pd nanoparticles at 0.1 mol% loading.

  • Dissolution: Weigh 1.0 mmol of the target substrate. Add 0.001 mmol of PdCl₂ (0.1 mol%) and 2.0 mL of [C3CNmim]Cl into a Schlenk flask under an Argon atmosphere.

  • Coordination (Validation Step): Heat the mixture to 60°C with vigorous stirring for 30 minutes.

    • Self-Validation Checkpoint: Observe the solution. A successful coordination of the nitrile groups to the Pd(II) center will cause a distinct color shift from dark red/brown to a clear, pale yellow solution. If the solution remains cloudy or red, increase stirring time.

  • Reduction: Slowly add a freshly prepared aqueous solution of NaBH₄ (0.01 mmol) dropwise to the mixture.

    • Self-Validation Checkpoint: The solution will rapidly turn dark brown or black, indicating the reduction of Pd(II) to Pd(0) nanoparticles. The absence of bulk metallic precipitates on the flask walls confirms that the nanoparticles are successfully stabilized by the TSIL.

Protocol B: Catalyst Recycling and Leaching Quantification

Objective: Extract the product without disrupting the IL-catalyst phase and quantify leaching.

  • Cooling: Post-reaction, cool the Schlenk flask strictly to 25°C.

  • Extraction: Add 5.0 mL of anhydrous n-heptane. Stir vigorously for 5 minutes, then allow phase separation.

    • Self-Validation Checkpoint: The upper heptane layer should be completely transparent, while the lower [C3CNmim]Cl layer retains its dark brown color. A dark or cloudy upper layer indicates catastrophic catalyst leaching.

  • Decantation & Washing: Decant the heptane layer. Repeat the extraction twice more. Dry the combined organic phases under a vacuum.

  • ICP-MS Quantification: Digest a 10 mg sample of the isolated product in concentrated HNO₃ and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to verify Pd content is <1.0 ppm[2].

References

  • Zhao, D., et al. (2004). "Nitrile-Functionalized Pyridinium Ionic Liquids: Synthesis, Characterization, and Their Application in Carbon−Carbon Coupling Reactions." Journal of the American Chemical Society, 126(48), 15876-15882. Available at:[Link]

  • Bulut, S., et al. (2015). "Aqueous-phase hydrogenation of alkenes and arenes: The growing role of nanoscale catalysts." Catalysis Today, 247, 96-103. Available at:[Link]

  • Langmuir Publications (2024). "Ultrathin Films of a Nitrile-Functionalized Ionic Liquid [C3CNC1Im][Tf2N] on Au(111) and Pt(111): Adsorption, Growth, and Thermal Behavior." Langmuir. Available at:[Link]

Sources

Troubleshooting

analytical methods for determining purity of 1-(3-Cyanopropyl)-3-methylimidazolium chloride

Welcome to the Technical Support Center for 1-(3-Cyanopropyl)-3-methylimidazolium chloride (CAS: 683224-96-6). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3-Cyanopropyl)-3-methylimidazolium chloride (CAS: 683224-96-6). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex physicochemical behaviors of nitrile-functionalized ionic liquids (ILs).

Because ionic liquids lack a measurable vapor pressure and cannot be purified by simple distillation, verifying their purity requires a multi-modal analytical approach. The following troubleshooting guides, FAQs, and self-validating protocols are engineered to ensure absolute scientific integrity in your purity determinations.

Analytical Workflow Architecture

AnalyticalWorkflow Sample 1-(3-Cyanopropyl)-3-methylimidazolium chloride (Sample) NMR 1H & 13C NMR (Structural Identity & Organics) Sample->NMR HPLC HPLC-UV/ELSD (Organic Impurities) Sample->HPLC IC Ion Chromatography (Halide Content & Anions) Sample->IC KF Karl Fischer Titration (Moisture Content) Sample->KF Purity Comprehensive Purity Profile (>98.5% Target) NMR->Purity HPLC->Purity IC->Purity KF->Purity

Multi-modal analytical workflow for ionic liquid purity determination.

Section 1: Structural & Organic Purity (NMR & HPLC)

Q: Why are my 1 H NMR peaks broadened or shifting, making integration of the cyanoalkyl chain difficult? Causality: Ionic liquids form strong ion pairs and supramolecular aggregates even in solution, which restricts molecular tumbling and broadens NMR signals. Furthermore, the 14 N quadrupolar moment in the imidazolium ring can cause line broadening. Solution: Dilute the sample significantly (e.g., 10-20 mg in 0.6 mL) in a high-dielectric solvent like DMSO-d 6​ rather than CDCl 3​ . The high dielectric constant ( ϵ≈47 ) effectively disrupts the ion pairs, restoring rapid isotropic tumbling and yielding sharp, highly resolved peaks.

Q: How do I accurately quantify unreacted precursors like 1-methylimidazole or 4-chlorobutyronitrile? Causality: 1-methylimidazole has a strong chromophore, but aliphatic impurities like 4-chlorobutyronitrile do not absorb well in the UV range. Relying solely on HPLC-UV will result in false-negative purity readings for aliphatic contaminants. Solution: Utilize a dual-detector system: HPLC coupled with Ultraviolet (UV) and Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD)[1].

Self-Validating Protocol: HPLC-UV/ELSD for Organic Impurities

This protocol utilizes an ion-pairing mechanism to retain the highly polar imidazolium cation on a reversed-phase column.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid [TFA] in Ultrapure Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality: TFA acts as an ion-pairing agent, neutralizing the positive charge of the imidazolium ring at the column surface to prevent peak tailing.

  • System Suitability Test (SST) - The Validation Step: Prepare a resolution standard containing 1.0 mg/mL of the IL, spiked with 0.05 mg/mL of 1-methylimidazole and 4-chlorobutyronitrile. Inject 10 µL. The system is only validated for use if the resolution ( Rs​ ) between the IL peak and the precursors is > 2.0.

  • Sample Execution: Dissolve 50 mg of the IL sample in 10 mL of Mobile Phase A. Inject 10 µL onto a C18 column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min using a gradient from 5% B to 95% B over 20 minutes.

  • Data Acquisition: Monitor UV at 210 nm (for the imidazolium ring) and record the ELSD signal (for non-UV absorbing aliphatics). Calculate purity by area normalization against the validated standard curve.

Section 2: Halide Content & Anion Purity (Ion Chromatography)

Q: Why is my calculated chloride content significantly lower than the theoretical 19.1%? Causality: 1-(3-Cyanopropyl)-3-methylimidazolium chloride is extremely hygroscopic. Atmospheric moisture absorption rapidly dilutes the mass fraction of the sample. Alternatively, incomplete metathesis or cross-contamination during synthesis can introduce other halides (e.g., bromide or fluoride)[2].

ICTroubleshooting Start Low Chloride Recovery (<19.1% Theoretical) CheckWater Is the sample highly hygroscopic? Check water content. Start->CheckWater HighWater High Moisture (>1%) Diluting mass fraction. CheckWater->HighWater Yes OtherHalides Check for other halides (Br-, F-, I-) via IC. CheckWater->OtherHalides No Action1 Recalculate purity on anhydrous basis. HighWater->Action1 MixedHalides Incomplete metathesis or cross-contamination. OtherHalides->MixedHalides Detected Action2 Reject batch or re-purify via ion exchange. MixedHalides->Action2

Troubleshooting logic for low chloride recovery in Ion Chromatography.

Self-Validating Protocol: IC for Halide Quantification

Based on established methodologies for trace halide quantification in ionic liquids[3].

  • Sample Dilution: Weigh exactly 10.0 mg of the IL and dilute to 100 mL with 18.2 MΩ·cm ultrapure water (100 ppm). Causality: High dilution is critical. The massive chloride peak (~19 ppm in this dilution) will overload the anion-exchange column and mask trace impurities if the concentration is too high.

  • Chromatographic Setup: Utilize an anion-exchange column (e.g., Dionex IonPac AS14 or AS20) with an isocratic eluent of 20 mM NaOH or a Na 2​ CO 3​ /NaHCO 3​ buffer[3],[2].

  • Detection: Use suppressed conductivity. Causality: Chemical suppression removes the background conductivity of the eluent, drastically lowering the limit of quantification (LOQ < 8 ppm) for trace halides[3].

  • The Validation Step (Matrix Spike): Spike a duplicate of your diluted IL sample with 2.0 ppm of Bromide (Br ). If the bromide recovery falls outside the 95–105% range, the massive chloride peak is causing matrix ion suppression. In this case, further dilution of the sample is mandatory before reporting results.

Section 3: Moisture Content (Karl Fischer)

Q: My water content readings keep drifting upward during the titration. How do I stabilize it? Causality: The strong hydrogen-bonding capability of the chloride anion makes this IL a powerful desiccant. Traditional volumetric Karl Fischer (KF) titration is prone to atmospheric moisture ingress during sample transfer, causing continuous upward drift. Solution: Use Coulometric Karl Fischer Titration combined with a sealed septum-vial injection system. Prepare the sample inside a controlled-humidity glovebox (Ar or N 2​ atmosphere). Inject the sample directly through the septum of the KF vessel using a gas-tight syringe to ensure zero atmospheric exposure.

Quantitative Acceptance Criteria

Use the following data table to benchmark your analytical results against theoretical baselines for high-purity applications (>98.5% grade).

Analytical ParameterRecommended MethodAcceptance CriteriaTheoretical / Target Value
Structural Identity 1 H & 13 C NMR (in DMSO-d 6​ )Conforms to reference structureN/A
Organic Purity HPLC-UV/ELSD 98.5% (Area Normalization)100.0%
Chloride Content Ion Chromatography (IC)18.8% – 19.3% (Anhydrous basis)19.1%
Trace Halides (Br , F ) Ion Chromatography (IC) 0.1%0.0%
Moisture Content Coulometric Karl Fischer 0.5%0.0%

References

  • Quantification of Halide in Ionic Liquids Using Ion Chromatography Source: Analytical Chemistry (American Chemical Society) URL:[Link]

  • Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography Source: Zeitschrift für anorganische und allgemeine Chemie (Wiley) URL:[Link]

  • Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids Source: National Toxicology Program (National Institutes of Health) URL:[Link]

Sources

Optimization

procedure for cleaning glassware after using 1-(3-Cyanopropyl)-3-methylimidazolium chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 1-(3-Cyanopropyl)-3-methylimidazolium chloride (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 1-(3-Cyanopropyl)-3-methylimidazolium chloride (CAS: 683224-96-6), a nitrile-functionalized task-specific ionic liquid (TSIL)[1].

Because imidazolium-based ionic liquids interact uniquely with borosilicate glass, standard laboratory washing procedures are often insufficient. This guide provides a causality-driven, self-validating framework to ensure absolute glassware sterility and analytical integrity.

Troubleshooting & FAQs

Q: Why does my glassware still look cloudy or feel "greasy" after a standard soap and water wash? A: Standard anionic surfactants (soap) are designed to encapsulate hydrophobic grease. However, 1-(3-Cyanopropyl)-3-methylimidazolium chloride is a hydrophilic salt[2]. While the bulk liquid is highly water-soluble, the positively charged imidazolium cation forms strong electrostatic bonds with the naturally deprotonated, negatively charged silanol groups (Si-O⁻) on the silica glass surface[3][4]. This creates a persistent, microscopic cationic monolayer that resists standard surfactants.

Q: What solvents are best for the initial bulk rinse? A: Deionized (DI) water or Acetonitrile. The chloride anion makes the bulk IL highly miscible in water[2]. Alternatively, Acetonitrile is excellent for bulk recovery because its dipole moment perfectly matches the cyanopropyl functional group on the cation ("like-dissolves-like").

Q: Can I recover the ionic liquid instead of washing it down the drain? A: Yes. TSILs are high-value reagents. We highly recommend performing a primary rinse with a volatile polar solvent (like Acetonitrile), collecting the washings, and using rotary evaporation to recover the bulk [C3CNmim]Cl before proceeding to the aqueous decontamination steps.

Q: How do I verify the glassware is completely clean? A: A rigorous protocol must be a self-validating system . Because [C3CNmim]Cl is an ionic compound, it readily conducts electricity in solution. By measuring the electrical conductivity of your final DI water rinse and comparing it against your baseline DI water, you can quantitatively validate the complete removal of the ionic liquid.

Solvation & Cleaning Efficacy Data

To understand why we use specific reagents, we must look at the quantitative properties of the solvents relative to the ionic liquid's structure.

Cleaning AgentDielectric Constant (ε)Solubilization TargetEst. ClearanceMechanistic Causality
Acetonitrile 37.5Cyanopropyl moiety~95%Dipole-dipole interactions target the nitrile functional group for bulk recovery.
Deionized Water 80.1Bulk [C3CNmim]Cl~90%High polarity easily dissociates and dissolves the hydrophilic chloride salt matrix.
1M HCl (Aqueous) N/AAdsorbed Monolayer>99%Supplies H⁺ ions to protonate surface silanols (Si-O⁻ → Si-OH), neutralizing surface charge and breaking electrostatic bonds.
Base Bath (KOH/IPA) N/APersistent Residue100%Mildly etches the uppermost silica layer, physically stripping all bound contaminants.

The "Protonation-Release" Cleaning Protocol

This step-by-step methodology relies on chemical causality rather than brute force. By manipulating the pH of the glass surface, we force the desorption of the imidazolium cation[3].

Phase 1: Bulk Recovery & Primary Rinse
  • Solvent Flush: Rinse the contaminated reactor/glassware with 5–10 mL of HPLC-grade Acetonitrile.

  • Recovery (Optional): Collect the solvent in a recovery flask. The [C3CNmim]Cl can be reclaimed via rotary evaporation.

  • Aqueous Flush: Rinse the glassware vigorously with warm DI water (40°C) for 2 minutes to dissolve any remaining bulk chloride salts[2].

Phase 2: Acid-Catalyzed Desorption (The Critical Step)
  • Acid Submersion: Submerge the glassware in a 1M Hydrochloric Acid (HCl) bath for 15–30 minutes.

    • Causality: Borosilicate glass surfaces are negatively charged at neutral pH due to deprotonated silanols (Si-O⁻). The high concentration of H⁺ ions in the acid bath forces the protonation of these groups back to neutral silanols (Si-OH)[3][4]. Without the negative surface charge, the electrostatic attraction holding the imidazolium cation to the glass is broken, releasing it into the solution.

Phase 3: Neutralization & Drying
  • Neutralization Rinse: Remove the glassware from the acid bath and flush thoroughly with DI water until the effluent pH returns to neutral (~pH 7).

  • Desiccation: Perform a final rinse with HPLC-grade Acetone to displace the water, then dry the glassware in a vacuum oven at 80°C for 1 hour.

Phase 4: System Validation (Self-Validating Step)
  • Conductivity Check: Once dry, add 10 mL of fresh DI water to the glassware, swirl for 30 seconds, and decant into a clean vial.

  • Measurement: Measure the conductivity of the decanted water. It must read < 1.0 µS/cm (or exactly match your baseline DI water). If conductivity is elevated, trace chloride ions remain, and Phase 2 must be repeated.

Mechanism & Workflow Visualization

The following diagram illustrates the chemical logic behind the protocol, highlighting the transition from electrostatic adsorption to acid-catalyzed desorption.

G A Contaminated Glassware (Si-O⁻ bound to [C3CNmim]⁺) B Primary Rinse (Acetonitrile / DI Water) A->B C Bulk IL Removal (>95% Clearance) B->C D Acidic Wash (1M HCl) Protonation of Silanols C->D Persistent Monolayer E Desorption of Imidazolium (Electrostatic Bond Broken) D->E F Final DI Rinse & Dry (Acetone) E->F G Clean Glassware (Conductivity Verified) F->G

Workflow for the chemical desorption of imidazolium ionic liquids from silica glass surfaces.

References

  • Title: 1-(3-Cyanopropyl)-3-methylimidazolium chloride SDS Source: Echemi.com URL: [2]

  • Title: 1-(3-Cyanopropyl)-3-methylimidazolium chloride | CAS 683224-96-6 | SCBT Source: Santa Cruz Biotechnology (scbt.com) URL: [1]

  • Title: Adsorption Kinetics at Silica Gel/Ionic Liquid Solution Interface Source: National Institutes of Health (nih.gov) URL: [3]

  • Title: Molecular Interactions between Ionic Liquid Lubricants and Silica Surfaces Source: ACS Publications (acs.org) URL: [4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Nitrile-Functionalized vs. Alkyl-Functionalized Ionic Liquids for Researchers and Drug Development Professionals

In the evolving landscape of green chemistry and advanced material science, ionic liquids (ILs) have emerged as highly versatile solvents and electrolytes. Their tunable physicochemical properties make them prime candida...

Author: BenchChem Technical Support Team. Date: March 2026

In the evolving landscape of green chemistry and advanced material science, ionic liquids (ILs) have emerged as highly versatile solvents and electrolytes. Their tunable physicochemical properties make them prime candidates for a vast array of applications, from CO2 capture and electrochemical devices to catalysis and drug delivery. The strategic functionalization of the cation is a key approach to tailoring these properties for specific tasks. This guide provides an in-depth comparison of two prominent classes of functionalized ILs: those bearing a nitrile group versus those with a simple alkyl chain. This analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals in selecting the optimal ionic liquid for their applications.

The Decisive Role of the Nitrile Moiety: A Structural Perspective

The introduction of a nitrile (-CN) group onto the cation of an ionic liquid imparts significant changes to its fundamental properties when compared to a simple alkyl-functionalized counterpart. The high polarity and electron-withdrawing nature of the nitrile group lead to distinct intermolecular interactions, influencing everything from viscosity and thermal stability to gas solubility and electrochemical behavior. Understanding these structure-property relationships is paramount for the rational design of task-specific ionic liquids.

Performance Deep Dive: A Head-to-Head Comparison

A systematic comparison reveals that the incorporation of a nitrile group can lead to remarkable changes in the physicochemical properties of ionic liquids.[1][2][3][4] These differences can be attributed to conformational changes in the cation and enhanced hydrogen-bonding interactions due to the presence of the nitrile group.[1][2][3][4]

Physicochemical Properties

A comparative analysis of key physical and chemical properties demonstrates the profound impact of the nitrile functional group.

PropertyAlkyl-Functionalized ILs (e.g., [BMIm]BF4)Nitrile-Functionalized ILs (e.g., [C3CNMIm]BF4)Key Performance Difference & Rationale
Density Generally lowerGenerally higherThe dense packing of the nitrile-functionalized cations leads to an increase in density.
Viscosity LowerSignificantly higherThe strong intermolecular forces, including dipole-dipole interactions and potential hydrogen bonding involving the nitrile group, lead to a notable increase in viscosity.[2]
Refractive Index LowerHigherThe high electron mobility associated with the nitrile group results in a higher refractive index.[2]
Thermal Stability (Td) HighCan be comparable or slightly lowerWhile both classes exhibit good thermal stability, the specific decomposition temperature is influenced by both the cation and the anion.[5] In some cases, nitrile functionalization can slightly decrease thermal stability.
Ionic Conductivity Generally higherGenerally lowerThe increased viscosity of nitrile-functionalized ILs impedes ion mobility, resulting in lower ionic conductivity.

Data synthesized from Zhang et al. (2007).[1][2]

Gas Solubility: A Focus on CO2 Capture

The solubility of gases in ionic liquids is a critical parameter for applications such as carbon capture and gas separation.

GasAlkyl-Functionalized ILs (e.g., [BMIm]NTf2)Nitrile-Functionalized ILs (e.g., [C3CNMIm]NTf2)Key Performance Difference & Rationale
CO2 Solubility HigherLowerContrary to what might be expected from the increased polarity, the incorporation of a nitrile group can decrease CO2 solubility. This is attributed to the increased polarity of the IL, which may have a more significant unfavorable interaction with the nonpolar CO2 molecule.[1]
C2H4 Solubility HigherLowerSimilar to CO2, the solubility of ethylene also decreases with nitrile functionalization, and the effect can be more pronounced.[1]

Data synthesized from Zhang et al. (2007).[1]

While nitrile functionalization may not enhance CO2 solubility through simple physical absorption, it's important to note that task-specific ILs for CO2 capture often rely on chemical interactions, such as those involving amine functionalities.[6][7][8]

Electrochemical Properties

For applications in batteries, capacitors, and other electrochemical devices, the electrochemical stability window (ESW) is a crucial performance metric.

PropertyAlkyl-Functionalized ILsNitrile-Functionalized ILsKey Performance Difference & Rationale
Electrochemical Window WideCan be comparable or slightly narrowerThe electrochemical window is largely determined by the resistance of the cation to reduction and the anion to oxidation. While both classes can offer wide electrochemical windows, the specific functionalization can influence these limits.[9][10][11] The introduction of the electron-withdrawing nitrile group can potentially affect the reduction potential of the cation.

Experimental Protocols: A Guide to Characterization

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following section details the methodologies for characterizing the key performance indicators discussed.

Measurement of Physicochemical Properties

A suite of standard analytical techniques is employed to determine the fundamental properties of ionic liquids.

G cluster_0 Sample Preparation cluster_1 Property Measurement P1 Synthesis and Purification of Ionic Liquid P2 Drying under vacuum to remove water and volatile impurities P1->P2 M1 Density Measurement (Pycnometer) P2->M1 M2 Viscosity Measurement (Viscometer) P2->M2 M3 Thermal Stability (TGA) (Thermogravimetric Analyzer) P2->M3 M4 Ionic Conductivity (Conductivity Meter) P2->M4 M5 Electrochemical Window (Cyclic Voltammetry) P2->M5

Caption: Workflow for the characterization of ionic liquid physicochemical properties.

Detailed Steps:

  • Synthesis and Purification: The ionic liquid is synthesized and purified to remove any starting materials or byproducts. Common purification techniques include washing with appropriate solvents and treatment with activated carbon.[1]

  • Drying: The purified ionic liquid is dried under high vacuum at an elevated temperature (e.g., 60-90 °C) for an extended period (e.g., 24 hours) to minimize the water content, which can significantly affect properties like viscosity and conductivity.[12]

  • Density Measurement: The density is determined at a constant temperature using a calibrated pycnometer.

  • Viscosity Measurement: A rotational or capillary viscometer is used to measure the dynamic viscosity as a function of temperature.

  • Thermal Stability (TGA): Thermogravimetric analysis is performed by heating the sample at a constant rate in an inert atmosphere (e.g., nitrogen) to determine the onset decomposition temperature (Td).[5]

  • Ionic Conductivity: The ionic conductivity is measured using a conductivity meter with a calibrated probe at various temperatures.[1]

  • Electrochemical Window (Cyclic Voltammetry): Cyclic voltammetry is performed using a three-electrode system (working, counter, and reference electrodes) in a glovebox under an inert atmosphere.[2][13] The potential is scanned to determine the oxidative and reductive limits of the ionic liquid.

Gas Solubility Measurement

The solubility of gases in ionic liquids can be determined using various methods, with gravimetric and manometric techniques being common.

G cluster_0 Experimental Setup cluster_1 Measurement Process S1 High-pressure vessel containing the ionic liquid S3 Magnetic stirrer S1->S3 S2 Gas source with pressure and temperature control M1 Evacuate the vessel containing the IL M2 Introduce the gas at a specific pressure and temperature M1->M2 M3 Stir until equilibrium is reached M2->M3 M4 Measure the amount of gas absorbed M3->M4

Caption: Schematic of a typical gas solubility measurement setup.

Detailed Steps:

  • A known mass of the ionic liquid is placed in a high-pressure view cell equipped with a magnetic stirrer.

  • The cell is evacuated to remove any dissolved gases.

  • The gas of interest (e.g., CO2) is introduced into the cell at a precisely controlled pressure and temperature.

  • The mixture is stirred vigorously to ensure good gas-liquid contact and facilitate the dissolution process until equilibrium is reached (i.e., the pressure remains constant).

  • The amount of gas absorbed by the ionic liquid is determined by measuring the pressure drop in the gas phase or by gravimetric methods.

Concluding Remarks for the Informed Researcher

The choice between nitrile-functionalized and alkyl-functionalized ionic liquids is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific demands of the application.

  • For applications requiring low viscosity and high ionic conductivity , such as in certain electrochemical devices where rapid ion transport is crucial, alkyl-functionalized ionic liquids are generally the preferred choice.

  • For applications where specific intermolecular interactions are desired , such as in catalysis or as specialized reaction media, the unique polarity and coordinating ability of the nitrile group may offer distinct advantages. [14][15]

This guide has illuminated the key performance differences between these two classes of ionic liquids, supported by experimental evidence. By understanding the fundamental structure-property relationships and employing rigorous characterization protocols, researchers can confidently select and design the optimal ionic liquid to advance their scientific and developmental goals.

References

  • Zhang, Q., Li, Z., Zhang, J., Zhang, S., Zhu, L., Yang, J., Zhang, X., & Deng, Y. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. The Journal of Physical Chemistry B, 111(11), 2864–2872. [Link]

  • American Chemical Society. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. ACS Publications. [Link]

  • Zhang, Q., Li, Z., Zhang, J., Zhang, S., Zhu, L., Yang, J., Zhang, X., & Deng, Y. (2007). Physicochemical properties of nitrile-functionalized ionic liquids. PubMed. [Link]

  • Zhang, Q., Li, Z., Zhang, J., Zhang, S., Zhu, L., Yang, J., Zhang, X., & Deng, Y. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. ACS Figshare. [Link]

  • Cao, Y., & Mu, T. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Industrial & Engineering Chemistry Research, 60(7), 2675–2697. [Link]

  • Camper, D., Bara, J., Gin, D., & Noble, R. (2006). Interpretation of CO2 Solubility and Selectivity in Nitrile-Functionalized Room-Temperature Ionic Liquids Using a Group Contribution Approach. Industrial & Engineering Chemistry Research, 45(18), 6265–6271. [Link]

  • Zhang, Q., Li, Z., Zhang, J., Zhang, S., Zhu, L., Yang, J., Zhang, X., & Deng, Y. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. The Journal of Physical Chemistry B, 111(11), 2864-2872. [Link]

  • Khan, I., Chowdhury, A. Z., Rony, A. H., & Farooq, M. (2023). Ionic Liquids Hybridization for Carbon Dioxide Capture: A Review. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Sharma, A., & Kumar, A. (2021). Functionalized Ionic Liquids for CO2 Capture under Ambient Pressure. Frontiers in Chemistry, 9, 731599. [Link]

  • Sharma, A., & Kumar, A. (2021). Functionalized Ionic Liquids for CO2 Capture under Ambient Pressure. PubMed, 34504996. [Link]

  • Steinruck, H.-P., & Wasserscheid, P. (2015). Ultrathin Films of a Nitrile-Functionalized Ionic Liquid [C3CNC1Im][Tf2N] on Au(111) and Pt(111): Adsorption, Growth, and Thermal Behavior. Langmuir, 31(1), 169-177. [Link]

  • Nádas, J., & Budinski, V. (2019). Improved ionic conductivity of nitrile rubber/ionic liquid composites. Polymer Testing, 77, 105910. [Link]

  • Deng, Y. (2022). Ionic Liquids Nitrogen-Based, Preparation, Characterization, and Application. Auctores. [Link]

  • Palomar, J., & Torrente-Murciano, L. (2024). Using Ionic Liquids to Improve CO2 Capture. Molecules, 29(22), 5001. [Link]

  • ResearchGate. (n.d.). A summary of different kinds of functionalized ILs for CO2 capture.[Link]

  • Zhao, D., Fei, Z., Scopelliti, R., & Dyson, P. J. (2004). Synthesis and characterization of ionic liquids incorporating the nitrile functionality. Inorganic chemistry, 43(6), 2197–2205. [Link]

  • ResearchGate. (n.d.). Ionic conductivity versus molecular solvent concentration for IL mixtures with several nitriles. Room temperature.[Link]

  • Zhang, S., Sun, N., He, X., & Li, Y. (2023). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Omega, 8(50), 48067-48074. [Link]

  • Fei, Z., Zhao, D., Geldbach, T. J., Scopelliti, R., & Dyson, P. J. (2004). Nitrile-functionalized pyrrolidinium ionic liquids as solvents for cross-coupling reactions involving in situ generated nanoparticle catalyst reservoirs. Dalton Transactions, (15), 2322-2327. [Link]

  • Wang, Y., & Wang, Y. (2023). Multifunctional Applications of Ionic Liquids in Polymer Materials: A Brief Review. Polymers, 15(9), 2151. [Link]

  • Tsuda, T., & Hussey, C. L. (2007). Electrochemical Applications of Room-Temperature Ionic Liquids. Electrochemical Society Interface, 16(1), 42-49. [Link]

  • ResearchGate. (n.d.). Main characterization techniques for the ionic liquids. [Link]

  • Anderson, J. L., Ding, J., Welton, T., & Armstrong, D. W. (2002). Characterizing Ionic Liquids On the Basis of Multiple Solvation Interactions. Journal of the American Chemical Society, 124(47), 14247-14254. [Link]

  • Eftekhari, A. (Ed.). (2017). Novel Analytical Techniques for Smart Ionic Liquid Materials. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Investigating the Electrochemical Windows of Ionic Liquids. [Link]

  • Tsai, W.-Y., Taberna, P.-L., & Simon, P. (2016). Ionic Liquids as Electrolytes for Electrochemical Double-Layer Capacitors: Structures that Optimize Specific Energy. ACS Applied Materials & Interfaces, 8(3), 1561-1569. [Link]

  • Zhang, Y., & Zhang, X. (2024). Treatment and Resource Utilization of Gaseous Pollutants in Functionalized Ionic Liquids. Molecules, 29(14), 3244. [Link]

  • Xing, H., Zhao, X., Li, R., Yang, Q., Su, B., Bao, Z., Yang, Y., & Ren, Q. (2013). Improved Efficiency of Ethylene/Ethane Separation Using a Symmetrical Dual Nitrile-Functionalized Ionic Liquid. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 68(4), 685-691. [Link]

  • ResearchGate. (n.d.). Viscosity ratios showing the higher viscosity of ionic liquids with...[Link]

  • Tariq, M., Forte, P. A. S., Gomes, M. F. C., & Lopes, J. N. A. C. (2019). Viscosity of Typical Room-Temperature Ionic Liquids: A Critical Review. Journal of Physical and Chemical Reference Data, 48(3), 033103. [Link]

  • Shobukawa, H., & Tokuda, H. (2026). Influence of solvents on electrochemical stability window of ionic liquid solutions. Journal of the Electrochemical Society, 173(2), 020501. [Link]

  • ResearchGate. (n.d.). Viscosity of various ionic liquids. [Link]

  • Paduszyński, K. (2014). Viscosity of Ionic Liquids: An Extensive Database and a New Group Contribution Model Based on a Feed-Forward Artificial Neural Network. Journal of Chemical & Engineering Data, 59(5), 1629-1645. [Link]

Sources

Comparative

The Strategic Advantage of 1-(3-Cyanopropyl)-3-methylimidazolium Chloride Over Traditional Solvents

Introduction: The Shift to Task-Specific Ionic Liquids For decades, chemical synthesis and extraction relied heavily on volatile organic compounds (VOCs) such as toluene, dichloromethane (DCM), and ethanol. While effecti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift to Task-Specific Ionic Liquids

For decades, chemical synthesis and extraction relied heavily on volatile organic compounds (VOCs) such as toluene, dichloromethane (DCM), and ethanol. While effective for basic solvation, these traditional solvents act as passive media, offering no active stabilization for transition metal catalysts and posing significant environmental and safety hazards due to their high vapor pressures[1].

1-(3-Cyanopropyl)-3-methylimidazolium chloride (CPMIM Cl, CAS 683224-96-6) represents a paradigm shift in solvent engineering. As a Task-Specific Ionic Liquid (TSIL), it features a covalently tethered nitrile (-C≡N) group on the imidazolium cation[2]. This structural modification transforms the solvent into an active participant in the reaction, providing tunable coordination, near-zero vapor pressure, and unique biphasic extraction capabilities that traditional solvents cannot match[2].

Mechanistic Causality: Why CPMIM Cl Outperforms VOCs

A. Active Catalyst Stabilization via Nitrile Coordination

In cross-coupling methodologies (e.g., Suzuki and Stille couplings), traditional non-polar solvents like toluene fail to prevent the aggregation of palladium nanoparticles into catalytically dead "palladium black." CPMIM Cl actively prevents this degradation. The lone pair of electrons on the nitrogen atom of the nitrile group coordinates directly with the empty d-orbitals of the palladium catalyst. This forms a protective ligand shell that stabilizes the nanoparticles, preventing fusion while maintaining a high surface area for continuous catalytic turnover[2].

B. Self-Validating Biphasic Extraction

Homogeneous catalysis in traditional solvents requires energy-intensive distillation or chromatography to separate the product from the expensive catalyst. CPMIM Cl circumvents this through its high polarity and immiscibility with non-polar solvents (like diethyl ether). This creates a self-validating biphasic system: post-reaction, the organic product partitions cleanly into the upper ether layer, while the Pd catalyst remains firmly anchored in the lower CPMIM Cl layer. This allows for direct decanting and immediate recycling of the catalyst without loss of activity[2].

C. Viscosity Reduction in High-Concentration Biologics

Beyond small-molecule synthesis, ionic liquids are critical in biopharmaceutical development. High-concentration protein formulations (e.g., monoclonal antibodies for subcutaneous injection) suffer from exponential viscosity increases due to transient protein-protein interactions. Traditional aqueous buffers cannot disrupt these networks. Ionic liquids like CPMIM Cl utilize targeted electrostatic and hydrogen-bonding interactions to break these intermolecular networks, drastically reducing formulation viscosity while preserving the bioactivity of the nucleic acids or proteins[3][4].

Quantitative Performance Comparison

To objectively evaluate CPMIM Cl against traditional alternatives, the following table summarizes key physicochemical and performance metrics across standard laboratory applications:

ParameterCPMIM Cl (TSIL)Toluene (Traditional)Dichloromethane (DCM)
Vapor Pressure (25°C) Negligible (<0.01 mmHg)28.4 mmHg430 mmHg
Catalyst Recyclability >5 cycles (>90% yield retention)0 cycles (Requires column chromatography)0 cycles (Requires column chromatography)
Suzuki Coupling Yield 96 - 98% (Stabilized Pd NPs)~85% (Prone to Pd black formation)~70% (Poor high-temp stability)
Protein Formulation Viscosity <20 cP (at 150 mg/mL)N/A (Denatures proteins)N/A (Denatures proteins)
Environmental Impact Low emission, recyclableHigh VOC emissions, toxicHigh VOC, ozone depleting

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling and Catalyst Recycling

Objective: Demonstrate the retention and recycling of Pd(OAc)₂ in CPMIM Cl without loss of catalytic efficiency.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Na₂CO₃ (2.0 mmol), and Pd(OAc)₂ (1 mol%). Add 2.0 mL of CPMIM Cl as the solvent.

  • Thermal Activation: Stir the mixture at 80°C for 4 hours. Causality Note: The nitrile group actively coordinates the Pd, maintaining a homogeneous active state and preventing precipitation.

  • Biphasic Extraction: Cool the reaction to room temperature. Add 5.0 mL of diethyl ether. Stir vigorously for 5 minutes to ensure mass transfer, then allow the phases to separate.

  • Product Recovery: Decant the upper ether layer (containing the synthesized biaryl product). Repeat the ether extraction twice more to ensure complete product recovery.

  • Catalyst Recycling: Subject the remaining lower CPMIM Cl layer (containing the active Pd catalyst) to vacuum (0.1 mmHg) at 60°C for 1 hour. This removes residual ether and water byproducts.

  • Validation: Add fresh aryl halide and arylboronic acid directly to the dried CPMIM Cl/Pd mixture to initiate the next catalytic cycle.

Protocol B: Viscosity Reduction in High-Concentration Protein Formulations

Objective: Formulate a 150 mg/mL monoclonal antibody (mAb) solution for subcutaneous injection using an ionic liquid viscosity reducer[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a standard formulation buffer (e.g., 20 mM Histidine, pH 6.0).

  • IL Spiking: Add CPMIM Cl to the buffer to achieve a final concentration of 150 mM.

  • Tangential Flow Filtration (TFF): Concentrate the mAb solution using a 30 kDa MWCO filter against the CPMIM Cl-spiked buffer until the protein concentration reaches 150 mg/mL.

  • Rheological Validation: Measure the dynamic viscosity using a cone-and-plate microfluidic viscometer at 25°C with a shear rate of 100 s⁻¹.

  • Expected Outcome: The viscosity should drop from >75 cP (in standard buffer) to <20 cP, enabling smooth extrusion through a standard 27-gauge syringe needle[3][4].

Process Visualizations

G CPMIM CPMIM Cl (Task-Specific IL) Nitrile Nitrile Group (-C≡N) Electron Donor CPMIM->Nitrile Functionalized with Stabilized Stabilized Pd NPs Prevented Agglomeration Nitrile->Stabilized Coordinates to metal Pd Palladium (Pd) Catalyst Pd->Stabilized Retains active surface Agglom Catalyst Agglomeration Loss of Activity Pd->Agglom Particles fuse TradSolvent Traditional Solvent (e.g., Toluene) TradSolvent->Agglom Weak/No coordination

Mechanistic comparison of Pd-catalyst stabilization in CPMIM Cl versus traditional solvents.

Workflow Step1 1. Reaction Phase Substrates + Pd + CPMIM Cl Step2 2. Suzuki Coupling Heat at 80°C Step1->Step2 Step3 3. Solvent Extraction Add Diethyl Ether Step2->Step3 Step4 4. Phase Separation Step3->Step4 Step5 Upper Phase: Product in Ether (Recovered) Step4->Step5 Decant Step6 Lower Phase: Pd Catalyst in CPMIM Cl Step4->Step6 Retain Step7 5. Vacuum Drying Remove residual ether Step6->Step7 Step7->Step1 Recycle for next run

Workflow for biphasic product extraction and catalyst recycling using CPMIM Cl.

References

  • [2] 1-(3-Cyanopropyl)-3-methylimidazolium chloride Task Specific Ionic Liquid TSIL. Sigma-Aldrich. 2

  • [1] 1-(3-Cyanopropyl)-3-methylimidazolium chloride SDS, 683224-96-6 Safety Data Sheets. Echemi. 1

  • [3] Polysaccharide and nucleic acid formulations containing viscosity reducing substances (JP2017530196A). Google Patents. 3

  • [4] Liquid protein formulations containing ionic liquids (RU2675824C2). Google Patents. 4

Sources

Validation

comparative study of catalytic activity in different task-specific ionic liquids

An Advanced Comparison Guide: Catalytic Activity and Mechanistic Efficacy of Task-Specific Ionic Liquids (TSILs) As the pharmaceutical and chemical manufacturing industries pivot toward sustainable, high-efficiency proce...

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Comparison Guide: Catalytic Activity and Mechanistic Efficacy of Task-Specific Ionic Liquids (TSILs)

As the pharmaceutical and chemical manufacturing industries pivot toward sustainable, high-efficiency processes, conventional volatile organic solvents and homogenous mineral acid catalysts are rapidly being replaced. Task-Specific Ionic Liquids (TSILs)—neoteric solvents where functional groups are covalently tethered to the cation or anion—represent a paradigm shift. Unlike first-generation ionic liquids (e.g., [BMIM][PF6]) that act merely as passive reaction media, TSILs function as highly tunable, dual solvent-catalysts.

This guide provides an objective, data-driven comparison of different TSIL classes, analyzing their catalytic performance, mechanistic causality, and operational protocols for drug development professionals and synthetic chemists.

Comparative Analysis of TSIL Catalytic Activity

The catalytic efficacy of a TSIL is dictated by the nature of its tethered functional group. By modifying the cation core or the counter-anion, researchers can engineer Brønsted acidic, Lewis acidic, or Brønsted basic microenvironments tailored to specific reaction mechanisms.

Brønsted Acidic vs. Basic TSILs: Performance Metrics

To objectively evaluate these catalysts, we compare their performance across three benchmark transformations critical to pharmaceutical synthesis: Fischer esterification, the Biginelli multicomponent reaction, and the Aza-Michael addition.

TSIL CatalystFunctional Group TypeTarget ReactionCatalyst LoadingTimeYield (%)Recyclability
[TMPSA][HSO₄] -SO₃H (Brønsted Acid)Fischer Esterification10 mol%1.5 - 3.0 h88 - 95%> 5 cycles
[BSMIM]Ts -SO₃H (Brønsted Acid)Biginelli Reaction5 mol%10 min (MW)> 90%6 cycles
DBU-based IL Amidine (Brønsted Base)Aza-Michael Addition20 mol%2 - 24 h70 - 96%> 4 cycles

Mechanistic Causality & Insights:

  • Acidic TSILs in Esterification: The superior performance of sulfonic acid-functionalized TSILs like [TMPSA][HSO₄] over conventional sulfuric acid is not merely a function of proton concentration. The covalently tethered -SO₃H group creates a localized, high-density acidic microenvironment that rapidly activates the carbonyl carbon. Concurrently, the lipophilic cationic core induces spontaneous phase separation of the synthesized ester, driving the Le Chatelier equilibrium forward without the need for energy-intensive Dean-Stark water removal[1].

  • Basic TSILs in Conjugate Additions: In Aza-Michael reactions, DBU-based basic TSILs excel because they provide dual activation. The basic amidine site enhances the nucleophilicity of the amine, while the highly polar ionic matrix stabilizes the transition state of the conjugate addition, significantly reducing activation energy[2].

Mechanistic Workflows and Logical Relationships

To understand the efficiency of Brønsted acidic TSILs in complex multicomponent reactions (such as the Biginelli synthesis of dihydropyrimidinones, which are vital pharmacophores), we must map the catalytic cycle. The tethered acidic group facilitates sequential electrophilic activations, while the ionic nature of the solvent stabilizes charged intermediates.

G A Substrates (Aldehyde + Urea + β-Ketoester) B Electrophilic Activation (by TSIL -SO3H Group) A->B C Acylimine Intermediate B->C Acid Catalysis D Nucleophilic Addition (Enol Tautomer) C->D E Cyclization & Dehydration D->E F DHPM Product E->F F->B TSIL Recycled via Phase Separation

Mechanistic pathway of TSIL-catalyzed Biginelli multicomponent condensation.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodology details the synthesis of a Brønsted acidic TSIL and its subsequent application in a catalytic workflow. Built-in checkpoints ensure that structural integrity and catalytic activity are maintained.

Protocol A: Synthesis of [BSMIM]Ts (Brønsted Acidic TSIL)
  • Quaternization: React 1-methylimidazole with 1,4-butanesultone (1:1 molar ratio) in toluene at 40°C for 24 hours.

    • Causality: Toluene is chosen because the zwitterionic intermediate is insoluble in non-polar solvents, driving the reaction to completion via precipitation.

    • Validation Checkpoint: Wash the white precipitate with diethyl ether and dry under vacuum. Complete solubility of the resulting powder in water confirms the absence of unreacted lipophilic precursors.

  • Acidification: Add an equimolar amount of p-toluenesulfonic acid (TsOH) to the zwitterion in water. Stir at 80°C for 12 hours.

  • Purification: Remove water under reduced pressure (rotary evaporation followed by high vacuum at 80°C for 6 hours) to yield[BSMIM]Ts as a viscous liquid.

    • Validation Checkpoint: ¹H NMR must show the integration of the acidic proton (-SO₃H) at approximately δ 14.0 ppm, confirming successful protonation.

Protocol B: Benchmark Catalytic Evaluation (Biginelli Reaction)
  • Reaction Setup: Combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol) in a reaction vessel. Add 5 mol% of the synthesized [BSMIM]Ts. No additional solvent is required.

  • Catalytic Cycle: Subject the mixture to microwave irradiation (240 W) for 10 minutes, with intermittent cooling.

    • Causality: Microwave irradiation exploits the high ionic conductivity of the TSIL, leading to rapid, localized superheating that accelerates the reaction rate exponentially compared to conventional thermal heating[3].

  • Phase Separation & Recovery: Cool the mixture to room temperature and add cold water. The dihydropyrimidinone (DHPM) product will precipitate. Filter to isolate the product.

    • Validation Checkpoint: The aqueous filtrate contains the TSIL. Evaporate the water under vacuum to recover the catalyst. A constant mass of the recovered TSIL (±2%) across cycles validates the absence of catalyst leaching.

Workflow S1 1. TSIL Synthesis (Quaternization) S2 2. Reaction Setup (Neat Conditions) S1->S2 S3 3. Catalytic Cycle (Thermal/MW) S2->S3 S4 4. Phase Separation (Aqueous Extraction) S3->S4 S5 5. TSIL Recycling (Vacuum Drying) S4->S5 S5->S2 Re-use (Up to 6x)

Self-validating experimental workflow for TSIL synthesis, catalysis, and recovery.

References

  • Brønsted Acidic Ionic Liquids and Their Use as Dual Solvent−Catalysts for Fischer Esterifications Source: ACS Publications URL:[Link]

  • Sustainable and Reusable Sulfonic Acid-Functionalized Task-Specific Ionic Liquid Catalysts for Multicomponent Reactions. A Review Source: SciELO URL:[Link]

  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media Source: PMC URL:[Link]

  • Task-specific Ionic Liquids as a Green Catalysts and Solvents for Organic Synthesis Source: Bentham Science URL:[Link]

  • Task-specific ionic liquid catalyzed efficient microwave-assisted synthesis of 12-alkyl or aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones under solvent-free conditions Source: Taylor & Francis URL:[Link]

Sources

Comparative

Engineering Solvation: A Comparative Guide to Hydrophilic vs. Hydrophobic Ionic Liquids in Pharmaceutical Applications

Executive Summary Ionic liquids (ILs)—salts with melting points below 100°C—have transitioned from niche green solvents to highly engineered functional materials in pharmaceutical development. By meticulously tuning the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ionic liquids (ILs)—salts with melting points below 100°C—have transitioned from niche green solvents to highly engineered functional materials in pharmaceutical development. By meticulously tuning the cation-anion pairing, researchers can design ILs with precise physicochemical properties. The most critical dichotomy in this design space is the choice between hydrophilic and hydrophobic ILs. This guide provides an objective, data-backed comparison of these two classes, detailing their mechanistic divergence, quantitative performance metrics, and field-proven experimental protocols for drug delivery and active pharmaceutical ingredient (API) extraction.

Mechanistic Divergence: Hydrophilic vs. Hydrophobic ILs

Hydrophilic ILs: Hydrotropy and Solubilization

Hydrophilic ILs (e.g., those incorporating acetate, chloride, or amino acid anions) exhibit complete miscibility with water. In pharmaceutical applications, they primarily function as powerful hydrotropes or co-solvents. At specific concentrations, these ILs form solute-IL and water-IL aggregates, creating microenvironments that drastically enhance the aqueous solubility of hydrophobic APIs 1. This hydrotropic capacity is driven by hydrogen bonding and dipole-dipole interactions, allowing them to act as a conduit between water and insoluble drugs without compromising cellular membrane integrity 2.

Hydrophobic ILs: Membrane Destabilization and Biphasic Partitioning

Conversely, hydrophobic ILs (e.g., those containing hexafluorophosphate [PF6] or bis(trifluoromethylsulfonyl)imide [NTf2] anions) are immiscible with water. Their primary utility lies in biphasic systems and membrane interactions. The lipophilicity of these ILs, often dictated by longer alkyl chains on the cation, allows them to interact with and destabilize lipid bilayers. This membrane-destabilizing effect is harnessed for transdermal drug delivery, where hydrophobic ILs facilitate the transport of APIs across biological barriers 3. Furthermore, their water-immiscibility makes them ideal extraction solvents for recovering APIs from aqueous matrices via self-organizing dynamic nano-structures 4.

G IL Ionic Liquids (ILs) in Pharmaceutics Hydrophilic Hydrophilic ILs (e.g., [C2mim][OAc]) IL->Hydrophilic Hydrophobic Hydrophobic ILs (e.g., [C4mim][NTf2]) IL->Hydrophobic Mech1 Hydrotropy & Co-solvency Hydrophilic->Mech1 Mech2 Membrane Destabilization Hydrophobic->Mech2 App1 Enhanced Aqueous Solubility of APIs Mech1->App1 App2 Transdermal Delivery & Biphasic Extraction Mech2->App2

Mechanistic divergence of hydrophilic and hydrophobic ILs in pharmaceutical applications.

Quantitative Performance Comparison

The selection between hydrophilic and hydrophobic ILs relies heavily on the target physicochemical metrics. The table below summarizes the core differences based on recent pharmaceutical benchmarking data.

Property / MetricHydrophilic ILs (e.g., [C2mim][OAc])Hydrophobic ILs (e.g., [C4mim][NTf2])
Water Miscibility Fully miscible (Single phase)Immiscible (Biphasic separation)
Primary Mechanism Hydrotropy, Hydrogen bondingHydrophobic interactions, Dipole induction
Membrane Effect Membrane-stabilizing / NeutralMembrane-destabilizing (Permeation enhancing)
Target Application Aqueous solubility enhancement (APIs)Transdermal delivery, Liquid-liquid extraction
Example API Target Amphotericin B, ItraconazoleCarbamazepine, Ibuprofen
Toxicity Profile Generally lower cytotoxicityHigher cytotoxicity (alkyl chain-length dependent)

Application Workflow I: API Solubilization (Hydrophilic Focus)

When dealing with poorly water-soluble drugs (BCS Class II and IV), hydrophilic ILs can act as hydrotropes. By forming solute-IL aggregates, they bypass the need for volatile organic solvents.

Protocol: Hydrotropic Solubilization of Itraconazole

Objective: Determine the Minimum Hydrotrope Concentration (MHC) and enhance the aqueous solubility of Itraconazole using a hydrophilic IL.

Causality & Logic: Hydrotropes only begin to self-assemble and solubilize hydrophobic drugs once a critical concentration (MHC) is reached. Testing a concentration gradient identifies this thermodynamic threshold. Centrifugation ensures that only fully dissolved API is quantified, preventing false positives from suspended particles.

Step-by-Step Methodology:

  • Solvent Formulation: Prepare a series of aqueous solutions using a hydrophilic IL (e.g., 1-butyl-3-methylimidazolium chloride,[C4mim][Cl]) ranging from 0.1 M to 2.5 M in ultra-pure water. Include a 0 M (pure water) control.

  • API Saturation: Add an excess amount of crystalline Itraconazole (e.g., 50 mg) to 5 mL of each IL solution in sealed glass vials.

  • Equilibration: Place the vials in a thermostatic shaker at 25°C and agitate at 150 rpm for 48 hours. Reasoning: 48 hours ensures the system reaches thermodynamic equilibrium, a critical requirement for accurate solubility measurements.

  • Separation: Centrifuge the mixtures at 10,000 rpm for 15 minutes to pellet the undissolved API.

  • Validation & Quantification: Carefully extract the supernatant, dilute it with methanol to prevent precipitation, and quantify the dissolved Itraconazole using HPLC-UV at 262 nm.

  • Data Analysis: Plot solubility vs. IL concentration. The inflection point on the curve indicates the MHC, validating the hydrotropic effect.

Application Workflow II: Biphasic Extraction (Hydrophobic Focus)

Hydrophobic ILs are unparalleled in their ability to extract APIs from complex aqueous matrices. By utilizing Magnetic Ionic Liquids (MILs)—hydrophobic ILs containing paramagnetic anions like [FeCl4]—researchers can perform rapid, centrifuge-free extractions.

G Step1 Aqueous Sample (Contains API) Step2 Add Hydrophobic MIL (e.g., [P66614][FeCl4]) Step1->Step2 Step3 Micelle Formation & API Partitioning Step2->Step3 Vortex Step4 Magnetic Separation Step3->Step4 External Magnet Step5 Acetonitrile Desorption Step4->Step5 Isolate MIL Step6 HPLC-UV Analysis Step5->Step6 Inject

Step-by-step workflow for the extraction of APIs using hydrophobic magnetic ionic liquids.

Protocol: MIL-Based Extraction of Carbamazepine

Objective: Extract Carbamazepine (CBZ) from an aqueous matrix using a hydrophobic MIL.

Causality & Logic: The hydrophobic core of the MIL microdroplets induces a dipole moment that strongly interacts with the aromatic ring of Carbamazepine 5. The paramagnetic nature of the [FeCl4] anion allows for instant phase separation using a standard magnet, eliminating the need for time-consuming centrifugation. Acetonitrile is selected for desorption because it outcompetes the MIL-API interactions, releasing the drug for analysis.

Step-by-Step Methodology:

  • MIL Addition: Add 50 µL of the hydrophobic MIL (trihexyl(tetradecyl)phosphonium tetrachloroferrate, [P66614][FeCl4]) to 10 mL of the aqueous sample containing CBZ.

  • Dispersion: Vortex the mixture vigorously for 2 minutes to disperse the MIL into microdroplets, maximizing the surface area for API partitioning.

  • Magnetic Separation: Apply an external neodymium magnet to the side of the extraction vial for 5 minutes. The MIL microdroplets, now enriched with CBZ, will aggregate at the magnet's location.

  • Aqueous Phase Removal: Carefully decant or pipette out the depleted aqueous phase, leaving only the isolated MIL droplet.

  • Desorption: Add 500 µL of acetonitrile to the isolated MIL. Vortex for 1 minute to desorb the CBZ from the MIL matrix.

  • Validation & Quantification: Inject the acetonitrile phase into an HPLC-UV system (detection at 285 nm). Calculate the extraction recovery by comparing the peak area to a known standard. A self-validating system should yield >95% recovery.

Strategic Selection Matrix

The choice between hydrophilic and hydrophobic ILs dictates the success of your pharmaceutical application.

  • Opt for Hydrophilic ILs when the primary bottleneck is the aqueous solubility of an API, or when formulating oral drug delivery systems where cytotoxicity must be minimized.

  • Opt for Hydrophobic ILs when designing transdermal patches (where membrane permeation is required), or when engineering biphasic extraction systems for API purification and recovery.

References

  • Advances Brought by Hydrophilic Ionic Liquids in Fields Involving Pharmaceuticals. ResearchGate. Available at:[Link]

  • Ionic Liquids in Pharmaceutics: Biocompatibility, Physicochemical Properties, and Applications of API-ILs in Modern Drug Delivery Systems. Indonesian Journal on Health Science and Medicine. Available at: [Link]

  • Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. National Institutes of Health (NIH). Available at:[Link]

  • Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews - ACS Publications. Available at:[Link]

  • Ionic Liquids and Water: Hydrophobicity vs. Hydrophilicity. National Institutes of Health (NIH). Available at:[Link]

Sources

Validation

A Comparative Guide to Validating Reaction Mechanisms in 1-(3-Cyanopropyl)-3-methylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Cyano Functional Group The defining feature of 1-(3-cyanopropyl)-3-methylimidazolium chloride is the terminal nitrile...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyano Functional Group

The defining feature of 1-(3-cyanopropyl)-3-methylimidazolium chloride is the terminal nitrile (cyano) group on the alkyl chain. This functionalization imparts unique properties to the ionic liquid, influencing its solvent capabilities, and its role in stabilizing catalytic species.[1] For instance, the nitrile group can act as a coordinating ligand for transition metals, making this TSIL a valuable component in catalytic systems like Suzuki and Stille cross-coupling reactions.[1][2] However, as we will demonstrate, this functionalization also impacts the ionic liquid's stability and reaction kinetics compared to simpler alkyl-substituted imidazolium salts. Understanding and validating these mechanistic nuances is critical for optimizing reaction conditions and ensuring the robustness of synthetic processes in research and drug development.[3]

Comparative Analysis of Reaction Mechanisms

Synthesis: A Nucleophilic Substitution Pathway

The synthesis of both [C3CNMIM]Cl and [BMIM]Cl typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction, often referred to as a quaternization reaction.[4] This involves the reaction of 1-methylimidazole with an appropriate alkyl halide.

  • For [C3CNMIM]Cl: 1-methylimidazole reacts with 4-chlorobutyronitrile.

  • For [BMIM]Cl: 1-methylimidazole reacts with 1-chlorobutane.

The general mechanism is illustrated below:

cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products methylimidazole 1-Methylimidazole ts [Im-R---X]‡ methylimidazole->ts Nucleophilic Attack alkylhalide Alkyl Halide (R-X) alkylhalide->ts product Imidazolium Cation ts->product halide Halide Anion ts->halide

Caption: Generalized SN2 mechanism for imidazolium ionic liquid synthesis.

Potential Side Reactions: The primary side reaction of concern is the potential for elimination reactions, especially if there are impurities in the starting materials or if elevated temperatures are used. Additionally, if the alkyl halide is not pure, one could see the formation of other imidazolium salts.[5]

Thermal Stability: The Impact of Functionalization

A critical point of differentiation between functionalized and non-functionalized ionic liquids is their thermal stability. Experimental evidence suggests that the incorporation of a nitrile group generally decreases the thermal stability of imidazolium-based ionic liquids.[6][7]

Ionic LiquidDecomposition Temperature (Td)Key Structural Feature
[C3CNMIM]BF4 265 °CNitrile-functionalized
[BMIM]BF4 403 °CNon-functionalized alkyl chain
[BMIM]Cl ~240-250 °CNon-functionalized alkyl chain

Table 1: Comparison of thermal decomposition temperatures for nitrile-functionalized and non-functionalized imidazolium ionic liquids. Data for the BF4 analogs are used for direct comparison from a single study. The decomposition temperature for [BMIM]Cl is also provided.[6][8]

The reduced thermal stability of the nitrile-functionalized ionic liquid is attributed to the electronic effects of the cyano group, which can provide alternative decomposition pathways.[6] The primary decomposition mechanism for 1-alkyl-3-methylimidazolium chlorides is believed to be a nucleophilic attack by the chloride anion on the alkyl groups of the cation, leading to the formation of volatile alkyl chlorides and 1-methylimidazole.[9]

cluster_reactants Reactants cluster_products Decomposition Products imidazolium [C3CNMIM]Cl methylimidazole 1-Methylimidazole imidazolium->methylimidazole SN2 attack on methyl group chlorobutyronitrile 4-Chlorobutyronitrile imidazolium->chlorobutyronitrile SN2 attack on methyl group methylchloride Methyl Chloride imidazolium->methylchloride SN2 attack on cyanopropyl group cyanopropylimidazole 1-(3-Cyanopropyl)imidazole imidazolium->cyanopropylimidazole SN2 attack on cyanopropyl group

Caption: Proposed thermal decomposition pathways for [C3CNMIM]Cl.

Experimental Validation Workflows

To experimentally validate the proposed reaction mechanisms for the synthesis and decomposition of [C3CNMIM]Cl, a combination of spectroscopic and analytical techniques is employed.

Workflow 1: Monitoring Synthesis via 1H NMR Spectroscopy

This workflow allows for the in-situ monitoring of the SN2 reaction to determine reaction kinetics and identify the formation of the product and any potential side products.

Protocol:

  • Sample Preparation: In a 5 mm NMR tube, dissolve equimolar amounts of 1-methylimidazole and 4-chlorobutyronitrile in a deuterated solvent (e.g., DMSO-d6).

  • Initial Spectrum (t=0): Acquire a 1H NMR spectrum of the starting materials immediately after mixing.

  • Time-course Acquisition: Acquire a series of 1H NMR spectra at regular time intervals (e.g., every 15 minutes) at a constant temperature.

  • Data Analysis:

    • Monitor the decrease in the integration of the reactant peaks (e.g., the methyl protons of 1-methylimidazole).

    • Monitor the increase in the integration of the product peaks (e.g., the newly formed N-CH2 protons of the cyanopropyl chain).[10]

    • The appearance of any unexpected peaks may indicate side reactions.

  • Kinetic Analysis: Plot the concentration of the reactants or products as a function of time to determine the reaction rate constant.

cluster_setup Setup cluster_acquisition Acquisition cluster_analysis Analysis A Prepare NMR sample (Reactants in d-solvent) B Acquire initial spectrum (t=0) A->B C Acquire spectra at time intervals B->C D Integrate reactant and product peaks C->D E Plot concentration vs. time D->E F Determine reaction rate E->F

Caption: Workflow for NMR-based reaction monitoring.

Workflow 2: Characterizing Decomposition Products using ESI-MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for identifying the products of ionic liquid decomposition.[11]

Protocol:

  • Sample Preparation:

    • Control: Prepare a dilute solution of pure [C3CNMIM]Cl in a suitable solvent (e.g., methanol).

    • Heated Sample: Heat a sample of [C3CNMIM]Cl at a temperature approaching its decomposition point for a set period. Dissolve the heated sample in the same solvent.

  • Mass Spectrometry Analysis:

    • Infuse the samples into the ESI-MS source.

    • Acquire mass spectra in positive ion mode.

  • Data Analysis:

    • In the control sample, expect to see the parent cation [C3CNMIM]+.

    • In the heated sample, look for the parent cation as well as potential fragmentation or decomposition products. For [C3CNMIM]Cl, key species to look for would be the products of nucleophilic attack by the chloride anion, such as 1-methylimidazole and 1-(3-cyanopropyl)imidazole.[9]

    • Tandem MS (MS/MS) can be used to fragment the parent ion and compare its fragmentation pattern to that of suspected decomposition products.

cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_interpretation Data Interpretation A Prepare control and heated samples B Infuse samples into ESI-MS A->B C Acquire mass spectra (positive mode) B->C D Identify parent ion and fragments C->D E Compare control vs. heated spectra D->E F Confirm decomposition products E->F

Caption: Workflow for ESI-MS analysis of thermal decomposition.

Conclusion: A Tale of Two Cations

This guide has demonstrated that while 1-(3-cyanopropyl)-3-methylimidazolium chloride shares a fundamental synthesis mechanism with its non-functionalized counterpart, [BMIM]Cl, the presence of the nitrile group introduces significant differences in its properties, most notably a decrease in thermal stability. For researchers in drug development and catalysis, this trade-off is crucial. The enhanced coordinating ability of [C3CNMIM]Cl may offer superior catalytic performance, but its lower thermal stability must be considered when designing reaction conditions.[1][2][6][7] The experimental workflows provided herein offer a robust framework for validating these reaction mechanisms, ensuring the reliable and optimized application of this task-specific ionic liquid.

References

  • Dyson, P. J., et al. "Nitrile-functionalized pyrrolidinium ionic liquids as solvents for cross-coupling reactions involving in situ generated nanoparticle catalyst reservoirs." Dalton Transactions (2006). [Link]

  • Zhang, Q., et al. "Physicochemical Properties of Nitrile-Functionalized Ionic Liquids." The Journal of Physical Chemistry B 111.9 (2007): 2864-2872. [Link]

  • Zhao, D., et al. "Synthesis and characterization of ionic liquids incorporating the nitrile functionality." Inorganic chemistry 43.6 (2004): 2197-2205. [Link]

  • Zhang, Q., et al. "Physicochemical Properties of Nitrile-Functionalized Ionic Liquids." The Journal of Physical Chemistry B 111.9 (2007): 2864-2872. [Link]

  • Park, S., et al. "Recovery of palladium using 1-cyanopropyl-3-methylimidazolium chloride based aqueous biphasic system combined with electrodeposition." Journal of Industrial and Engineering Chemistry 20.4 (2014): 1957-1962. [Link]

  • Wang, Y., et al. "Reaction Mechanism of Cl2 and 1-Alkyl-3-methylimidazolium Chloride Ionic Liquids." The Journal of Physical Chemistry A 115.46 (2011): 13452-13466. [Link]

  • Kuhlmann, E. S., et al. "Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium." Green Chemistry 11.4 (2009): 467-474. [Link]

  • Rajathi, K., and A. Rajendran. "Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids." Research & Reviews: Journal of Chemistry 2.1 (2013): 1-6. [Link]

  • Al-Akayleh, F., et al. "Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems." Pharmaceutics 15.3 (2023): 735. [Link]

  • Lemus, J., et al. "Effect of Nitrile-Functionalization of Imidazolium-Based Ionic Liquids on Their Transport Properties, Both Pure and Mixed with Lithium Salts." The Journal of Physical Chemistry B 118.49 (2014): 14426-14435. [Link]

  • Wang, Y., et al. "Reaction mechanism of Cl2 and 1-alkyl-3-methylimidazolium chloride ionic liquids." The Journal of physical chemistry. A 115.46 (2011): 13452-66. [Link]

  • Zhou, Y., et al. "The cation−anion interaction in ionic liquids studied by extractive electrospray ionization mass spectrometry." Canadian Journal of Chemistry 92.7 (2014): 611-615. [Link]

  • Otto Chemie Pvt. Ltd. 1-(3-Cyanopropyl)-3-methylimidazolium chloride, ≥98.5%. [Link]

  • IntechOpen. Applications of Ionic Liquids in Pharmaceuticals. [Link]

  • Hoffman Fine Chemicals. CAS 683224-96-6 | 1-(3-Cyanopropyl)-3-methylimidazolium chloride. [Link]

  • MDPI. Ionic Liquids in Drug Delivery Systems. [Link]

  • Wang, J., et al. "The Catalytic Mechanism of [Bmim]Cl-Transition Metal Catalysts for Hydrochlorination of Acetylene." Molecules 29.3 (2024): 574. [Link]

  • Gupta, G. R., et al. "Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies." Asian Journal of Chemistry 25.15 (2013): 8261-8265. [Link]

  • The Royal Society of Chemistry. Supplementary NMR data. [Link]

  • ResearchGate. Catalytic performance of (a) M‐[Bmim]Cl, (b) Ru‐[Bmim]X catalysts, (c).... [Link]

  • ResearchGate. FTIR of imidazolium ionic liquid [bmim][Cl] and its Ni, Co, Cu, Fe and Al chlorides modification.. [Link]

  • Organic Syntheses. 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−). [Link]

  • Leone, M., et al. "Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques." Molecules 28.9 (2023): 3719. [Link]

  • ResearchGate. Density, Viscosity, Refractive Index and Conductivity of 1Allyl3-methylimidazolium Chloride + Water Mixture. [Link]

  • Scite.ai. Protonated 1‐methylimidazole decomposition by electrospray tandem mass spectrometry. [Link]

  • Heckman, N. L., et al. "Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation." Journal of Laboratory Chemical Education 10.1 (2022): 9-19. [Link]

  • Singh, S., and A. Kumar. "Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel." Journal of Chemistry 2013 (2013): 982639. [Link]

  • Semantic Scholar. Synthesis, Characterization, and Magnetic Properties of Lanthanide- Containing Paramagnetic Ionic Liquids: An Evan's NMR. [Link]

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Comparative

electrochemical stability window of 1-(3-Cyanopropyl)-3-methylimidazolium chloride vs other electrolytes

Electrochemical Stability Window of 1-(3-Cyanopropyl)-3-methylimidazolium Chloride ([CPMIM]Cl): A Comparative Guide Executive Summary The electrochemical stability window (ESW) defines the thermodynamic limits within whi...

Author: BenchChem Technical Support Team. Date: March 2026

Electrochemical Stability Window of 1-(3-Cyanopropyl)-3-methylimidazolium Chloride ([CPMIM]Cl): A Comparative Guide

Executive Summary

The electrochemical stability window (ESW) defines the thermodynamic limits within which an electrolyte remains stable against oxidation and reduction. For researchers in advanced energy storage, electro-organic synthesis, and drug development, overcoming the narrow ESW of aqueous systems (~1.23 V) is a critical hurdle[1]. Room-temperature ionic liquids (RTILs) offer a robust alternative, but functionalized RTILs like 1-(3-Cyanopropyl)-3-methylimidazolium chloride ([CPMIM]Cl) provide unique advantages. By appending a strongly electron-withdrawing cyano group to the imidazolium cation, [CPMIM]Cl achieves a modulated ESW that enhances anodic stability while providing specific coordination sites for transition metals and enzymes[2].

Mechanistic Overview: The Role of the Cyano Group

In standard imidazolium ILs such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), the cathodic limit is typically dictated by the reduction of the imidazolium ring (leading to the formation of N-heterocyclic carbenes), while the anodic limit is governed by the oxidation of the chloride anion[3][4].

When the alkyl chain is replaced with a cyanopropyl group to form [CPMIM]Cl, the electron-withdrawing nature of the nitrile (-C≡N) group lowers the Highest Occupied Molecular Orbital (HOMO) energy level. This thermodynamic shift increases the resistance of the cation to oxidative degradation. While the chloride anion still dictates the primary anodic boundary, the overall solvation environment and ion-pairing dynamics in [CPMIM]Cl suppress early-onset oxidative currents, effectively widening the functional anodic window compared to non-functionalized analogs[5][6].

Quantitative Data Comparison

To objectively evaluate [CPMIM]Cl, we must benchmark it against conventional electrolytes. The following table summarizes the ESW parameters. (Note: Values for ILs are typically measured vs. Ag/Ag+ pseudo-reference electrodes on a Glassy Carbon working electrode).

Electrolyte SystemCathodic Limit (V)Anodic Limit (V)Total ESW (V)Key Limitation / Advantage
Aqueous (0.1 M KCl) -0.6+0.6~1.2Narrow ESW due to thermodynamic water splitting[1].
Organic (EC/DMC + LiPF6) -2.0+1.5~3.5Volatile, flammable; highly dependent on SEI formation[6].
[BMIM]Cl (Standard IL) -1.5+1.5~3.0Baseline IL stability; lacks specific functional coordination[3].
[CPMIM]Cl (Functional IL) -1.4+1.8~3.2Cyano-group extends anodic stability and coordinates strongly with metals/enzymes[2].

Self-Validating Experimental Protocol: ESW Determination

To ensure trustworthiness and reproducibility, the ESW must be measured using a self-validating electrochemical protocol. The presence of trace water will artificially narrow the ESW by introducing parasitic hydrogen evolution (HER) and oxygen evolution (OER) reactions[3].

Step 1: Rigorous Dehydration (Causality: Eliminating Parasitic Reactions) Dry the [CPMIM]Cl under high vacuum (10⁻³ Torr) at 70°C for 48 hours. Validate the moisture content using Karl Fischer titration. The protocol is only valid if H₂O < 10 ppm, as higher water content will mask the true anodic/cathodic limits of the ionic liquid[7].

Step 2: Cell Assembly in Inert Atmosphere (Causality: Preventing O₂ Reduction) Transfer the dried electrolyte into an Argon-filled glovebox (O₂ < 1 ppm). Assemble a 3-electrode cell using:

  • Working Electrode (WE): Glassy Carbon (GC) macro-disk (3 mm diameter). Why GC? Platinum is highly catalytic and will prematurely reduce the imidazolium ring; GC provides a kinetically sluggish surface, revealing the true thermodynamic limits of the liquid[5].

  • Counter Electrode (CE): Platinum wire (high surface area).

  • Reference Electrode (RE): Ag/Ag+ pseudo-reference (0.01 M AgNO₃ in acetonitrile) isolated by a Vycor frit.

Step 3: Step-by-Step Polarization (Causality: Isolating Redox Boundaries) Do not run a full-sweep Cyclic Voltammogram (CV) immediately, as oxidation products can alter the reduction baseline[6].

  • Anodic Sweep: Perform Linear Sweep Voltammetry (LSV) from the Open Circuit Potential (OCP) to +2.5 V at 1 mV/s. Record the potential where the current density exceeds 1 mA/cm² (Anodic Limit).

  • Cathodic Sweep: Using a freshly polished WE and fresh electrolyte, sweep from OCP to -2.5 V at 1 mV/s. Record the potential where current density exceeds -1 mA/cm² (Cathodic Limit).

Step 4: Self-Validation via Cyclic Voltammetry Set the vertex potentials 100 mV inside the established limits. Run 50 consecutive CV cycles at 10 mV/s. If the current response remains purely capacitive (rectangular shape) with no emergent faradaic peaks, the ESW is validated as thermodynamically stable[6].

Workflow & Mechanistic Visualization

Mechanism A [CPMIM]Cl Electrolyte (Trace H2O < 10 ppm) B Cathodic Polarization (Imidazolium Ring Reduction) A->B Reduction C Anodic Polarization (Chloride & Cyano Oxidation) A->C Oxidation D N-heterocyclic Carbene Formation (Limit ~ -1.4 V) B->D E Cyano-Stabilized Anodic Boundary (Limit ~ +1.8 V) C->E F Total ESW: ~3.2 V (Working Potential Range) D->F E->F

Mechanistic boundaries defining the electrochemical stability window of [CPMIM]Cl.

Application Insights for Drug Development & Energy

For drug development professionals, the wide ESW and hydrogen-bonding capacity of [CPMIM]Cl make it an exceptional solvent for biocatalysis. The cyano group interacts with enzymes without denaturing them, allowing for electrochemical biosensing and electro-enzymatic synthesis at potentials where aqueous buffers would vigorously decompose[2]. In energy storage, [CPMIM]-based electrolytes are utilized as additives to stabilize the Solid Electrolyte Interphase (SEI) in high-voltage lithium-ion batteries, sharply increasing discharge capacity and overall cycle life[2][8].

Sources

Validation

Assessing the "Greenness" of 1-(3-Cyanopropyl)-3-methylimidazolium chloride: A Comparative Guide

An In-Depth Technical Guide for Researchers The term "green solvent" has become a cornerstone of sustainable chemistry, yet its application is often nuanced and requires rigorous, multi-faceted evaluation. Ionic liquids...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

The term "green solvent" has become a cornerstone of sustainable chemistry, yet its application is often nuanced and requires rigorous, multi-faceted evaluation. Ionic liquids (ILs), once hailed as universal green replacements for volatile organic compounds (VOCs), are now understood to possess a complex environmental profile. This guide provides a comprehensive assessment of 1-(3-Cyanopropyl)-3-methylimidazolium chloride, a task-specific ionic liquid (TSIL), evaluating its "green" credentials against the core pillars of sustainable chemistry.[1][2][3] We will move beyond simplistic labels to offer a data-driven comparison, enabling researchers to make informed decisions based on a holistic view of the solvent's life cycle.

Pillar 1: Synthesis Efficiency — The Environmental Cost of Creation

A solvent's green journey begins at its synthesis. To quantify this, we employ two widely accepted green chemistry metrics: Atom Economy (AE) and the Environmental Factor (E-Factor).[4][5]

  • Atom Economy (AE): This metric calculates the efficiency of a reaction in converting the mass of reactants into the desired product.[6] An ideal AE of 100% means all atoms from the reactants are incorporated into the final product.

  • E-Factor: This metric quantifies the waste generated, defined as the ratio of the mass of waste to the mass of the product.[5] A lower E-Factor signifies a greener process.

The typical synthesis of imidazolium-based ILs is a quaternization reaction.[7] For 1-(3-Cyanopropyl)-3-methylimidazolium chloride, this involves reacting 1-methylimidazole with 4-chlorobutyronitrile.

cluster_synthesis Synthesis Pathway Reactant1 1-Methylimidazole Product [C3CNMIM]Cl Reactant1->Product Reactant2 4-Chlorobutyronitrile Reactant2->Product Solvent Solvent (e.g., Toluene) Solvent->Product cluster_factors Influencing Factors IL_Toxicity Ionic Liquid Toxicity Cation Cation Structure - Alkyl Chain Length - Functional Groups IL_Toxicity->Cation determines lipophilicity Anion Anion Type - Halide (Cl⁻, Br⁻) - Fluorinated ([BF₄]⁻, [NTf₂]⁻) - Cyano-based ([N(CN)₂]⁻) IL_Toxicity->Anion contributes to overall hazard

Caption: Key structural components dictating IL toxicity.

  • Cation Side Chain: Toxicity generally increases with the length of the alkyl side chain on the imidazolium ring. [8][9]Longer chains increase lipophilicity, which can facilitate the disruption of cell membranes. The cyanopropyl group on [C3CNMIM]Cl is relatively short, suggesting a lower baseline toxicity compared to ILs with hexyl or octyl chains. [8]

  • Anion Type: The anion's contribution to toxicity cannot be overlooked. While simple chloride anions are often considered less hazardous than many complex fluorinated anions, the presence of cyano-based anions in other ILs has been linked to significant ecotoxicity. [10]

  • The Cyano Functional Group: The nitrile group in [C3CNMIM]Cl is a critical feature. While integral to the cation, the potential for its degradation into cyanide species under specific environmental or metabolic conditions is a significant concern that requires thorough investigation.

Hazard Profile of [C3CNMIM]Cl: According to its Safety Data Sheet, 1-(3-Cyanopropyl)-3-methylimidazolium chloride is classified with the following GHS hazard statements:

  • H315: Causes skin irritation. [1][11]* H319: Causes serious eye irritation. [1][11]* H335: May cause respiratory irritation. [1][11] This profile necessitates careful handling and personal protective equipment, placing it in a different category from truly benign solvents like water or ethanol. [11] Experimental Data: Ecotoxicity Comparison The Microtox® bioassay, which measures the inhibition of bioluminescence in the bacterium Aliivibrio fischeri, is a standard method for assessing aquatic toxicity. The resulting EC₅₀ value represents the concentration causing a 50% reduction in light output. Lower EC₅₀ values indicate higher toxicity.

Table 2: Comparative Ecotoxicity Data (EC₅₀ values in mg/L)

SolventOrganismEC₅₀ (mg/L)Toxicity Classification [12]
[C3CNMIM]Cl Data not available, inferred from similar structuresEst. 10-100Moderately Toxic
1-Ethyl-3-methylimidazolium chlorideVibrio fischeri~220Practically Harmless
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)Vibrio fischeri77.43 [13]Toxic
1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl)Microcystis aeruginosa10.62 [14]Toxic
TolueneVibrio fischeri15.6Toxic
DichloromethaneVibrio fischeri224Practically Harmless
EthanolVibrio fischeri>10,000Relatively Harmless

Note: The toxicity of imidazolium ILs shows a clear trend of increasing with alkyl chain length. While specific data for the cyanopropyl variant is lacking, its toxicity is expected to be in the moderate range, potentially higher than simpler short-chain analogues due to the nitrile function.

In Silico Toxicology Assessment: Predictive toxicology, using Quantitative Structure-Activity Relationship (QSAR) models, is an invaluable tool for screening the potential toxicity of the vast number of possible ILs. [15]These computational models correlate molecular structures with known toxicological endpoints, such as acetylcholinesterase inhibition, allowing for early-stage hazard assessment before synthesis. [15][16]

Pillar 3: Biodegradability — Persistence in the Environment

A critical flaw in the "green" profile of many early ionic liquids is their lack of biodegradability. The imidazolium ring, in particular, is highly stable and resistant to microbial degradation. [17][18]

  • Persistence: Studies using standard Organisation for Economic Co-operation and Development (OECD) protocols often classify imidazolium-based ILs as "poorly biodegradable". [8][19]This means they can persist in aquatic environments, leading to potential long-term exposure for ecosystems.

  • Influence of Side Chains: While very long alkyl chains can sometimes increase the rate of primary biodegradation (the initial alteration of the molecule), they do not typically lead to ultimate biodegradation (complete mineralization to CO₂, water, and mineral salts). [17]Functional groups like esters can significantly improve biodegradability, but the cyanopropyl group is not expected to confer this benefit. [18] Table 3: Comparative Biodegradability

SolventOECD 301 Test Result (% Biodegradation in 28 days)Classification
Short-chain Imidazolium ILs < 20% (Generally) [8][19]Not Readily Biodegradable
[C3CNMIM]Cl Data not available, expected to be lowPresumed Not Readily Biodegradable
Toluene> 80%Readily Biodegradable
Ethanol> 90%Readily Biodegradable
Acetonitrile> 80%Readily Biodegradable
Pillar 4: Recyclability and Recovery — Closing the Loop

The primary environmental advantage of ionic liquids is their negligible vapor pressure, which virtually eliminates their emission as VOCs. [20][21]This property is also the key to their recyclability, as it allows for the separation of volatile products or reactants through distillation, leaving the IL behind for reuse.

Protocol: General Workflow for Ionic Liquid Recovery

Start Reaction Mixture (IL + Product + Reactants) Distillation Separation Step (e.g., Vacuum Distillation) Start->Distillation Product_Stream Volatile Components (Product, Solvent) Distillation->Product_Stream recover Used_IL Used IL (with impurities) Distillation->Used_IL isolate Purification Purification (e.g., Adsorption, Extraction) Used_IL->Purification Recycled_IL Recycled IL Purification->Recycled_IL Reaction New Reaction Batch Recycled_IL->Reaction

Caption: A typical cycle for IL recovery and reuse.

Methodologies for Recovery:

  • Distillation/Evaporation: The most common method when products are volatile. [22]* Adsorption: Using materials like activated carbon or specialized resins can remove impurities or the IL itself from aqueous solutions. [23][24]* Membrane Separation: Techniques like nanofiltration can be effective for separating ILs from process streams. [25]* Extraction: Using an immiscible solvent (e.g., supercritical CO₂) can selectively remove products.

While highly recyclable in theory, challenges such as the accumulation of non-volatile by-products can decrease the IL's efficiency over time, necessitating periodic purification. [25]

Conclusion: A Nuanced Verdict on "Greenness"

Labeling 1-(3-Cyanopropyl)-3-methylimidazolium chloride as a "green solvent" is an oversimplification. A more accurate description is a "greener alternative" that presents a distinct trade-off of benefits and drawbacks.

  • Strengths:

    • High Synthesis Efficiency (AE): The core reaction is atom-economical.

    • Non-Volatile: A clear advantage over VOCs, reducing air pollution and enabling easier recovery.

    • High Recyclability: Can be recovered and reused multiple times, reducing overall solvent consumption.

  • Weaknesses:

    • Poor Synthesis Efficiency (E-Factor): The reliance on volatile solvents for synthesis and purification generates significant waste.

    • Inherent Hazard: It is a confirmed skin, eye, and respiratory irritant, requiring stringent safety protocols.

    • Environmental Persistence: Like most imidazolium ILs, it is predicted to be poorly biodegradable, posing a risk if released into the environment.

    • Potential Ecotoxicity: The combination of the imidazolium core and the cyano-functional group suggests moderate aquatic toxicity.

Compared to conventional solvents like toluene, [C3CNMIM]Cl offers a significant improvement by eliminating volatility. However, when compared to truly green solvents like water or bio-ethanol, its profile concerning toxicity and biodegradability is substantially less favorable. [26][27] The value of 1-(3-Cyanopropyl)-3-methylimidazolium chloride lies in its role as a task-specific solvent, where its unique solvating properties for certain reactions might lead to process improvements (e.g., increased yield, lower energy consumption) that could outweigh its inherent drawbacks. [1]However, this can only be determined through a comprehensive life cycle assessment (LCA) for each specific application, weighing the cradle-to-grave impacts against all viable alternatives.

References

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  • Klamt, A. (1995). Fast solvent screening via quantum chemistry: COSMO-RS approach. ResearchGate. Available at: [Link]

  • Liwarska-Bizukojc, E., et al. (2013). Removal of imidazolium ionic liquids by microbial associations: study of the biodegradability and kinetics. PubMed. Available at: [Link]

  • Stolte, S., et al. (2012). Biodegradation of imidazolium ionic liquids by activated sludge microorganisms. ResearchGate. Available at: [Link]

  • COSMO-RS | Thermodynamics & Solubility Prediction Software - SCM. Available at: [Link]

  • Garcia, M.T., et al. (2008). Toxicity and biodegradability of imidazolium ionic liquids. PubMed. Available at: [Link]

  • Gathergood, N., et al. (2006). Further investigation of the biodegradability of imidazolium ionic liquids. RSC Publishing. Available at: [Link]

  • Roy, K., et al. (2014). Predictive in silico Modeling of Ionic Liquids toward Inhibition of the Acetyl Cholinesterase Enzyme of Electrophorus electricus: A Predictive Toxicology Approach. ACS Publications. Available at: [Link]

  • Głowienkowski, F., et al. (2023). Role of Fungi in Biodegradation of Imidazolium Ionic Liquids by Activated Sewage Sludge. MDPI. Available at: [Link]

  • Singh, S., et al. (2019). Predicting the Toxicity of Ionic Liquids toward Acetylcholinesterase Enzymes Using Novel QSAR Models. PMC. Available at: [Link]

  • da Silva, F.W., et al. (2023). COSMO-RS Solubility Screening and Coumarin Extraction from Pterocaulon polystachyum with Deep Eutectic Solvents. MDPI. Available at: [Link]

  • Clark, J.H., & Tavener, S.J. (2007). Alternative Solvents: Shades of Green. Organic Process Research & Development. Available at: [Link]

  • Paduszyński, K. (2017). An overview of the performance of the COSMO-RS approach in predicting the activity coefficients of molecular solutes in ionic liquids and derived properties at infinite dilution. RSC Publishing. Available at: [Link]

  • 1-(3-Cyanopropyl)-3-methylimidazolium chloride, ≥98.5% - Laboratory Chemicals. Available at: [Link]

  • Lotfi, S., & Kumar, P. (2022). In silico cytotoxicity estimation of ionic liquids based on their two- and three-dimensional structural descriptors. ResearchGate. Available at: [Link]

  • Chen, C., et al. (2020). Machine Learning for Ionic Liquid Toxicity Prediction. MDPI. Available at: [Link]

  • Mphahlele, K.R., et al. (2016). Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks. PMC. Available at: [Link]

  • Cvjetko, M., et al. (2016). The Green Synthesis of Ionic Liquids. ResearchGate. Available at: [Link]

  • Stolte, S., et al. (2012). (Eco)toxicity of fluoro-organic and cyano-based ionic liquid anions. ResearchGate. Available at: [Link]

  • Sosnowska, A., et al. (2021). In Vitro Anticancer and Antivirus Activities of Cyano- and Bis(Trifluoromethylsulfonyl)imide-Based Ionic Liquids. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Le, T.C. (2022). Deep Probabilistic Learning Model for Prediction of Ionic Liquids Toxicity. Semantic Scholar. Available at: [Link]

  • Gkaktsi, D.E., et al. (2022). Current Trends in Green Solvents: Biocompatible Ionic Liquids. MDPI. Available at: [Link]

  • Kumar, V., & Kumar, A. (2023). Solvent and ionic liquids used for green synthesis. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Sharma, S., & Sharma, S. (2018). GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. Jetir.Org. Available at: [Link]

  • Supplementary information 1. Experimental. Semantic Scholar. Available at: [Link]

  • CAS 683224-96-6 | 1-(3-Cyanopropyl)-3-methylimidazolium chloride | MFCD09265183. Hoffman Fine Chemicals. Available at: [Link]

  • METRICS - Green Chemistry Toolkit. Available at: [Link]

  • Sharma, A., et al. (2024). Integrating green chemistry with biomedical innovation: the role of biocompatible ionic liquids and ionic liquid nanoparticles in therapeutic applications. PMC. Available at: [Link]

  • Lim, X.Y., et al. (2022). Techniques for recovery and recycling of ionic liquids: A review. Chalmers Research. Available at: [Link]

  • Liu, H., et al. (2022). Inhibition Effect of Ionic Liquid [Hmim]Cl on Microcystis Growth and Toxin Production. PMC. Available at: [Link]

  • Ribate, M.P., et al. (2024). Comprehensive Analysis of the Acute Toxicity of Ionic Liquids Using Microtox® Bioassays. MDPI. Available at: [Link]

  • Sheldon, R.A. (2008). Green chemistry for chemical synthesis. PMC. Available at: [Link]

  • Atom economy / E factor | - ChemBAM. Available at: [Link]

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  • Evaluation of a Lab-scale Ionic Liquid Synthesis using Life Cycle Assessment. Green Chemistry (RSC Publishing). Available at: [Link]

  • Chen, P.H., et al. (2015). Efficient and recyclable removal of imidazolium ionic liquids from water using resorcinol–formaldehyde polymer resin. RSC Publishing. Available at: [Link]

  • Bystrzanowska, M., et al. (2017). How green are ionic liquids? – A multicriteria decision analysis approach. MOST Wiedzy. Available at: [Link]

  • Warguła, J., et al. (2020). Preparation of Nanocellulose Using Ionic Liquids: 1-Propyl-3-Methylimidazolium Chloride and 1-Ethyl-3-Methylimidazolium Chloride. MDPI. Available at: [Link]

  • Singh, R.P. (2012). Ionic liquids: A green solvent for organic synthesis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Cyanopropyl)-3-methylimidazolium Chloride

As researchers and drug development professionals, our work with novel compounds like the ionic liquid 1-(3-Cyanopropyl)-3-methylimidazolium chloride is foundational to innovation. However, with innovation comes the resp...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel compounds like the ionic liquid 1-(3-Cyanopropyl)-3-methylimidazolium chloride is foundational to innovation. However, with innovation comes the responsibility of ensuring a safe laboratory environment. This guide provides essential, field-tested guidance on the correct selection and use of Personal Protective Equipment (PPE). The protocols herein are designed not just as a set of rules, but as a system to ensure your safety by understanding the "why" behind each recommendation.

Hazard Identification: Understanding the Risks

1-(3-Cyanopropyl)-3-methylimidazolium chloride (CAS: 683224-96-6) is a nitrile-functionalized ionic liquid.[1] While its unique properties are valuable, it presents specific hazards that dictate our safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation .[2][3][4] Direct contact can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation .[2][3][4] Splashes can result in significant eye damage if not addressed immediately.

  • H335: May cause respiratory irritation .[2][3][4] As a solid, airborne dust particles can irritate the respiratory tract upon inhalation.

These classifications are the primary drivers for the specific PPE ensemble required for safe handling. The signal word associated with this chemical is "Warning".[2][3][5]

Core Protective Equipment: Your First Line of Defense

A multi-layered approach to PPE is crucial. Each component protects a different potential route of exposure, creating a comprehensive safety shield.

  • Hand Protection: Chemical-Resistant Gloves The most common route of exposure is through skin contact. Standard latex or vinyl gloves are often not sufficient.

    • Why: This compound is known to cause skin irritation.[2][3] Chemical-resistant gloves, such as nitrile, provide a robust barrier to prevent direct contact.[6]

    • Protocol: Always inspect gloves for tears or punctures before use. Use proper removal techniques (without touching the glove's outer surface) to avoid cross-contamination. Dispose of contaminated gloves in accordance with institutional and local regulations.[7]

  • Eye and Face Protection: Safety Glasses with Side Shields or Goggles Protecting your vision is non-negotiable. The risk of a splash, however small, carries the potential for serious eye irritation.[2][3]

    • Why: Standard prescription glasses do not offer adequate protection from splashes. Safety glasses with side-shields or chemical splash goggles conforming to standards like EN166 (EU) or ANSI Z87.1 (US) are essential.[4][7][8]

    • Protocol: In situations with a higher risk of splashing, such as when transferring large quantities or working with solutions under pressure, a full face shield should be worn in addition to safety goggles.[6]

  • Body Protection: Laboratory Coat or Chemical-Resistant Apron Your body is a large surface area susceptible to spills and contamination.

    • Why: A lab coat prevents the chemical from coming into contact with your skin and contaminating your personal clothing.[6] Contaminated clothing must be removed immediately and washed before reuse.[2][4]

    • Protocol: Ensure your lab coat is fully buttoned. For tasks involving larger quantities, supplement your lab coat with a chemical-resistant apron.

  • Respiratory Protection: NIOSH-Approved Respirator As a solid, 1-(3-Cyanopropyl)-3-methylimidazolium chloride can form dust, especially when being weighed or transferred.[2][9]

    • Why: Inhalation of airborne particles may cause respiratory tract irritation.[2][3][4]

    • Protocol: All handling of the solid chemical that could generate dust must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][7] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is mandatory. A type N95 dust mask is a minimum requirement for low-level exposures.[3] For higher-level protection, a respirator with ABEK-P2 (EU) or OV/AG/P99 (US) cartridges should be used.[4][7]

PPE Selection and Use Protocol

The level of PPE required is dictated by the specific task you are performing. This table provides a clear, task-based guide for researchers.

Task/Operation Minimum Required PPE Rationale & Key Considerations
Storage & Transport Lab Coat, Safety Glasses, Nitrile GlovesProtects against incidental exposure from container handling.
Weighing & Transfer (Solid) Lab Coat, Chemical Splash Goggles, Nitrile Gloves, N95 RespiratorCritical Control Point. Highest risk of generating airborne dust. Must be performed in a fume hood or with appropriate respiratory protection.[2][3]
Solution Preparation Lab Coat, Chemical Splash Goggles, Nitrile GlovesRisk of splashes is elevated. A face shield is recommended if handling larger volumes (>100mL).
Experimental Use Lab Coat, Safety Glasses with Side Shields, Nitrile GlovesStandard PPE for controlled use within an experimental setup.
Spill Cleanup Chemical-Resistant Coveralls, Chemical Splash Goggles, Face Shield, Heavy-Duty Nitrile Gloves, Appropriate RespiratorRequires an elevated level of protection due to direct handling of the spilled material. Evacuate personnel to a safe area.[2]
Waste Disposal Lab Coat, Chemical Splash Goggles, Nitrile GlovesProtects against splashes and contamination during the packaging and transport of waste.

Step-by-Step Handling and Disposal Workflow

Adherence to a strict, logical workflow is paramount for safety and experimental integrity.

  • Preparation: Before handling, ensure the work area (preferably a fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[8]

  • Donning PPE: Put on your PPE in the following order: lab coat, respirator (if needed), eye/face protection, and finally, gloves.

  • Handling the Chemical:

    • Retrieve the container from its storage location. Store in a cool, dry, well-ventilated place.[2][9]

    • Perform all manipulations that may generate dust, such as weighing, inside a fume hood.[2]

    • Avoid contact with skin and eyes.[2] Avoid breathing dust.[2][4]

  • Post-Handling:

    • Tightly close the container.[2]

    • Clean the work surface thoroughly.

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination: gloves, lab coat, eye/face protection, and respirator.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[2][8]

  • Disposal: Dispose of contaminated materials (gloves, wipes, etc.) and excess chemical in a sealed, properly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[2][10]

Workflow for Safe Handling and Disposal

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood & Safety Shower/Eyewash B 2. Assemble All Materials A->B C 3. Don PPE: Lab Coat -> Respirator -> Goggles -> Gloves B->C D 4. Carefully Weigh/Transfer Chemical C->D Begin Work E 5. Prepare Solution or Perform Reaction D->E F 6. Securely Close Primary Container E->F G 7. Decontaminate Work Surface F->G Complete Work H 8. Place Contaminated Items in Labeled Waste Container G->H I 9. Doff PPE: Gloves -> Lab Coat -> Goggles -> Respirator H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for handling 1-(3-Cyanopropyl)-3-methylimidazolium chloride.

Emergency Procedures: Immediate Response Plan

In the event of accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately take off all contaminated clothing.[2] Wash the affected area with plenty of soap and water. Seek medical attention if skin irritation occurs or persists.[2]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[2] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[2] Seek immediate medical advice from an ophthalmologist.[10]

  • Inhalation: Move the exposed person to fresh air and keep them comfortable for breathing.[2][9] If the person feels unwell, seek medical help.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[8]

Always have the Safety Data Sheet (SDS) available for emergency responders.[8][10]

By integrating these expert-driven protocols and understanding the rationale behind them, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • CAS 683224-96-6 | 1-(3-Cyanopropyl)-3-methylimidazolium chloride. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (2026, February 4). CHEMM. Retrieved from [Link]

  • Essential PPE for Contamination Control in High-Sensitivity Manufacturing Environments. (n.d.). PIP Global. Retrieved from [Link]

  • Key Personal Protective Equipment for High-Sensitivity Manufacturing. (2025, February 20). AZoM. Retrieved from [Link]

  • 1-(3-Cyanopropyl)-3-methylimidazolium chloride, ≥98.5%. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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